Dimethyl thiophene-3,4-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl thiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPFISOQOOJNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729204 | |
| Record name | Dimethyl thiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-35-3 | |
| Record name | Dimethyl thiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Dimethyl thiophene-3,4-dicarboxylate" CAS number and properties
An In-depth Technical Guide to Dimethyl thiophene-3,4-dicarboxylate
Introduction
This compound is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with two chemically versatile methyl ester groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. Thiophene-containing molecules are known to exhibit a wide range of biological activities, and diesters like this one are key intermediates for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, characterization data, and its applications for researchers in drug discovery and chemical development.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. This compound is identified by the CAS number 4282-35-3.[1][2][3][4] At room temperature, it exists as a solid.[3] While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, its properties can be predicted based on its structure and are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 4282-35-3 | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₈O₄S | [1][2][4] |
| Molecular Weight | 200.21 g/mol | [1][2][4] |
| Canonical SMILES | COC(=O)C1=CSC=C1C(=O)OC | [1][2][4] |
| Physical Form | Solid | [3] |
Synthesis and Purification: A Validated Protocol
The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification of its corresponding diacid, thiophene-3,4-dicarboxylic acid (CAS: 4282-29-5). This method is reliable, scalable, and utilizes common laboratory reagents.
Causality and Experimental Rationale
The Fischer esterification is an acid-catalyzed equilibrium reaction.[5] To ensure a high yield of the desired diester, the equilibrium must be shifted towards the products. This is achieved by two key principles applied in the protocol:
-
Use of Excess Reagent: Methanol is used in large excess, serving as both the reactant and the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward.
-
Removal of Water: While not explicitly using a Dean-Stark trap in this simple protocol, the hygroscopic nature of the concentrated sulfuric acid catalyst and the large excess of solvent help to minimize the reverse reaction (ester hydrolysis).
The following workflow diagram illustrates the key stages of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Thiophene-3,4-dicarboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3,4-dicarboxylic acid (1.0 eq.) in anhydrous methanol (approx. 20-30 mL per gram of diacid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-5 mol% relative to the diacid) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the polar diacid starting material.
-
Work-up: After cooling the mixture to room temperature, reduce the volume of methanol using a rotary evaporator.
-
Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.
Spectroscopic Characterization
| Technique | Predicted Signals | Rationale |
| ¹H NMR | δ ~8.0-8.2 ppm (s, 2H)δ ~3.9 ppm (s, 6H) | The two protons on the thiophene ring (H-2 and H-5) are chemically equivalent and appear as a singlet in the aromatic region. The six protons of the two equivalent methyl ester groups appear as a sharp singlet. |
| ¹³C NMR | δ ~163-165 ppm (C=O)δ ~135-138 ppm (C3, C4)δ ~130-132 ppm (C2, C5)δ ~52-54 ppm (-OCH₃) | Four distinct signals are expected: the carbonyl carbon of the ester, the two quaternary carbons of the thiophene ring attached to the esters, the two CH carbons of the thiophene ring, and the methyl carbon of the ester. |
| IR (Infrared) | ~1720 cm⁻¹ (strong, sharp)~3100 cm⁻¹ (weak)~1250 cm⁻¹ (strong) | A strong C=O stretch is characteristic of the ester functional group. A weak C-H stretch above 3000 cm⁻¹ corresponds to the aromatic C-H bonds. A strong C-O stretch is also expected for the ester linkage. |
Reactivity and Applications in Synthesis
This compound is a valuable synthetic intermediate due to the reactivity of its ester functionalities and the thiophene ring.
Reactivity of the Ester Groups
The methyl ester groups can undergo standard ester transformations, such as:
-
Hydrolysis: Conversion back to the dicarboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines to form the corresponding diamides, opening pathways to new bioactive compounds.
-
Reduction: Reduction with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) to yield the corresponding diol, 3,4-bis(hydroxymethyl)thiophene.
Role as a Bioactive Scaffold
The compound itself has been noted for its bioactivity, with reports suggesting it has cytotoxic properties and can act as an alkylating agent for DNA and RNA.[1] This inherent activity, combined with its utility as a synthetic platform, makes it a compound of interest in drug discovery programs. Derivatives of similar thiophene dicarboxylates have been synthesized and evaluated for potent anticancer and antimicrobial activities.
The role of this molecule as a foundational building block is visualized below.
Caption: Synthetic utility of this compound as a chemical intermediate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a foundational reagent whose structural simplicity belies its significant potential in advanced chemical synthesis. While some of its fundamental physical properties require more thorough documentation in scientific literature, its synthesis is straightforward via established esterification methods. Its proven utility as a precursor to bioactive molecules and functional materials ensures its continued relevance to researchers in both academic and industrial laboratories. Adherence to proper safety protocols is essential when handling this compound.
References
An In-depth Technical Guide to the Synthesis of Dimethyl Thiophene-3,4-dicarboxylate
Foreword: The Significance of Dimethyl Thiophene-3,4-dicarboxylate in Modern Research
This compound is a pivotal building block in the landscape of organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. Its thiophene core, adorned with two electronically significant methoxycarbonyl groups, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of a robust and reliable synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus is to not only provide a procedural blueprint but to also elucidate the underlying chemical rationale, thereby empowering researchers to adapt and optimize these methods for their specific applications.
Strategic Approach to Synthesis: The Paal-Knorr Thiophene Synthesis
Among the various methodologies for constructing the thiophene ring, the Paal-Knorr synthesis stands out for its efficiency and directness in converting 1,4-dicarbonyl compounds into the corresponding thiophenes.[1][2][3][4] This approach is particularly well-suited for the synthesis of this compound, utilizing a readily accessible 1,4-dicarbonyl precursor.
The core of this strategy involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to effect the cyclization and formation of the thiophene ring.[1][2][4]
Logical Framework for the Paal-Knorr Synthesis
Caption: Workflow for the Paal-Knorr synthesis of this compound.
Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: Dimethyl 2,3-diacetylsuccinate
The cornerstone of this synthetic route is the preparation of the 1,4-dicarbonyl precursor, dimethyl 2,3-diacetylsuccinate. This compound can be synthesized from commercially available starting materials. A common method involves the reaction of dimethyl maleate with acetaldehyde in the presence of a radical initiator.[5]
Experimental Protocol: Synthesis of Dimethyl 2,3-diacetylsuccinate
Materials:
-
Dimethyl maleate
-
Acetaldehyde
-
Radical initiator (e.g., benzoyl peroxide)
-
High-pressure reactor
-
Distillation apparatus
Procedure:
-
A mixture of dimethyl maleate, acetaldehyde (in a molar ratio of approximately 1:1.0-1.5), and a catalytic amount of a radical initiator (e.g., 0.01-0.05 weight ratio to dimethyl maleate) is prepared.[5]
-
This mixture is continuously fed into a high-pressure reactor using a high-pressure metering pump.[5]
-
The reaction is typically carried out at a temperature of 115-140 °C and a pressure of 1.0-2.0 MPa.[5]
-
The reaction mixture is continuously discharged from the reactor.
-
After the reaction, excess acetaldehyde is removed by atmospheric distillation.
-
The resulting crude product is then purified by vacuum distillation to yield dimethyl 2,3-diacetylsuccinate.
Part 2: The Core Reaction: Paal-Knorr Thiophene Synthesis
With the 1,4-dicarbonyl precursor in hand, the next crucial step is the cyclization to form the thiophene ring. This is achieved through the Paal-Knorr reaction, which employs a sulfurizing agent to replace the carbonyl oxygens with sulfur and facilitate ring closure. Lawesson's reagent is a preferred sulfurizing agent due to its milder reaction conditions compared to phosphorus pentasulfide.[4]
Reaction Mechanism: A Stepwise Look
The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed through the following key steps:
-
Thionation: The sulfurizing agent (e.g., Lawesson's reagent) reacts with the carbonyl groups of the 1,4-dicarbonyl compound to form thioketone intermediates.[2]
-
Enolization/Thioenolization: The thioketone intermediate undergoes tautomerization to form a thioenol.
-
Cyclization: An intramolecular nucleophilic attack of the thioenol onto the other thiocarbonyl group initiates the ring closure.
-
Dehydration/Dehydrosulfurization: The resulting intermediate undergoes dehydration and elimination of a sulfur-containing byproduct to yield the aromatic thiophene ring.
Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl 2,3-diacetylsuccinate
-
Lawesson's reagent
-
Anhydrous toluene (or other high-boiling aprotic solvent)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,3-diacetylsuccinate in anhydrous toluene.
-
Add Lawesson's reagent (typically 0.5-1.0 equivalents relative to the dicarbonyl compound).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
Part 3: Purification and Characterization
Rigorous purification and unambiguous characterization are paramount to ensure the synthesized this compound meets the high standards required for subsequent applications.
Purification by Recrystallization
For further purification, recrystallization is an effective technique. The choice of solvent is critical and is determined by the solubility profile of the compound. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature.
Recommended Solvent System:
A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent such as hexane or heptane is often effective.[6][7] The product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity is observed. Upon slow cooling, crystals of the purified product should form.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure and purity of the final product. The expected ¹H and ¹³C NMR spectral data provide a unique fingerprint for this compound.
Expected NMR Data (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.9-8.1 | Singlet | Thiophene ring protons (H-2, H-5) |
| ¹H | ~3.9 | Singlet | Methyl ester protons (-OCH₃) |
| ¹³C | ~163 | Singlet | Carbonyl carbons (-C=O) |
| ¹³C | ~135 | Singlet | Thiophene ring carbons (C-3, C-4) |
| ¹³C | ~128 | Singlet | Thiophene ring carbons (C-2, C-5) |
| ¹³C | ~52 | Singlet | Methyl ester carbons (-OCH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an estimation based on typical values for similar structures.[8][9]
Conclusion: A Reliable Pathway to a Key Synthetic Intermediate
The Paal-Knorr synthesis provides a robust and efficient route to this compound from the readily prepared 1,4-dicarbonyl precursor, dimethyl 2,3-diacetylsuccinate. This guide has detailed the critical steps, from the synthesis of the starting material to the final purification and characterization of the target molecule. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently produce high-purity this compound, a key building block for innovation in pharmaceuticals and materials science.
References
- 1. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
"Dimethyl thiophene-3,4-dicarboxylate" chemical reactivity and stability
An In-Depth Technical Guide to the Chemical Reactivity and Stability of Dimethyl Thiophene-3,4-dicarboxylate
Introduction
This compound (DMTD) is a heterocyclic compound featuring a five-membered thiophene ring symmetrically substituted with two methyl ester groups at the 3 and 4 positions. This unique arrangement of an electron-rich aromatic core flanked by electron-withdrawing functional groups imparts a versatile chemical character, making it a valuable building block in both medicinal chemistry and materials science. In pharmaceutical research and development, the parent diacid, thiophene-3,4-dicarboxylic acid, is recognized as a crucial intermediate for assembling complex molecular frameworks and novel therapeutic agents.[1] In materials science, derivatives of DMTD serve as key monomers in the synthesis of advanced π-conjugated polymers with applications in optoelectronics.[2]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactivity and stability of DMTD. By understanding its reaction pathways and degradation profiles, scientists can better leverage this compound for the rational design of new molecules and materials.
| Property | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 4282-35-3[3][4][5] |
| Molecular Formula | C₈H₈O₄S[3][4] |
| Molecular Weight | 200.21 g/mol [3][4] |
| SMILES | COC(=O)C1=CSC=C1C(=O)OC[3][4] |
| Physical Form | Solid[6] |
Section 1: Chemical Reactivity Profile
The reactivity of DMTD is governed by the interplay between the thiophene ring and its two ester substituents. The thiophene core is an aromatic, electron-rich system, while the adjacent ester groups are strongly electron-withdrawing. This electronic push-pull dynamic dictates the primary modes of chemical transformation, which are centered on the ester functionalities and the unsubstituted α-positions (C2 and C5) of the thiophene ring.
Reactions at the Ester Functional Groups
The vicinal ester groups are the primary sites for synthetic modification, allowing for straightforward conversion into other key functional groups.
The most fundamental reaction of DMTD is the hydrolysis of its two ester groups to yield thiophene-3,4-dicarboxylic acid. This transformation is typically achieved under basic conditions (saponification) followed by acidic workup.
-
Causality: The reaction is catalyzed by hydroxide ions, which act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This tetrahedral intermediate then collapses, expelling a methoxide ion. Subsequent acidification protonates the resulting carboxylate salt to give the dicarboxylic acid. Acid-catalyzed hydrolysis is also possible but often requires harsher conditions. The resulting diacid is a critical precursor in pharmaceutical synthesis.[1]
Experimental Protocol: Saponification of DMTD
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or a methanol/water mixture.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by slow addition of concentrated HCl until the pH is ~1-2, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield thiophene-3,4-dicarboxylic acid.
DMTD can react with primary or secondary amines to form the corresponding diamides. This reaction is crucial for building libraries of compounds in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.
-
Causality: The reaction proceeds via nucleophilic acyl substitution. While direct reaction with amines is possible, it is often slow. The process can be accelerated by converting the ester to a more reactive species or by using a catalyst. Alternatively, DMTD can first be hydrolyzed to the diacid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, HATU).
Experimental Protocol: Direct Amidation with an Amine
-
Combine this compound (1.0 eq) and the desired amine (2.5 eq) in a sealed reaction vessel.
-
Optionally, add a catalyst such as sodium methoxide or a Lewis acid.
-
Heat the mixture, with or without a high-boiling point solvent, and monitor for the evolution of methanol.
-
Upon completion, cool the mixture and purify the resulting diamide product, typically by crystallization or column chromatography.
The ester groups can be reduced to primary alcohols to furnish 3,4-bis(hydroxymethyl)thiophene. This diol is another versatile intermediate for further functionalization.
-
Causality: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of methoxide and a second hydride addition to the intermediate aldehyde.
Experimental Protocol: Reduction with LiAlH₄
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2.0 eq) in an anhydrous ether solvent like THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol, which can be purified by chromatography or crystallization.
Reactions Involving the Thiophene Ring
The unsubstituted C2 and C5 positions of the thiophene ring are susceptible to electrophilic substitution and are key handles for polymerization.
While DMTD itself does not readily polymerize, it is an excellent precursor to monomers used in conducting polymers. The most common strategy involves halogenation (typically bromination) at the C2 and C5 positions. The resulting 2,5-dihalo-thiophene derivative can then undergo cross-coupling reactions.
-
Causality: The electron-withdrawing ester groups deactivate the thiophene ring towards electrophilic substitution. However, the α-positions (C2/C5) remain the most reactive sites. Reagents like N-Bromosuccinimide (NBS) in a polar solvent are effective for this transformation. The resulting dibromide is a versatile monomer for polymerizations like Suzuki or Stille couplings, which are foundational methods for creating π-conjugated systems for organic electronics.[2]
Some reports indicate that DMTD may possess cytotoxic properties, potentially through the alkylation of biological macromolecules like DNA and RNA.[4] This suggests that the molecule, or its metabolites, can act as an electrophile in a biological context. Researchers in drug development should consider this potential mechanism of action and associated toxicity.
Section 2: Stability Profile
The stability of DMTD is a critical consideration for its storage, handling, and application in multi-step syntheses.
| Condition | Stability Assessment | Rationale / Potential Degradation Pathway |
| Thermal | Good to Excellent | The aromatic thiophene ring is inherently stable. Polymers derived from related structures exhibit high thermal stability with decomposition temperatures often exceeding 200 °C.[2][7] DMTD is expected to be stable under typical synthetic heating conditions (reflux in common organic solvents). |
| Photochemical | Moderate | As a conjugated aromatic system, DMTD may be susceptible to degradation upon prolonged exposure to high-energy UV radiation. This could involve ring-opening reactions or polymerization. It is advisable to store the compound protected from light. |
| Acidic pH | Fair to Poor | Susceptible to acid-catalyzed hydrolysis of the ester groups, especially in the presence of water and heat. This will convert the molecule to thiophene-3,4-dicarboxylic acid. |
| Basic pH | Poor | Highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is generally faster and more efficient than acid-catalyzed hydrolysis. Contact with strong bases should be avoided unless hydrolysis is the intended reaction. |
| Redox | Generally Stable | The thiophene ring can be oxidized under harsh conditions, but it is stable to many common oxidizing and reducing agents that target other functional groups. The ester groups are stable to most oxidants but can be reduced by powerful agents like LiAlH₄. |
A potential, though less common, decomposition pathway for derivatives involves rearrangement. For instance, a diferrocenyl 3,4-thiophene dicarboxylate was observed to decompose into an alcohol and the corresponding 3,4-thiophenedicarboxylic anhydride.[8] This suggests that under certain conditions, particularly after hydrolysis to the diacid, intramolecular cyclization to the anhydride is possible.
Section 3: Applications in Research and Development
The specific reactivity and stability of DMTD make it a valuable tool for scientists in multiple disciplines.
-
Pharmaceutical Intermediate: DMTD and its hydrolyzed form, thiophene-3,4-dicarboxylic acid, are versatile scaffolds.[1] The rigid thiophene core can be used to orient functional groups in specific spatial arrangements, a key strategy in designing molecules that fit into the binding pockets of biological targets. The ability to easily convert the esters into amides, alcohols, and other groups allows for extensive Structure-Activity Relationship (SAR) studies.[9]
-
Monomer for Advanced Materials: The ability to functionalize the C2 and C5 positions makes DMTD a foundational block for synthesizing donor-acceptor π-conjugated polymers.[2] These materials are investigated for their hole-transport properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. The thermal stability of the thiophene core contributes to the robustness of the final polymers.[2]
Conclusion
This compound is a chemically versatile and thermally stable building block. Its reactivity is dominated by the transformations of its ester functionalities—hydrolysis, amidation, and reduction—which provide access to a range of useful derivatives. Simultaneously, the C2 and C5 positions of the thiophene ring can be selectively functionalized, most notably for the synthesis of high-performance conjugated polymers. While stable under neutral and thermal conditions, its susceptibility to acid- and base-catalyzed hydrolysis requires careful consideration during experimental design. A thorough understanding of this reactivity and stability profile enables researchers to effectively harness DMTD for innovation in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3,4-Dimethylthiophene-2-carboxylic acid | 89639-74-7 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Thiophene-3,4-dicarboxylate: A Technical Guide to Unexplored Biological Potential
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have led to its incorporation into a multitude of approved therapeutic agents.[1][2][3][4] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4][5][6] This guide focuses on a specific, yet under-explored member of this family: Dimethyl thiophene-3,4-dicarboxylate . While direct biological data on this compound is sparse, this document will provide a comprehensive technical overview of its potential biological activities, drawing upon established knowledge of structurally related thiophene-based compounds. The insights and experimental frameworks presented herein are intended to empower researchers and drug development professionals to unlock the therapeutic promise of this molecule.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄S | [7] |
| Molecular Weight | 200.21 g/mol | [7][8] |
| CAS Number | 4282-35-3 | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | COC(=O)C1=CSC=C1C(=O)OC | [8] |
The structure of this compound, with its central thiophene ring and two adjacent methoxycarbonyl substituents, presents several key features for potential biological interactions. The ester functionalities can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in biological systems. The thiophene core itself is electron-rich and can engage in various non-covalent interactions with biological macromolecules.[1]
Potential Biological Activities: An Evidence-Based Extrapolation
The following sections delineate the most probable biological activities of this compound, based on the activities of its close chemical relatives.
Anticancer Potential
A significant body of research points to the potent antiproliferative activity of thiophene derivatives.[1][5][9][10][11][12] Notably, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated significant cytotoxicity against various cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer cells.[5] Some of these compounds exhibited IC50 values in the low micromolar range, even surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin, in certain cell lines.[5]
Plausible Mechanisms of Action:
-
Induction of Apoptosis: Many thiophene-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis, through intrinsic pathways.[9]
-
Enzyme Inhibition: Thiophene derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases.[5]
-
Tubulin Interaction: Certain thiophene carboxamides have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[13]
Experimental Workflow for Assessing Anticancer Activity:
Caption: A streamlined workflow for the evaluation of anticancer properties.
Antimicrobial Activity
Thiophene derivatives have a well-documented history of antimicrobial efficacy.[2] For instance, azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[5] The versatility of the thiophene scaffold allows for chemical modifications that can tune its antimicrobial spectrum and potency.
Potential Targets and Rationale: The antimicrobial activity of thiophenes can arise from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism is highly dependent on the nature and position of the substituents on the thiophene ring.
Protocol for Antimicrobial Susceptibility Testing:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: The microbial suspension is added to each well containing the diluted compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.
Anti-inflammatory and Antioxidant Properties
Many thiophene-containing compounds are recognized for their anti-inflammatory and antioxidant activities.[3][4][10][14] Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, feature a thiophene core.[3][4] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3][4]
Hypothesized Mechanisms:
-
COX/LOX Inhibition: this compound may inhibit COX-1 and/or COX-2, as well as lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3]
-
Radical Scavenging: The electron-rich thiophene ring could potentially act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and inflammation.[10]
Investigative Pathway for Anti-inflammatory and Antioxidant Effects:
Caption: A dual-pathway approach for assessing antioxidant and anti-inflammatory potential.
Future Directions and Conclusion
This compound represents a promising yet largely uninvestigated chemical entity. Based on the extensive literature on its structural analogs, there is a strong rationale for exploring its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of these activities.
Further research should also consider the synthesis of derivatives of this compound. The introduction of various functional groups at the 2- and 5-positions of the thiophene ring could significantly modulate its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to develop novel and effective therapeutic leads.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of 3,4-Disubstituted Thiophenes: A Technical Guide from Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a deceptively simple sulfur-containing heterocycle, has etched an indelible mark on the landscape of modern science. Since its serendipitous discovery, its derivatives have become foundational pillars in both medicinal chemistry and materials science. Among these, the 3,4-disubstituted congeners have risen to particular prominence, serving as the linchpin for groundbreaking advancements, from life-saving pharmaceuticals to revolutionary conductive polymers. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic intricacies of 3,4-disubstituted thiophenes, offering field-proven insights and detailed methodologies for the discerning researcher.
A Journey Through Time: From Coal Tar Impurity to High-Tech Marvel
The story of thiophene begins in 1882 with Victor Meyer's astute observation of a persistent impurity in benzene derived from coal tar.[1] This "sulfur-containing benzene" exhibited unique reactivity, heralding the dawn of a new era in heterocyclic chemistry. The early decades were characterized by a fervent exploration of the fundamental reactivity of the thiophene ring and the development of seminal synthetic methods that remain relevant to this day. These classical syntheses provided the initial toolkit for accessing a diverse array of substituted thiophenes, laying the groundwork for future innovations.
A pivotal turning point in the history of 3,4-disubstituted thiophenes was the synthesis and polymerization of 3,4-ethylenedioxythiophene (EDOT). The resulting polymer, poly(3,4-ethylenedioxythiophene), or PEDOT, first reported by Bayer AG in 1989, exhibited an extraordinary combination of high electrical conductivity, optical transparency, and stability.[2] This discovery catalyzed a surge of research into 3,4-disubstituted thiophenes, transforming them from academic curiosities into indispensable components of modern electronic and biomedical devices.
Constructing the Core: Foundational Synthetic Strategies
The synthesis of 3,4-disubstituted thiophenes can be broadly approached in two ways: by constructing the thiophene ring with the desired substituents already in place, or by functionalizing a pre-existing thiophene core. The classical methods excel at the former, building the heterocyclic scaffold from acyclic precursors.
The Paal-Knorr Thiophene Synthesis (1884)
One of the earliest and most enduring methods for thiophene synthesis, the Paal-Knorr reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[3] This method is particularly effective for the preparation of 3,4-dialkyl and 3,4-diarylthiophenes. The choice of sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is critical as it also acts as a dehydrating agent.[4][5]
Experimental Protocol: Paal-Knorr Synthesis of 3,4-Dimethylthiophene
-
Materials: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethyl-2,5-hexanedione (1.0 eq) in toluene.
-
Add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,4-dimethylthiophene.
-
The causality behind this experimental design lies in the need to drive the cyclization and dehydration of the 1,4-dicarbonyl precursor. Toluene provides a suitable inert solvent with a high enough boiling point for the reaction to proceed efficiently. The portion-wise addition of P₄S₁₀ helps to control the initial exothermic reaction. The final workup with sodium bicarbonate neutralizes the acidic byproducts, and the extraction and chromatography steps are standard procedures for isolating and purifying the non-polar thiophene product.
The Hinsberg Thiophene Synthesis (1910)
The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the condensation of an α-diketone with diethyl thiodiacetate in the presence of a base.[6][7][8][9] This method is particularly valuable for introducing carboxylic acid functionalities at the 2 and 5 positions, which can be further elaborated.
Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
-
Materials: Benzil (α-diketone), Diethyl thiodiacetate, Sodium ethoxide, Ethanol, Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
-
The base, sodium ethoxide, is crucial for deprotonating the α-carbon of the diethyl thiodiacetate, initiating the condensation with the α-diketone. The subsequent cyclization and dehydration lead to the formation of the thiophene ring. The acidic workup is necessary to neutralize the reaction mixture and precipitate the product.
The Fiesselmann Thiophene Synthesis (1950s)
Developed by Hans Fiesselmann, this versatile method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[10][11][12][13][14][15] This synthesis is instrumental in creating thiophenes with specific functional groups that are not easily accessible through other methods.
Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-4-phenylthiophene-2-carboxylate
-
Materials: Ethyl phenylpropiolate, Ethyl thioglycolate, Sodium ethoxide, Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl thioglycolate (1.0 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add ethyl phenylpropiolate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid).
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.
-
The base-catalyzed Michael addition of the thioglycolate to the acetylenic ester is the key initial step. Subsequent intramolecular cyclization (Dieckmann condensation) and tautomerization lead to the formation of the 3-hydroxythiophene derivative. The careful control of temperature during the initial addition is important to manage the exothermic reaction and prevent side products.
The Gewald Aminothiophene Synthesis (1960s)
The Gewald synthesis is a powerful multi-component reaction that provides access to polysubstituted 2-aminothiophenes.[16][17] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This one-pot procedure is highly efficient for creating amino-functionalized thiophenes, which are valuable precursors in medicinal chemistry.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Materials: 2-Butanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine (base), Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture at 50-60 °C for 1-2 hours.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the 2-aminothiophene derivative.
-
The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization. The base, morpholine, catalyzes both the initial condensation and the cyclization steps. The mild heating promotes the reaction, and the product often crystallizes directly from the reaction mixture upon cooling, simplifying purification.
Modern Synthetic Tooling: Precision and Versatility
While classical methods provide robust access to many 3,4-disubstituted thiophenes, modern synthetic chemistry has introduced more sophisticated strategies for their preparation, particularly for unsymmetrically substituted derivatives.
Functionalization of Pre-formed Thiophenes
A common and powerful approach involves the selective functionalization of readily available 3,4-dihalothiophenes, such as 3,4-dibromothiophene. This precursor can be synthesized by the selective debromination of 2,3,4,5-tetrabromothiophene.[1][18][19]
Experimental Protocol: Synthesis of 3,4-Dibromothiophene from 2,3,4,5-Tetrabromothiophene
-
Materials: 2,3,4,5-Tetrabromothiophene, Zinc powder, Acetic acid, Water.
-
Procedure:
-
In a reaction vessel, suspend 2,3,4,5-tetrabromothiophene (1.0 eq) in a mixture of acetic acid (2.0-3.0 eq) and water.
-
At room temperature, add zinc powder (3.0-6.0 eq) portion-wise over a period to control the exothermic reaction.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to 55-70 °C and reflux for 2-4 hours.
-
After completion, the product can be isolated by steam distillation or extraction, followed by purification via distillation under reduced pressure.
-
The higher reactivity of the α-positions (2 and 5) of the thiophene ring towards reduction allows for the selective removal of the bromine atoms at these positions by zinc in an acidic medium, yielding the desired 3,4-dibromothiophene.
Palladium-Catalyzed Cross-Coupling Reactions
3,4-Dibromothiophene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3 and 4 positions.[2] These reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, offer unparalleled control over the final structure.
Experimental Protocol: Suzuki-Miyaura Coupling of 3,4-Dibromothiophene
-
Materials: 3,4-Dibromothiophene, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
In a Schlenk flask, combine 3,4-dibromothiophene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-catalyst or generated in situ from Pd(OAc)₂ and PPh₃.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 3,4-diphenylthiophene.
-
The palladium catalyst is the heart of this transformation, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step. The choice of ligand, solvent, and base can be critical for achieving high yields and preventing side reactions.
The Fruits of Synthesis: Applications in Materials Science and Medicinal Chemistry
The synthetic versatility of 3,4-disubstituted thiophenes has led to their widespread application in diverse scientific fields.
Materials Science: The PEDOT Revolution
The most prominent application of a 3,4-disubstituted thiophene in materials science is undoubtedly that of EDOT in the production of PEDOT.[4][20] The resulting polymer exhibits a unique combination of properties that make it highly desirable for a range of applications, including transparent conductive coatings, antistatic layers, organic light-emitting diodes (OLEDs), and thermoelectric devices.
| Property | Typical Values for PEDOT:PSS | Significance |
| Electrical Conductivity | 1 - 1000 S/cm (can be >4000 S/cm with post-treatment)[15][21] | Enables its use as a transparent electrode, replacing brittle metal oxides like ITO. |
| Optical Transparency | >80% in the visible spectrum | Crucial for applications in displays, touch screens, and solar cells. |
| Work Function | Tunable (typically 4.8 - 5.2 eV) | Allows for efficient charge injection/extraction in organic electronic devices. |
| Thermoelectric Power Factor | Up to ~700 µW m⁻¹ K⁻²[19] | Positions it as a promising material for waste heat recovery and thermal energy harvesting. |
| Charge Carrier Mobility | 10⁻⁵ to >92 cm²V⁻¹s⁻¹ for polythiophenes[22] | A key parameter determining the performance of organic field-effect transistors (OFETs). Functionalization of the thiophene backbone can significantly influence mobility.[23] |
The performance of PEDOT films can be significantly enhanced through various post-treatment methods, such as solvent treatment or the addition of co-solvents, which alter the film morphology and improve conductivity.
Medicinal Chemistry: A Privileged Scaffold
The thiophene ring is a well-established bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[24] 3,4-Disubstituted thiophenes have been explored for a wide range of therapeutic applications due to their ability to present substituents in a defined spatial orientation, allowing for precise interactions with biological targets.[25][26]
| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) | Key Pharmacokinetic Parameters |
| Tinoridine | Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Also acts as a free radical scavenger and modulates the Nrf2 pathway.[1][16][20][27][28] | Well-absorbed orally. |
| Tiaprofenic Acid | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[3][17][24][29] | Rapidly absorbed from the GI tract. Tmax: 30-90 minutes. Half-life: ~2-4.4 hours. Primarily excreted by the kidneys after metabolism.[3][29] |
| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. Also exhibits direct membrane-damaging effects.[5][18][30][31][32] | Low systemic absorption after topical application.[5][30] |
The structural features of these molecules, including the 3,4-disubstituted thiophene core, are crucial for their interaction with their respective biological targets.
Visualizing the Core Methodologies
To further elucidate the key synthetic transformations discussed, the following diagrams illustrate the workflows and pathways.
Conclusion and Future Outlook
From its humble origins as a coal tar byproduct, thiophene has evolved into a cornerstone of modern chemistry. The journey of 3,4-disubstituted thiophenes, in particular, exemplifies the power of synthetic innovation to unlock novel functionalities and applications. The development of classical and modern synthetic methodologies has provided access to a vast chemical space of derivatives with tailored properties. These compounds are at the forefront of innovation in both medicinal chemistry, as seen in their role as key pharmacophores, and in materials science, with the remarkable success of the conducting polymer PEDOT.
The future of 3,4-disubstituted thiophenes is bright, with ongoing research focused on developing more efficient and sustainable synthetic methods, exploring new applications in areas such as bioelectronics and energy storage, and designing novel therapeutic agents with enhanced efficacy and safety profiles. As our understanding of the structure-property relationships of these versatile heterocycles continues to grow, so too will their impact on science and technology.
References
- 1. What is the mechanism of Tinoridine hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. mims.com [mims.com]
- 4. Recent Progress on PEDOT-Based Thermoelectric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]
- 10. Pharmacokinetics of tiaprofenic acid after oral administration in fasting patients during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 14. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 15. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 16. What is Tinoridine hydrochloride used for? [synapse.patsnap.com]
- 17. Human pharmacokinetics of tiaprofenic acid after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]
- 22. mdpi.com [mdpi.com]
- 23. On the relations between backbone thiophene functionalization and charge carrier mobility of A–D–A type small molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. The pharmacokinetics of sustained release tiaprofenic acid in elderly arthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sertaconazole: pharmacology of a gynecological antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Sertaconazole - Wikipedia [en.wikipedia.org]
- 32. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
An In-depth Technical Guide to Dimethyl Thiophene-3,4-dicarboxylate as a Bioactive Scaffold
Foreword: Unveiling the Potential of a Versatile Heterocyclic Core
In the landscape of medicinal chemistry and drug discovery, the thiophene ring stands as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role in a multitude of clinically significant therapeutics.[1][2] This guide delves into a specific, yet promising, derivative: Dimethyl thiophene-3,4-dicarboxylate (DMTD). While direct, extensive biological data on DMTD is emerging, its structural alerts, the known activities of its analogs, and its synthetic accessibility position it as a molecule of significant interest for researchers, scientists, and drug development professionals. This document serves as a technical primer and a strategic guide to unlocking its potential.
Molecular Profile and Physicochemical Properties
This compound is a symmetrically substituted thiophene derivative. Its core structure, featuring two adjacent methoxycarbonyl groups, imparts specific electronic and steric characteristics that are crucial for its potential biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4282-35-3 | [3][4] |
| Molecular Formula | C₈H₈O₄S | [3][4] |
| Molecular Weight | 200.21 g/mol | [3][4] |
| SMILES | COC(=O)C1=CSC=C1C(=O)OC | [3] |
| Physical Form | Colorless to pale yellow clear liquid (estimated) | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (351.5 mg/L est.) | [5] |
The presence of the electron-withdrawing carboxylate groups deactivates the thiophene ring, influencing its metabolic stability and potential for electrophilic substitution reactions. This is a critical consideration in drug design, as the thiophene ring can be a "structural alert" for metabolism by cytochrome P450 enzymes into reactive S-oxides and epoxides, which can lead to toxicity.[6] The specific substitution pattern of DMTD may modulate this metabolic fate.
Synthesis and Chemical Reactivity
DMTD is accessible through established synthetic routes, with cross-coupling reactions being a common strategy.[4][7] A prevalent and reliable method involves the cyclization of appropriate precursors.
Protocol: Gewald Aminothiophene Synthesis
A versatile method for synthesizing substituted thiophenes is the Gewald reaction. While not a direct synthesis for DMTD itself, it is fundamental for creating highly functionalized thiophene precursors, such as the closely related and biologically active 2,5-diaminothiophene-3,4-dicarboxylate derivatives.[8][9] Understanding this synthesis provides a basis for accessing a library of DMTD analogs.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of elemental sulfur in a suitable solvent (e.g., ethanol or dimethylformamide), add an activated methylene nitrile (e.g., malononitrile) and a carbonyl compound.
-
Base Catalysis: Introduce a base catalyst, typically a secondary or tertiary amine like morpholine or triethylamine, to initiate the condensation reaction.
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature, often ranging from room temperature to a gentle reflux, for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.
The ester groups on the DMTD scaffold are reactive handles for further chemical modification, allowing for the creation of amides, hydrazides, or other functional groups to explore structure-activity relationships (SAR).
Documented and Inferred Biological Activity
Direct studies on this compound have indicated it possesses cytotoxic properties .[4] The proposed mechanism for this activity is its potential to act as a DNA and RNA alkylating agent , although the specific interactions with these macromolecules remain to be fully elucidated.[4]
Evidence from Structurally Related Analogs
The true potential of the thiophene-3,4-dicarboxylate core is highlighted by the potent bioactivities of its derivatives. A series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives have been synthesized and evaluated, revealing significant therapeutic promise.[8]
-
Anticancer Activity: Several DDTD azomethine derivatives exhibited potent antiproliferative activity against human breast cancer (T47D, MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) cell lines. Notably, some compounds showed greater potency (IC50 values as low as 2.3 µM) against the T47D cell line than the standard chemotherapeutic agent, Doxorubicin.[8]
-
Antimicrobial Activity: The same library of DDTD derivatives was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). One derivative containing a nitrofurfural moiety demonstrated the highest efficacy against all three microbial pathogens simultaneously.[8]
-
Enzyme Inhibition: Some of these compounds also displayed concentration-dependent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of diabetes and obesity.[8]
This compelling evidence for potent and diverse bioactivity in closely related structures strongly suggests that the DMTD scaffold is a valuable starting point for the development of novel therapeutic agents. The core structure appears to be well-tolerated by biological targets, and its functional groups provide ideal points for chemical diversification to optimize potency and selectivity.
Proposed Research Workflow for Bioactivity Screening
To systematically evaluate this compound and its derivatives, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize its therapeutic potential.
Caption: A tiered workflow for the systematic evaluation of DMTD.
Workflow Explanation:
-
Tier 1: Primary Screening: The initial phase focuses on synthesizing DMTD and a small, diverse library of its derivatives. These compounds would then undergo broad-based screening.
-
Cytotoxicity Profiling: Utilizing a standardized panel, such as the National Cancer Institute's NCI-60 cell line screen, will provide initial data on antiproliferative activity and identify cancer types that are particularly sensitive.
-
Antimicrobial Assays: A broad-spectrum screen against representative panels of bacteria (Gram-positive and -negative) and fungi will determine its potential as an anti-infective agent.
-
-
Tier 2: Target Identification and SAR: Hits from Tier 1 will be advanced to more focused studies.
-
Mechanism of Action (MoA): Experiments should be designed to validate the initial hypothesis of DNA/RNA alkylation. This could include DNA intercalation assays, topoisomerase inhibition assays, or cell cycle analysis.
-
Enzyme Inhibition: Based on the results from DDTD analogs, screening against relevant enzyme panels (e.g., kinases, phosphatases like PTP1B) is warranted.
-
SAR Analysis: By comparing the activity of different analogs, a clear structure-activity relationship can be established to guide the design of more potent and selective compounds.
-
-
Tier 3: Lead Optimization: The most promising compounds will undergo preclinical evaluation.
-
ADMET Profiling: In vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity is crucial. Particular attention should be paid to metabolic stability assays using liver microsomes to assess the potential for reactive metabolite formation from the thiophene ring.[6]
-
In Vivo Models: Efficacy will be tested in relevant animal models, such as tumor xenograft models for anticancer agents or infection models for antimicrobial candidates.
-
Conclusion and Future Outlook
This compound represents a synthetically tractable and highly promising molecular scaffold. While its own biological profile is still under preliminary investigation, the potent anticancer, antimicrobial, and enzyme-inhibitory activities of its close chemical relatives provide a strong impetus for its further development.[8] The presence of two ester functionalities offers a straightforward path for chemical elaboration, enabling a systematic exploration of its structure-activity landscape. By following a structured research and screening workflow, the scientific community can effectively probe the therapeutic potential of DMTD, potentially leading to the discovery of novel drug candidates with significant clinical utility.
References
- 1. sciensage.info [sciensage.info]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 5. 3,4-dimethyl thiophene, 632-15-5 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical Analysis of Substituted Thiophenes' Electronic Properties
Abstract: Thiophene and its derivatives represent a cornerstone in the development of advanced functional materials, finding critical applications in organic electronics and medicinal chemistry.[1][2] Their utility is intrinsically linked to their versatile electronic properties, which can be precisely tuned through chemical substitution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to study and predict the electronic characteristics of substituted thiophenes. We delve into the foundational principles of Density Functional Theory (DFT), explore the causal relationships between substituent identity and electronic modulation, and present a practical computational workflow for conducting these analyses. Case studies in organic semiconductors and Quantitative Structure-Activity Relationship (QSAR) for drug design illustrate the real-world application and predictive power of these theoretical approaches.
Introduction: The Enduring Significance of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in both materials science and medicinal chemistry.[2] Its aromaticity, stemming from the delocalization of six π-electrons over the ring, endows it with significant chemical and thermal stability.[3][4] This inherent stability, combined with the ease of functionalization at multiple positions, makes it an ideal building block for complex molecular architectures.
In the realm of organic electronics , thiophene derivatives are indispensable. Their π-conjugated systems facilitate efficient charge transport, making them essential components in:
-
Organic Field-Effect Transistors (OFETs): Where they serve as high-mobility semiconductor materials.[3][5]
-
Organic Photovoltaics (OPVs) / Solar Cells: Acting as excellent electron donor units due to their electron-rich nature and tunable energy levels.[1][3]
-
Organic Light-Emitting Diodes (OLEDs): Utilized as charge transport and luminescent materials, contributing to device efficiency and stability.[1][6]
In drug development , the thiophene ring is a key pharmacophore found in numerous FDA-approved drugs.[2] It often serves as a bioisosteric replacement for a phenyl ring, improving physicochemical properties, metabolic stability, and binding affinity to biological targets.[2] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to correlate the electronic properties of thiophene derivatives with their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]
Understanding and predicting how chemical modifications to the thiophene core influence its electronic properties is paramount for the rational design of new materials and therapeutic agents.
Theoretical Foundations: Modeling Electronic Properties with Density Functional Theory (DFT)
The prediction of molecular electronic properties is a cornerstone of modern computational chemistry. Among the available methods, Density Functional Theory (DFT) has emerged as the workhorse for studying systems like substituted thiophenes due to its excellent balance of computational cost and accuracy.[10][11]
2.1 The Rationale for DFT
Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach significantly reduces computational time, allowing for the study of larger and more complex thiophene-based systems.
A typical DFT calculation involves the selection of:
-
An Exchange-Correlation Functional: This is the core approximation in DFT. For organic molecules like thiophenes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and electronic properties.[11][12][13]
-
A Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The 6-31G(d) basis set is a common and effective choice, providing a good description of electron distribution, including polarization functions (d) on heavy atoms, which are crucial for accurately modeling the sulfur atom in thiophene.[12][13]
2.2 Key Electronic Descriptors
DFT calculations provide several key parameters that describe the electronic nature of a molecule. The most critical for substituted thiophenes are the energies of the Frontier Molecular Orbitals (FMOs):
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy level indicates a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.
-
HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter. It correlates with the chemical reactivity and kinetic stability of the molecule and is a primary determinant of its optical and electronic properties.[14] A smaller gap generally implies that the molecule can be excited by lower-energy light and will have higher reactivity.[15]
The Role of Substituents: Modulating Thiophene's Electronic Landscape
The true power of the thiophene scaffold lies in its tunability. By attaching different functional groups (substituents) to the thiophene ring, we can systematically alter the energies of the HOMO and LUMO, thereby engineering the material's properties. Substituents are broadly classified into two categories.
3.1 Electron-Donating Groups (EDGs)
EDGs are groups that donate electron density to the π-conjugated system of the thiophene ring. Common examples include alkyl (-R), alkoxy (-OR), and amine (-NR2) groups.
-
Causality: By pushing electron density into the ring, EDGs destabilize the HOMO, causing its energy level to increase (become less negative).[16][17] The effect on the LUMO is typically less pronounced.
-
Consequence: The primary result of adding an EDG is a decrease in the HOMO-LUMO gap , making the molecule a better electron donor and shifting its absorption spectrum to longer wavelengths (a red shift).[18] This is a key strategy for designing donor materials in organic solar cells.[19]
3.2 Electron-Withdrawing Groups (EWGs)
EWGs are groups that pull electron density away from the π-conjugated system. Common examples include cyano (-CN), nitro (-NO2), and ketone (-C=O) groups.[20]
-
Causality: By withdrawing electron density, EWGs stabilize both the HOMO and LUMO, causing their energy levels to decrease (become more negative). The effect is generally more significant on the LUMO.[16][21]
-
Consequence: The addition of an EWG lowers the LUMO, making the molecule a better electron acceptor. This also typically leads to a decrease in the HOMO-LUMO gap .[21][22] This principle is fundamental to creating donor-acceptor (D-A) type polymers for various electronic applications.[20]
The interplay between these effects allows for precise control over the electronic character of substituted thiophenes.
}
Caption: Impact of substituents on thiophene's frontier orbitals.Table 1: Summary of Substituent Effects on Electronic Properties
| Substituent Type | Example Groups | Effect on HOMO Energy | Effect on LUMO Energy | Resulting HOMO-LUMO Gap (Eg) | Application Implication |
| Electron-Donating (EDG) | -CH3, -OCH3, -NH2 | Increases (destabilizes) | Minimal change | Decreases | Enhances electron-donating character (for OPV donors) |
| Electron-Withdrawing (EWG) | -CN, -NO2, -CF3 | Decreases (stabilizes) | Decreases (stabilizes) | Decreases | Enhances electron-accepting character (for D-A polymers) |
Computational Workflow: A Practical Guide
Executing a theoretical study on substituted thiophenes follows a systematic and self-validating process. The goal is to create a robust computational model that accurately predicts electronic properties.
}
Caption: Standard computational workflow for electronic property analysis.Step-by-Step Methodology:
-
Molecular Structure Generation:
-
Action: Build the 3D structure of the substituted thiophene molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
Causality: An accurate initial 3D guess structure is necessary to ensure the calculation converges to the correct, lowest-energy conformation.
-
-
Geometry Optimization:
-
Action: Perform a geometry optimization calculation using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).[23] This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum possible energy.
-
Causality: The electronic properties of a molecule are highly dependent on its 3D shape. An unoptimized, high-energy structure will yield inaccurate HOMO and LUMO values. This step finds the most stable, realistic conformation of the molecule.
-
-
Frequency Calculation:
-
Action: Run a frequency calculation on the optimized geometry.
-
Causality (Self-Validation): This step is crucial for verifying that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates the structure is unstable, and further optimization is required.
-
-
Single-Point Energy Calculation & Property Extraction:
-
Action: With the validated minimum-energy structure, perform a final single-point energy calculation. From the output of this calculation, extract the energies of the HOMO and LUMO.
-
Causality: This calculation provides the final, most accurate electronic data for the stable molecular geometry.
-
-
Data Analysis:
-
Action: Compile the HOMO, LUMO, and Eg values for a series of thiophene derivatives with different substituents. Analyze the trends to establish clear structure-property relationships.
-
Causality: By comparing how different EDGs and EWGs systematically alter the electronic parameters, one can derive design rules for creating new molecules with targeted electronic properties.
-
Applications and Case Studies
5.1 Organic Electronics: Engineering the Band Gap
The performance of organic electronic devices is directly tied to the energy levels of the materials used.[5] Theoretical calculations are essential for pre-screening candidate molecules.
-
Case Study: Donor-Acceptor Polymers for OPVs: In bulk heterojunction solar cells, the open-circuit voltage (VOC) is proportional to the energy difference between the HOMO of the donor material and the LUMO of the acceptor material. By using DFT to calculate the HOMO of a new polythiophene derivative (the donor), researchers can predict its potential VOC when paired with a common acceptor like PCBM before undertaking costly synthesis.[1] The goal is to use substituents to raise the donor's HOMO level without compromising light absorption, thereby maximizing VOC.[19]
5.2 Drug Development: Quantitative Structure-Activity Relationship (QSAR)
QSAR studies build mathematical models that relate the chemical structure of a series of compounds to their biological activity. Electronic properties calculated by DFT are powerful descriptors in these models.[24]
-
Case Study: Anti-inflammatory Thiophene Analogs: A study on thiophene analogs as anti-inflammatory agents used QSAR to understand what drives their activity.[7] The researchers calculated several molecular descriptors, including electronic properties. The final QSAR model revealed that the anti-inflammatory activity was strongly correlated with the energy of the LUMO (ELUMO) and the dipole moment.[7] Specifically, a lower ELUMO was associated with higher activity. This insight provides a clear directive for drug design: new, more potent analogs should be designed with strong electron-withdrawing groups to lower the LUMO energy.[2][7] This allows for the virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing.[25]
Conclusion and Future Outlook
Theoretical studies, predominantly using DFT, provide an indispensable framework for understanding and predicting the electronic properties of substituted thiophenes. This computational approach allows for a deep, mechanistic understanding of how the strategic placement of electron-donating and electron-withdrawing groups can be used to precisely tune frontier molecular orbital energies. The ability to rationally engineer the HOMO-LUMO gap has profound implications, accelerating the discovery of next-generation materials for organic electronics and enabling the targeted design of more effective therapeutic agents.
Future work in this field will likely involve the increasing use of machine learning and AI, trained on large datasets of computationally derived electronic properties, to further accelerate the screening and design of novel thiophene-based functional molecules. As computational power continues to grow, these theoretical methods will become even more central to the innovation cycle in materials science and drug discovery.
References
- 1. ijsr.net [ijsr.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oled-intermediates.com [oled-intermediates.com]
- 7. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophen… [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dimethyl Thiophene-3,4-dicarboxylate via Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for benzene rings have led to its incorporation into a multitude of biologically active compounds and organic electronic materials. Dimethyl thiophene-3,4-dicarboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. Its 3,4-disubstitution pattern allows for the creation of unique molecular architectures that are of significant interest in drug design and the development of novel organic materials.
This technical guide provides a comprehensive overview of the synthesis of this compound with a focus on two primary strategies: a modern approach utilizing palladium-catalyzed cross-coupling and a more traditional route involving the construction and subsequent functionalization of the thiophene ring. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategy A: Direct Synthesis via Palladium-Catalyzed Dicarbonylation
The direct introduction of two carboxyl groups onto a thiophene core in a single step is an elegant and efficient synthetic strategy. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the formation of C-C bonds and the introduction of carbonyl functionalities. This approach, starting from the readily available 3,4-dibromothiophene, offers a convergent route to the target molecule.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed carbonylation of an aryl halide (in this case, 3,4-dibromothiophene) generally proceeds through a series of well-defined steps. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with an alcohol, such as methanol, leads to the formation of the ester and regenerates the active palladium(0) catalyst, allowing the cycle to continue. For a dicarbonylation, this process occurs at both C-Br bonds.
Caption: Fig. 1: Simplified Catalytic Cycle for Palladium-Catalyzed Carbonylation.
Experimental Protocol: Palladium-Catalyzed Dicarbonylation of 3,4-Dibromothiophene
This protocol is based on established principles of palladium-catalyzed carbonylation reactions of aryl halides.
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,4-Dibromothiophene | Starting material |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst |
| 1,3-Bis(diphenylphosphino)propane (dppp) | Ligand |
| Triethylamine (Et₃N) | Base |
| Methanol (MeOH) | Anhydrous, as reactant and solvent |
| Carbon monoxide (CO) | High purity, in a cylinder with a regulator |
| Autoclave or high-pressure reactor | Capable of sustaining CO pressure |
| Standard glassware for inert atmosphere chemistry | Schlenk line, syringes, etc. |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Column chromatography setup | Silica gel |
Procedure:
-
Reactor Setup: To a dry autoclave or high-pressure reactor equipped with a magnetic stir bar, add 3,4-dibromothiophene (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.10 eq).
-
Inert Atmosphere: Seal the reactor and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous methanol and triethylamine (2.5 eq) via syringe.
-
Carbon Monoxide Purge: Purge the reactor with carbon monoxide gas two to three times.
-
Reaction: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Purification:
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
-
Self-Validation and Causality:
-
Catalyst System: The choice of Pd(OAc)₂ as the catalyst and dppp as the ligand is crucial for the efficiency of the carbonylation. The bidentate phosphine ligand stabilizes the palladium center and promotes the desired catalytic cycle.
-
Base: Triethylamine is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing catalyst deactivation.
-
Solvent and Reactant: Anhydrous methanol serves as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the methyl ester.
-
Pressure and Temperature: The reaction requires elevated temperature and pressure to facilitate the insertion of carbon monoxide into the palladium-carbon bond.
Strategy B: Synthesis from a Pre-formed Thiophene Ring
This strategy involves the synthesis of thiophene-3,4-dicarboxylic acid followed by its esterification. This is a more traditional and often more scalable approach.
Part 1: Synthesis of Thiophene-3,4-dicarboxylic Acid
While several methods exist for the synthesis of thiophene-3,4-dicarboxylic acid, a common route involves the hydrolysis of a suitable precursor. For the purpose of this guide, we will assume the availability of thiophene-3,4-dicarboxylic acid or its anhydride as a starting point for the final esterification step. The synthesis of thiophene-3,4-dicarboxylic anhydride from the diacid has been reported by heating the diacid in acetic anhydride.[1]
Part 2: Esterification of Thiophene-3,4-dicarboxylic Acid
Two reliable methods for the esterification of thiophene-3,4-dicarboxylic acid are presented below.
Caption: Fig. 2: Workflow for the Esterification of Thiophene-3,4-dicarboxylic Acid.
This classic method utilizes an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[2][3]
Materials and Equipment:
| Reagent/Equipment | Details |
| Thiophene-3,4-dicarboxylic acid | Starting material |
| Methanol (MeOH) | Reagent and solvent |
| Sulfuric acid (H₂SO₄) | Concentrated, catalyst |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Standard laboratory glassware | Round-bottom flask, condenser, etc. |
| Magnetic stirrer with heating | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend thiophene-3,4-dicarboxylic acid (1.0 eq) in methanol (in large excess, e.g., 20-50 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with water and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography to obtain pure this compound.
Trustworthiness and Causality:
-
The use of a large excess of methanol shifts the reaction equilibrium towards the product side, as dictated by Le Châtelier's principle.
-
The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
The neutralization step is critical to remove the acid catalyst and any unreacted carboxylic acid.
This method proceeds through a more reactive intermediate, the diacid chloride, which readily reacts with methanol to form the ester. This approach is often faster and can be performed under milder conditions than the Fischer-Speier esterification.
Materials and Equipment:
| Reagent/Equipment | Details |
| Thiophene-3,4-dicarboxylic acid | Starting material |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reagent for acid chloride formation |
| Dichloromethane (DCM) or Toluene | Anhydrous solvent |
| Methanol (MeOH) | Anhydrous |
| Pyridine or Triethylamine | Base |
| Standard laboratory glassware for inert atmosphere | |
| Magnetic stirrer | |
| Rotary evaporator |
Procedure:
-
Formation of Thiophene-3,4-dicarbonyl dichloride:
-
In a fume hood, suspend thiophene-3,4-dicarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (2.2-2.5 eq) or oxalyl chloride (2.2-2.5 eq) with a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting thiophene-3,4-dicarbonyl dichloride can be used directly in the next step.
-
-
Esterification:
-
Dissolve the crude diacid chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and add anhydrous methanol (2.5 eq) dropwise, followed by the dropwise addition of a base such as pyridine or triethylamine (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Authoritative Grounding and Causality:
-
The conversion of the carboxylic acid to the more reactive acid chloride significantly accelerates the esterification process.
-
The use of a base in the second step is essential to neutralize the HCl generated during the reaction.
-
Anhydrous conditions are critical throughout the procedure to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Data Summary
| Synthesis Method | Key Reagents | Typical Conditions | Yield | Key Considerations |
| Pd-Catalyzed Dicarbonylation | 3,4-Dibromothiophene, CO, MeOH, Pd(OAc)₂, dppp | 100-120 °C, 10-20 atm CO | Moderate to Good | Requires high-pressure equipment; CO is toxic. |
| Fischer-Speier Esterification | Thiophene-3,4-dicarboxylic acid, MeOH, H₂SO₄ | Reflux, 4-8 h | Good to Excellent | Reversible reaction; requires excess alcohol. |
| Esterification via Acid Chloride | Thiophene-3,4-dicarboxylic acid, SOCl₂, MeOH | Room temp to reflux | Excellent | Thionyl chloride is corrosive and moisture-sensitive. |
Conclusion
The synthesis of this compound can be accomplished through multiple synthetic routes. The choice of method will depend on the available starting materials, equipment, and the desired scale of the reaction. The palladium-catalyzed dicarbonylation offers a modern and convergent approach, while the esterification of the pre-synthesized diacid provides a robust and often more scalable alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for their research and development activities.
References
The Rising Star in Specialty Polymers: Dimethyl Thiophene-3,4-dicarboxylate as a Versatile Monomer
The relentless pursuit of advanced materials with tailored properties has led researchers to explore novel monomers that can impart unique functionalities to polymers. Among these, thiophene-based monomers have garnered significant attention, particularly for applications in organic electronics and high-performance plastics. While the 2,5-disubstituted thiophene isomer has been extensively studied, its lesser-known counterpart, dimethyl thiophene-3,4-dicarboxylate (DMTD), is emerging as a monomer of considerable interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DMTD in polymer synthesis, complete with detailed protocols and an exploration of the resulting polymer properties and applications.
Introduction to this compound: A Monomer with Untapped Potential
This compound is a sulfur-containing heterocyclic organic compound with the molecular formula C₈H₈O₄S.[1] Its structure, featuring a thiophene ring functionalized with two adjacent methyl ester groups, offers a unique combination of properties that make it an attractive building block for a new generation of polymers. The thiophene core provides inherent thermal stability and the potential for electronic conductivity, while the dicarboxylate functionality allows for versatile polymerization through conventional step-growth polymerization methods, such as polycondensation.[2]
The strategic placement of the carboxylate groups at the 3 and 4 positions of the thiophene ring, in contrast to the more common 2,5-substitution, significantly influences the geometry and electronic structure of the resulting polymers. This isomeric difference can lead to polymers with distinct properties, including altered crystallinity, solubility, and thermal behavior, opening up new avenues for material design.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 4282-35-3 | [1] |
| Molecular Formula | C₈H₈O₄S | [1] |
| Molecular Weight | 200.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 226-331 °C (for the corresponding diacid) |
Synthesis of this compound
DMTD is typically synthesized from its corresponding diacid, thiophene-3,4-dicarboxylic acid. The diacid can be prepared through various synthetic routes, and is commercially available. The esterification of the diacid to the dimethyl ester is a straightforward process, commonly achieved by reacting the diacid with methanol in the presence of an acid catalyst, such as sulfuric acid. This high-yielding reaction provides the monomer in a purified form suitable for polymerization.
Polymer Synthesis: Protocols and Methodologies
The dicarboxylate functionality of DMTD makes it an ideal monomer for the synthesis of polyesters and polyamides through polycondensation reactions. Furthermore, the thiophene ring can participate in other polymerization reactions, such as direct arylation polymerization, to form conjugated polymers.
Synthesis of Polyesters via Melt Polycondensation
One of the most promising applications of DMTD is in the synthesis of biodegradable polyesters. Recent studies have shown that high molecular weight polyesters can be successfully synthesized from 3,4-thiophenedicarboxylic acid derivatives via melt polycondensation, a solvent-free and industrially scalable method.[3][4]
Protocol: Synthesis of Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF)
This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.
Materials:
-
This compound (DMTD)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Schlenk line or similar inert atmosphere setup
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer
Procedure:
-
Charging the Reactor: In a flame-dried polymerization reactor, charge DMTD, a molar excess of BDO (typically a 1.2 to 1.5 molar ratio relative to DMTD), the catalyst (e.g., 200-500 ppm TBT relative to the weight of DMTD), and a small amount of antioxidant.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the first stage of the reaction.
-
Transesterification (First Stage):
-
Heat the reactor to a temperature of 160-180°C with continuous stirring.
-
Methanol will begin to distill from the reaction mixture as the transesterification reaction proceeds.
-
Monitor the reaction by collecting the distilled methanol. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 mbar. This will facilitate the removal of excess BDO and drive the polymerization reaction towards higher molecular weights.
-
A significant increase in the viscosity of the reaction mixture will be observed. The stirring torque will increase, indicating the formation of a high molecular weight polymer.
-
Continue the reaction under these conditions for 2-3 hours, or until the desired viscosity is reached.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas and cool the reactor.
-
Extrude the molten polymer from the reactor into a water bath to solidify it.
-
Granulate or grind the solidified polymer for further analysis and processing.
-
dot
Caption: Workflow for the two-stage melt polycondensation of DMTD and BDO.
Synthesis of Polyamides
Similar to polyesters, polyamides can be synthesized from DMTD by reacting it with a diamine. However, the direct amidation of esters is generally less favorable than transesterification. Therefore, it is often advantageous to first convert DMTD to its corresponding diacid chloride, thiophene-3,4-dicarbonyl chloride. This more reactive monomer can then be polymerized with a diamine at low temperatures in a suitable solvent.
Conceptual Workflow for Polyamide Synthesis:
dot
Caption: Conceptual pathway for the synthesis of polyamides from DMTD.
Synthesis of Conjugated Polymers
The thiophene ring in DMTD can also be utilized for the synthesis of conjugated polymers through C-H activation reactions, such as direct arylation polymerization (DAP). This method offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. In a typical DAP reaction, DMTD could be copolymerized with a suitable di-halogenated aromatic comonomer in the presence of a palladium catalyst. The resulting polymers would have a donor-acceptor architecture, which is highly desirable for applications in organic electronics.
Properties and Applications of DMTD-Based Polymers
The properties of polymers derived from DMTD are highly dependent on the type of polymer synthesized and the comonomers used.
Properties of Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF):
A recent study systematically investigated the properties of 3,4-PBTF and compared them to its 2,5-isomer counterpart.[3][4]
| Property | 3,4-PBTF | 2,5-PBTF (for comparison) |
| Molecular Weight (Mw) | High molecular weight achievable | High molecular weight achievable |
| Thermal Stability | Good thermal stability | Good thermal stability |
| Crystallinity | Semicrystalline | Semicrystalline |
| Gas Barrier Properties | Good gas and water vapor barrier properties | Superior gas and water vapor barrier properties |
| Biodegradability | Can be degraded under milder conditions | More resistant to degradation |
Potential Applications:
-
Biodegradable Packaging: The good barrier properties and enhanced degradability of polyesters like 3,4-PBTF make them promising candidates for sustainable packaging materials.[3][4]
-
Organic Electronics: Conjugated polymers derived from DMTD could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging the electronic properties of the thiophene ring.
-
Biomedical Materials: The potential for biodegradability and the ability to tailor the polymer properties could make DMTD-based polymers suitable for applications in drug delivery and tissue engineering.
Conclusion and Future Outlook
This compound is a versatile and promising monomer that offers a new platform for the design of advanced polymers. Its unique substitution pattern leads to polymers with distinct properties compared to their more common 2,5-isomers. The successful synthesis of high molecular weight polyesters via melt polycondensation demonstrates the industrial viability of this monomer. Further research into the synthesis of polyamides, conjugated polymers, and other polymer architectures based on DMTD is warranted and expected to yield a new generation of materials with tailored functionalities for a wide range of applications, from sustainable plastics to next-generation electronics.
References
Application Notes and Protocols for Dimethyl Thiophene-3,4-dicarboxylate in Organic Electronics
Introduction: Unlocking the Potential of an Electron-Deficient Thiophene Building Block
Dimethyl thiophene-3,4-dicarboxylate (DMTDC) is emerging as a versatile building block for the synthesis of novel π-conjugated polymers for organic electronic applications. Its unique molecular structure, featuring an electron-rich thiophene ring functionalized with two electron-withdrawing carboxylate groups, imparts desirable electronic properties to the resulting polymers. This electron-deficient nature allows for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels, which is a critical factor in the design of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the ester functionalities not only influences the electronic characteristics but can also enhance the solubility and processability of the final polymer, facilitating device fabrication. This guide provides a comprehensive overview of the application of DMTDC in organic electronics, including detailed synthetic protocols and an analysis of the resulting material properties and device performance.
Key Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of DMTDC is essential for its effective utilization in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄S | PubChem[1] |
| Molecular Weight | 200.21 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| CAS Number | 4282-35-3 | PubChem[1] |
The Role of the Thiophene-3,4-dicarboxylate Moiety in Conjugated Polymers
The incorporation of the thiophene-3,4-dicarboxylate unit into a polymer backbone has a profound impact on its electronic and physical properties. The electron-withdrawing nature of the two carboxylate groups lowers both the HOMO and LUMO energy levels of the polymer. This is particularly advantageous for applications in organic photovoltaics, where a lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc) in the solar cell device. Furthermore, the steric hindrance introduced by the substituents at the 3 and 4 positions of the thiophene ring can influence the planarity of the polymer backbone, which in turn affects the intermolecular π-π stacking and charge transport characteristics. Judicious selection of co-monomers in a donor-acceptor (D-A) copolymer architecture allows for fine-tuning of the optical bandgap and absorption spectrum of the resulting material.
Application in Organic Photovoltaics (OPVs)
The ability to tune the HOMO energy level makes DMTDC-derived polymers promising candidates for donor materials in bulk heterojunction (BHJ) organic solar cells. By lowering the HOMO level, the energy difference between the HOMO of the donor polymer and the LUMO of the acceptor material (often a fullerene derivative like PCBM) is increased, leading to a higher Voc.
Protocol for the Synthesis of a DMTDC-based Copolymer for OPV Applications
This protocol describes a generalized Stille cross-coupling polymerization to synthesize a copolymer of DMTDC and a stannylated comonomer.
Diagram of the Stille Coupling Polymerization Workflow:
Caption: Generalized workflow for the Stille coupling polymerization of a DMTDC-based copolymer.
Materials:
-
Dibromo-derivative of this compound
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Anhydrous toluene
-
Methanol
-
Hexane
-
Chloroform
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon), dissolve equimolar amounts of the dibromo-derivative of DMTDC and the distannylated comonomer in anhydrous toluene.
-
Catalyst Addition: To this solution, add the palladium catalyst (typically 1-5 mol%).
-
Polymerization: Degas the reaction mixture by several freeze-pump-thaw cycles. Heat the mixture to reflux (around 110°C) and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction. Sequentially wash with methanol, hexane, and chloroform to remove oligomers and catalyst residues. The final polymer is typically recovered from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum to obtain a solid material.
Fabrication of an OPV Device
This is a general protocol for the fabrication of a bulk heterojunction solar cell using a DMTDC-based polymer as the donor material.
Diagram of the OPV Device Fabrication Workflow:
Caption: A typical workflow for the fabrication of an organic photovoltaic device.
Materials:
-
Patterned ITO-coated glass substrates
-
Hole transport layer (HTL) solution (e.g., PEDOT:PSS)
-
DMTDC-based polymer
-
Acceptor material (e.g., PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) and Aluminum (Al) for thermal evaporation
-
Spin coater
-
Thermal evaporator
-
Solar simulator and source meter for I-V characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal according to the manufacturer's instructions.
-
Active Layer Deposition: Prepare a blend solution of the DMTDC-based polymer and PC₇₁BM (typically in a 1:1 to 1:3 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox).
-
Cathode Deposition: Transfer the substrates into a thermal evaporator and deposit the cathode by sequential evaporation of a thin layer of calcium followed by a thicker layer of aluminum through a shadow mask.
-
Device Annealing and Characterization: The device may be thermally annealed to optimize the morphology of the active layer. The current-voltage (I-V) characteristics of the completed device are then measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
Expected Performance of DMTDC-based OPVs
The incorporation of the thiophene-3,4-dicarboxylate moiety has been shown to effectively lower the HOMO energy levels of polythieno[3,4-b]thiophene derivatives. This can lead to significant improvements in the open-circuit voltage of the resulting solar cells.
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| P1 | -4.91 | -3.49 | 1.42 | 1.02 | 0.54 | 3.3 | 0.57 |
| P2 | -5.00 | -3.57 | 1.43 | - | - | - | - |
| P3 | -5.11 | -3.88 | 1.23 | - | 0.71 | - | - |
Data adapted from a study on ester-functionalized polythieno[3,4-b]thiophene derivatives.
Application in Organic Field-Effect Transistors (OFETs)
The electronic properties of DMTDC-based polymers also make them suitable for use as the active semiconductor layer in OFETs. The electron-withdrawing nature of the dicarboxylate groups can lead to polymers with ambipolar or n-type charge transport characteristics, which are less common than p-type behavior in thiophene-based polymers.
Protocol for Fabrication and Characterization of a DMTDC-based OFET
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
Diagram of the OFET Fabrication Workflow:
Caption: A standard workflow for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor.
Materials:
-
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)
-
Self-assembled monolayer (SAM) forming agent (e.g., hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS))
-
DMTDC-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for thermal evaporation
-
Spin coater
-
Thermal evaporator with shadow masks for source and drain electrodes
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ wafer using a standard cleaning procedure (e.g., piranha or RCA clean).
-
Surface Treatment: Treat the SiO₂ surface with a SAM to improve the interface with the organic semiconductor. This is typically done by vapor deposition or solution immersion.
-
Semiconductor Deposition: Spin-coat a thin film of the DMTDC-based polymer solution onto the treated substrate.
-
Annealing: Anneal the polymer film at an optimized temperature to improve the molecular ordering and film morphology.
-
Electrode Deposition: Deposit the source and drain electrodes by thermal evaporation of gold through a shadow mask onto the semiconductor layer.
-
Characterization: Measure the electrical characteristics of the OFET using a probe station and a semiconductor parameter analyzer to obtain the transfer and output curves. From these curves, key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Expected Performance of DMTDC-based OFETs
The introduction of electron-withdrawing ester groups can significantly influence the charge transport properties of thiophene-based polymers. While specific data for DMTDC-based polymers is emerging, studies on similar systems with carboxylate ester side chains have shown promising results. For instance, a thieno[3,2-b]thiophene-based polymer with carboxylate ester side chains exhibited a hole mobility of 1.19 x 10⁻² cm² V⁻¹ s⁻¹.[2] This suggests that polymers derived from DMTDC have the potential for good charge transport characteristics. The strong electron-withdrawing nature of the two carboxylate groups on the thiophene ring may also promote n-type or ambipolar behavior, which is an active area of research.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the development of next-generation organic electronic materials. Its unique electronic properties, arising from the electron-deficient nature of the dicarboxylate-substituted thiophene ring, enable the synthesis of conjugated polymers with tailored frontier molecular orbital energy levels. This has been shown to be a successful strategy for enhancing the open-circuit voltage in organic solar cells. Furthermore, the potential for achieving high charge carrier mobility and ambipolar or n-type transport makes DMTDC-based polymers attractive candidates for organic field-effect transistors. The detailed protocols provided in this guide offer a starting point for researchers to explore the synthesis and application of these promising materials. Future research will likely focus on the development of novel copolymers incorporating DMTDC to further optimize the performance of organic electronic devices.
References
Application Notes and Protocols: Dimethyl Thiophene-3,4-dicarboxylate as a Versatile Building Block for Advanced Metal-Organic Frameworks
These application notes provide a comprehensive guide for researchers, chemists, and materials scientists on the utilization of dimethyl thiophene-3,4-dicarboxylate (DMTD) as a sophisticated organic linker for the synthesis of novel metal-organic frameworks (MOFs). This document outlines the unique advantages conferred by the thiophene moiety, details protocols for linker and MOF synthesis, and explores the potential applications of the resulting sulfur-containing frameworks in areas such as gas separation, catalysis, and environmental remediation.
Introduction: The Thiophene Advantage in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. While traditional MOFs often employ carbocyclic aromatic linkers, the incorporation of heteroatoms like sulfur into the linker backbone offers a powerful strategy to imbue the final material with unique and desirable properties.
The use of thiophene-based dicarboxylates, such as the one derived from this compound, introduces a soft Lewis basic sulfur site into the MOF's pores. This has profound implications for the material's performance in various applications. The polarizable sulfur atom can enhance host-guest interactions, leading to improved gas adsorption capacities and selectivities, particularly for polarizable molecules like carbon dioxide. Furthermore, the sulfur functionality can act as a potent binding site for heavy metal ions, making these MOFs promising candidates for environmental remediation. The unique electronic properties of the thiophene ring can also lead to interesting luminescent and catalytic behaviors.
This guide focuses on this compound (and its hydrolyzed form, thiophene-3,4-dicarboxylic acid) as a key building block. Its bent geometry, in contrast to the linear 2,5-isomer, can lead to the formation of novel framework topologies and pore environments.
Synthesis of the Linker: Thiophene-3,4-dicarboxylic Acid
The journey to a thiophene-3,4-dicarboxylate-based MOF begins with the synthesis of the dicarboxylic acid linker. A common route involves the hydrolysis of a dinitrile precursor.
Protocol 1: Synthesis of Thiophene-3,4-dicarboxylic Acid
This protocol is adapted from established methods for the synthesis of thiophene-based carboxylic acids.
Materials:
-
Thiophene-3,4-dicarbonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl), saturated solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-3,4-dicarbonitrile (100 mmol) and potassium hydroxide (1 mol) in ethylene glycol (167 ml).
-
Heat the mixture under stirring overnight.
-
After cooling to room temperature, pour the reaction mixture into distilled water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a saturated solution of hydrochloric acid until a precipitate forms.
-
Extract the organic product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from distilled water to obtain pure thiophene-3,4-dicarboxylic acid.
Note: The corresponding dimethyl ester, this compound, can be prepared from the dicarboxylic acid via standard esterification procedures (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
Synthesis of a Representative MOF: A Solvothermal Approach
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals. The following is a representative protocol for the synthesis of a hypothetical zinc-based MOF using thiophene-3,4-dicarboxylic acid, which we will designate as Zn-TDC-MOF . This protocol is based on established procedures for similar dicarboxylate-based MOFs.
Protocol 2: Solvothermal Synthesis of Zn-TDC-MOF
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Thiophene-3,4-dicarboxylic acid (H₂TDC)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (0.5 mmol) and thiophene-3,4-dicarboxylic acid (0.5 mmol) in 10 mL of DMF.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oven at 120 °C for 48 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, immerse the crystals in methanol for 24 hours, replacing the methanol with a fresh portion every 8 hours. This solvent exchange step is crucial for removing the high-boiling point DMF from the pores.
-
After solvent exchange, decant the methanol and dry the MOF under vacuum at 150 °C for 12 hours to obtain the activated, porous material.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of the linker and the subsequent solvothermal synthesis of the MOF.
Characterization of the MOF
To confirm the successful synthesis and to understand the properties of the newly formed MOF, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for Zn-TDC-MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction, indicating a pure crystalline phase. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF. | Elucidation of the coordination environment of the zinc ions, the connectivity of the thiophene-3,4-dicarboxylate linker, and the overall framework topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to quantify the amount of solvent molecules in the pores. | A weight loss step corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers. | The absence of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate groups. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm, characteristic of microporous materials, indicating permanent porosity. |
Applications of Thiophene-3,4-dicarboxylate Based MOFs
The unique structural and chemical features of MOFs derived from thiophene-3,4-dicarboxylate open up a wide range of potential applications.
Gas Adsorption and Separation
The presence of the polarizable sulfur atom in the linker is expected to enhance the affinity of the MOF for certain gases, particularly CO₂. This makes these materials promising candidates for applications in carbon capture and flue gas separation. The isosteric heat of adsorption for CO₂ in thiophene-containing MOFs is often higher than in their non-sulfur-containing analogues, indicating stronger interactions.
Catalysis
The sulfur atoms within the MOF framework can act as Lewis basic sites, potentially catalyzing a variety of organic transformations. Furthermore, the metal nodes can serve as Lewis acidic sites. This combination of acidic
Topic: "Dimethyl Thiophene-3,4-dicarboxylate" in the Synthesis of Functional Dyes
An Application Guide for Researchers
Introduction: The Strategic Value of Dimethyl Thiophene-3,4-dicarboxylate (DMTDC)
This compound (CAS No: 4282-35-3, Molecular Formula: C₈H₈O₄S) is a commercially available and highly versatile heterocyclic building block.[1][2][3] Its structure, featuring a central electron-rich thiophene ring flanked by two modifiable ester groups, makes it an ideal precursor for a diverse range of functional organic materials. Thiophene-containing molecules are renowned for their excellent charge transport properties and tunable electronic energy levels, positioning them as critical components in advanced applications like organic electronics.[4]
This guide, intended for researchers and synthetic chemists, moves beyond simple procedural outlines. It details the core chemical logic and provides field-tested protocols for transforming DMTDC into high-value functional dyes, specifically focusing on applications in dye-sensitized solar cells (DSSCs) and as versatile azo colorants. We will explore the key transformations that unlock the synthetic potential of the DMTDC scaffold and provide step-by-step methodologies for creating sophisticated dye structures.
Foundational Synthetic Transformations of DMTDC
The utility of DMTDC stems from the reactivity of both its ester functionalities and the thiophene core. Mastering these initial transformations is key to accessing a wider library of complex derivatives.
Hydrolysis to Thiophene-3,4-dicarboxylic acid
The conversion of the diester to its corresponding dicarboxylic acid is a fundamental first step. The resulting acid groups can serve as anchoring points for attachment to semiconductor surfaces (like TiO₂) or be converted into other functional groups.[5]
Conversion to Thiophene-3,4-dicarbonyl chloride
The dicarboxylic acid can be readily converted to the more reactive diacyl chloride. This intermediate is a powerful electrophile, enabling facile esterification or amidation reactions to couple the thiophene core with various donor or acceptor molecules, as demonstrated in the synthesis of diferrocenyl 3,4-thiophene dicarboxylate.[6]
Derivatization of the Thiophene Ring
While the ester groups are the most accessible reactive sites, the thiophene ring itself can be functionalized. Electrophilic substitution reactions, such as nitration, can introduce new functionalities. A subsequent reduction of a nitro group to an amine unlocks pathways to entire classes of dyes, such as azo dyes, which require a primary amino group for diazotization.
The following diagram illustrates these primary synthetic routes originating from DMTDC, showcasing its role as a central hub for generating diverse intermediates.
Caption: Key synthetic pathways starting from DMTDC.
Application I: Donor-π-Acceptor (D-π-A) Dyes for Dye-Sensitized Solar Cells (DSSCs)
Principle and Rationale
Dye-sensitized solar cells (DSSCs) represent a cost-effective alternative to traditional silicon-based photovoltaics.[5] Their operation hinges on a sensitizer dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂). High-performance organic sensitizers often follow a Donor-π-Acceptor (D-π-A) architecture.[5]
-
Donor (D): An electron-rich moiety (e.g., triphenylamine).
-
π-Bridge (π): A conjugated system that facilitates charge separation and transport. Thiophene and fused-thiophene systems are exceptionally effective π-bridges due to their planar structure and high charge carrier mobility.[4][7]
-
Acceptor (A): An electron-withdrawing group (e.g., cyanoacrylic acid) that also serves to anchor the dye to the TiO₂ surface, enabling efficient electron injection from the dye's excited state into the semiconductor's conduction band.[5]
The strategic incorporation of thiophene units into the π-bridge can red-shift the dye's absorption spectrum, tune energy levels, and enhance overall photovoltaic performance and stability.[7]
Experimental Protocol: Synthesis of a Symmetric Thiophene-Bridged D-π-A Dye
This protocol provides a representative workflow for synthesizing a symmetric dye where the thiophene-3,4-dicarboxylate core acts as the central part of the π-bridge, linking two donor groups.
Step 1: Saponification of this compound
-
Suspend DMTDC (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of lithium hydroxide (LiOH, ~2.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 3-4 hours until the solution becomes clear, indicating the formation of the dilithium salt of thiophene-3,4-dicarboxylic acid.
-
Cool the reaction to room temperature. The solution can be carried forward to the next step, or the diacid can be isolated by acidification with HCl.
Step 2: Conversion to Thiophene-3,4-dicarbonyl chloride
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Remove the solvent from the diacid product under reduced pressure.
-
Add thionyl chloride (SOCl₂, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to yield the crude thiophene-3,4-dicarbonyl chloride, which should be used immediately.
Step 3: Coupling with a Donor-Alcohol Moiety
-
Dissolve the donor-alcohol (e.g., 4-(diphenylamino)phenol, 2.2 equivalents) and a non-nucleophilic base like pyridine in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude thiophene-3,4-dicarbonyl chloride in anhydrous DCM to the cooled donor solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the organic layer with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting dye product by column chromatography on silica gel.
Caption: Experimental workflow for a symmetric D-π-D dye.
Performance of Thiophene-Based DSSC Dyes
The performance of DSSCs is characterized by key photovoltaic parameters. The table below summarizes typical performance ranges for various thiophene-based sensitizers, illustrating their effectiveness.
| Dye Class / Structure | Jsc (mA·cm⁻²) | Voc (V) | FF | PCE (η%) | Reference |
| Fused-Thiophene (Sensitizer 19) | 20.9 | - | - | 9.18 | [7] |
| Fused-Thiophene (Sensitizer 36) | 17.49 | 0.70 | 0.70 | 8.70 | [7] |
| Thieno[3,4-b]thiophene-based | - | - | - | 5.31 | [8] |
| 2,3-Disubstituted Thiophene | - | >0.70 | - | 4.11 - 6.15 | [9] |
| Azo Dye with Thiophene (SR4) | - | - | - | 4.50 | [10] |
Application II: Synthesis of Thiophene-Based Azo Dyes
Principle and Rationale
Azo dyes are a major class of colorants characterized by the R−N=N−R' functional group. Their synthesis involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[11][12] Thiophene-based azo dyes are of significant interest as they often exhibit brilliant colors, good fastness properties, and can be applied to a variety of fibers.[13]
To utilize the DMTDC scaffold for azo dye synthesis, a synthetic route must be devised to introduce a primary amino group onto the thiophene ring, which is not present in the starting material.
Protocol: Synthesis of a Thiophene Azo Dye via a Nitro-Intermediate
This protocol outlines the multi-step conversion of a DMTDC-derived intermediate to an azo dye. It is an advanced synthesis that showcases the chemical versatility of the thiophene core. This protocol is adapted from general procedures for synthesizing aminothiophenes and their subsequent conversion to azo dyes.[13][14][15]
Step 1: Nitration of the Thiophene Ring
-
Caution: Handle nitric and sulfuric acid with extreme care in a fume hood.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Slowly add a suitable DMTDC derivative (e.g., the N-acetylated product of a previously aminated ester group) to the stirred nitrating mixture, maintaining the temperature below 5°C.[15]
-
Stir for 10-20 minutes, then pour the reaction mixture onto crushed ice to precipitate the nitro-thiophene product.
-
Filter the solid, wash thoroughly with cold water until neutral, and dry.
Step 2: Reduction of the Nitro Group to an Amine
-
Suspend the nitro-thiophene intermediate in a mixture of glacial acetic acid and ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or iron powder, portion-wise.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the amino-thiophene product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the crude aminothiophene intermediate.
Step 3: Diazotization of the Amino-Thiophene Intermediate
-
Suspend the amino-thiophene intermediate (1 equivalent) in a mixture of glacial acetic acid and propionic acid.[14]
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Separately, prepare nitrosylsulfuric acid by dissolving sodium nitrite (NaNO₂, ~1.1 equivalents) in concentrated sulfuric acid at a temperature below 20°C.[14]
-
Slowly add the cold nitrosylsulfuric acid to the stirred thiophene suspension, ensuring the temperature remains between 0-5°C.
-
Stir the mixture for an additional 1-2 hours at 0-5°C to ensure complete formation of the diazonium salt solution.
Step 4: Azo Coupling with a Coupling Component
-
In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline or 2-naphthol, 1 equivalent) in an appropriate solvent (e.g., 10% aqueous HCl for anilines, aqueous NaOH for naphthols).[14][15]
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 3 to the coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Maintain the temperature at 0-5°C and, if necessary, adjust the pH to 8-9 by adding a base like sodium carbonate solution to facilitate the coupling.
-
Continue stirring in the ice bath for 1-2 hours.
-
Filter the precipitated dye using a Buchner funnel. Wash the filter cake extensively with cold water until the filtrate is neutral.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol-water mixture) and dry under vacuum.
Properties of Thiophene-Based Azo Dyes
The properties of these dyes can be tuned by changing the diazo and coupling components. The table below provides a summary of typical characteristics.
| Dye Structure | Color Shade | Light Fastness | Washing Fastness | Sublimation Fastness | Reference |
| Thiophene azo dye with thiazole coupler | Red to Blue | Good | Very Good | Excellent | [15] |
| Thiophene azo dye with thiophene coupler | Red to Blue | Good | Very Good | Excellent | [15] |
| Disperse dye on polyester | Various shades | Moderate to Good | Very Good | Excellent | [13] |
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in materials science. Its well-defined reactive sites allow for logical and stepwise construction of complex molecular architectures. The protocols and data presented here demonstrate its utility in creating high-performance dyes for both photovoltaic and colorant applications. By understanding the core transformations of the DMTDC scaffold, researchers can unlock a vast chemical space, paving the way for the development of novel functional materials with tailored optoelectronic properties.
References
- 1. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 2. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Rearrangement of Diferrocenyl 3,4-Thiophene Dicarboxylate | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Medicinal chemistry applications of "Dimethyl thiophene-3,4-dicarboxylate" derivatives
An In-Depth Guide to the Medicinal Chemistry Applications of Dimethyl Thiophene-3,4-dicarboxylate Derivatives
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring, a five-membered, sulfur-containing heterocycle, stands as a "privileged pharmacophore" in the field of medicinal chemistry.[1][2] Its structural and electronic properties make it a versatile building block, found in numerous FDA-approved drugs.[1] The thiophene nucleus is not merely a passive scaffold; its sulfur atom can engage in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself often serves as a bioisosteric replacement for phenyl groups, improving a compound's metabolic stability and binding affinity.[1]
Within this important class of compounds, derivatives of This compound serve as a particularly valuable starting point for the synthesis of novel therapeutic agents.[3][4] The dicarboxylate functional groups at the 3 and 4 positions provide reactive handles for a wide array of chemical modifications, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune compounds for specific biological targets. This guide explores the diverse therapeutic applications of these derivatives, delving into their mechanisms of action, and provides detailed protocols for their synthesis and biological evaluation.
Therapeutic Applications: A Multi-faceted Pharmacophore
Derivatives built upon the thiophene-3,4-dicarboxylate core have demonstrated significant potential across several critical disease areas. Their utility stems from the ability to modify the core structure to interact with a wide range of biological targets.[5]
Anticancer Activity
The development of novel anticancer agents is a primary focus for the application of thiophene derivatives.[2][5] These compounds have been shown to exert potent cytotoxic and antiproliferative effects against various cancer cell lines through diverse mechanisms.[6][7][8][9][10]
Mechanism of Action: Thiophene derivatives can interfere with multiple signaling pathways essential for cancer cell growth and survival.[11] Depending on the specific substitutions on the thiophene ring, these compounds can inhibit key protein targets involved in cell division and proliferation.[5]
A notable example is the investigation of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives . Studies have revealed that these compounds exhibit significant antiproliferative activity, particularly against human breast cancer cell lines such as T47D and MCF-7.[1][6] Several derivatives in this class have shown greater potency than the established chemotherapeutic drug Doxorubicin.[6]
Data Presentation: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against the T47D breast cancer cell line, demonstrating their potent anticancer effects.
| Compound ID | IC₅₀ against T47D (μM) | Reference Drug (Doxorubicin) IC₅₀ (μM) |
| 2b | 2.3 | 15.5 |
| 2k | 7.1 | 15.5 |
| 2l | 8.6 | 15.5 |
| 2c | 12.1 | 15.5 |
| 2e | 13.2 | 15.5 |
Data sourced from Bozorov et al., European Journal of Medicinal Chemistry.[6]
Caption: Potential mechanisms of anticancer action for thiophene derivatives.
Anti-inflammatory Activity
Chronic inflammatory diseases represent a major therapeutic challenge, and thiophene derivatives have emerged as promising candidates for new anti-inflammatory drugs.[12] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid feature a thiophene core, highlighting the scaffold's proven utility.[12]
Mechanism of Action: Many thiophene-based anti-inflammatory agents function by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX) .[12] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.[13] Furthermore, some derivatives have been shown to suppress the expression of pro-inflammatory genes, such as those for interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), offering a broader mechanism of action.[12]
Caption: Inhibition of COX/LOX pathways by thiophene derivatives.
Antimicrobial Activity
The thiophene scaffold is also a component of potent antimicrobial agents.[6][14] Specific derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated broad-spectrum activity. For instance, a derivative containing a nitrofurfural fragment showed high efficacy against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.[6] This highlights how strategic modification of the core structure can be used to develop agents that combat a wide range of microbial pathogens.
Applications in Neurodegenerative Disorders
More recently, thiophene derivatives have been identified as promising agents for tackling complex neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] A key advantage of this scaffold is its potential for creating multi-target drugs that can address the multifaceted nature of these diseases.[15][17]
Mechanism of Action: In the context of Alzheimer's disease, thiophene derivatives are being designed to:
-
Inhibit Acetylcholinesterase (AChE): To increase levels of the neurotransmitter acetylcholine in the brain.[15][16]
-
Modulate Amyloid-β (Aβ) Aggregation: To prevent the formation of toxic amyloid plaques.[15][18]
-
Alleviate Oxidative Stress: To protect neurons from damage caused by reactive oxygen species.[16]
The ability to penetrate the blood-brain barrier is a critical feature for these compounds, and the physicochemical properties of the thiophene ring can be tailored to facilitate this.[15]
Caption: Multi-target approach for Alzheimer's disease therapy.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a robust and efficient one-pot, multi-component reaction for synthesizing highly functionalized 2-aminothiophenes, which are key intermediates for many of the derivatives discussed.[1][7][9]
Principle: This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base catalyst. The base facilitates the initial Knoevenagel condensation, and the subsequent steps involve the addition of sulfur and intramolecular cyclization to form the thiophene ring.
Materials:
-
Ketone/Aldehyde (e.g., Acetylacetone)
-
Active Methylene Nitrile (e.g., Ethyl cyanoacetate)
-
Elemental Sulfur
-
Base Catalyst (e.g., Diethylamine or Triethylamine)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of the ketone (e.g., acetylacetone, 0.05 mol) and the active methylene nitrile (e.g., ethyl cyanoacetate, 0.05 mol) in ethanol.
-
Sulfur Addition: Add elemental sulfur (0.06 mol) to the mixture with continuous stirring.
-
Base Addition: Slowly add the base catalyst (e.g., diethylamine, 0.05 mol) dropwise to the heterogeneous mixture at room temperature. The dropwise addition is crucial to control any exothermic reaction.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (40–50°C) for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and let it stand overnight to facilitate precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[9] The structure should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiophene derivative compounds dissolved in Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with only DMSO) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for the MTT cytotoxicity assay.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. | Semantic Scholar [semanticscholar.org]
- 17. New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Dimethyl Thiophene-3,4-dicarboxylate in the Synthesis of Bioactive Fused Heterocycles
Application Note & Protocols
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of numerous biologically active compounds, prized for its unique electronic properties and ability to act as a bioisostere for benzene and other aromatic systems.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] Among the vast array of thiophene-based building blocks, Dimethyl thiophene-3,4-dicarboxylate (DMTD) emerges as a particularly versatile and powerful precursor for the construction of complex, fused heterocyclic systems.
The strategic placement of two electrophilic ester groups on adjacent carbons (C3 and C4) of the thiophene ring makes DMTD an ideal substrate for cyclocondensation reactions with a variety of binucleophilic reagents. This reactivity allows for the efficient, often one-pot, synthesis of thieno-fused pyridazines, pyrazines, and pyrroles—scaffolds that are frequently implicated in potent biological activity.[4][5][6] This guide provides detailed protocols and mechanistic insights for leveraging DMTD in the synthesis of key bioactive heterocyclic cores, designed to empower researchers in drug discovery and medicinal chemistry.
Chemical Profile of this compound (DMTD)
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 58401193 |
| Molecular Formula | C₈H₈O₄S | PubChem CID: 58401193 |
| Molecular Weight | 200.21 g/mol | PubChem CID: 58401193 |
| Appearance | Solid | - |
| SMILES | COC(=O)C1=CSC=C1C(=O)OC | PubChem CID: 58401193 |
| InChIKey | MEPFISOQOOJNJL-UHFFFAOYSA-N | PubChem CID: 58401193 |
Safety & Handling: DMTD is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications & Protocols
The primary synthetic utility of DMTD lies in its reaction with binucleophiles to form fused five- or six-membered heterocyclic rings. The reaction mechanism is a classic cyclocondensation, where the nucleophile attacks the electrophilic carbonyl carbons of the ester groups, leading to the elimination of two molecules of methanol and the formation of a stable, fused aromatic system.
Protocol 1: Synthesis of Thieno[3,4-d]pyridazine-1,4-dione
This protocol details the synthesis of the thieno[3,4-d]pyridazine core, a scaffold known for its potential antimicrobial and anti-inflammatory activities.[4][8] The reaction involves the direct cyclocondensation of DMTD with hydrazine hydrate.
Workflow Diagram:
Caption: Synthesis of Thieno[3,4-d]pyridazine-1,4-dione from DMTD.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq., e.g., 2.00 g, 10.0 mmol) in a suitable solvent such as absolute ethanol or glacial acetic acid (20-30 mL).
-
Rationale: Ethanol is a common, polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization. Acetic acid can act as both a solvent and an acid catalyst, potentially accelerating the condensation.
-
-
Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.1-1.2 eq., e.g., 0.55-0.60 mL, ~11-12 mmol) dropwise at room temperature.
-
Rationale: A slight excess of hydrazine ensures the complete conversion of the diester. The dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMTD) is fully consumed.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic acyl substitution and subsequent cyclization. The elimination of methanol drives the reaction to completion.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol followed by diethyl ether to remove unreacted starting materials and impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF or a mixed solvent system) to yield the pure Thieno[3,4-d]pyridazine-1,4-dione.
Expected Data:
| Compound | 1H NMR (DMSO-d₆) δ (ppm) | 13C NMR (DMSO-d₆) δ (ppm) | MS (m/z) |
| Thieno[3,4-d]pyridazine-1,4-dione | ~11.5 (s, 2H, NH), ~8.0 (s, 2H, Thiophene-H) | ~158 (C=O), ~135 (C=C), ~120 (C-H) | [M+H]⁺: 169.0 |
(Note: NMR data are predicted based on analogous pyridazine structures and chemical shift principles.[9][10][11] Actual values may vary.)
Protocol 2: Synthesis of Thieno[3,4-b]pyrazines
This protocol outlines the synthesis of the thieno[3,4-b]pyrazine core via the condensation of DMTD with a 1,2-diamine, such as o-phenylenediamine. This scaffold is a key component in materials for organic electronics and has been explored for various biological applications.[2][12]
Workflow Diagram:
Caption: Synthesis of a Thieno-fused Quinoxaline derivative.
Step-by-Step Protocol:
-
Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
-
-
Reaction: Heat the mixture to reflux for 6-12 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture. The product will typically precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove residual reactants.
-
Purification: The product can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate to obtain the pure fused quinoxaline derivative. This general procedure can be adapted for other 1,2-diamines to generate a library of diverse thieno[3,4-b]pyrazines.[13][14]
Protocol 3: Synthesis of N-Substituted Thieno[3,4-c]pyrrole-1,3-diones
Reacting DMTD with primary amines provides a direct route to N-substituted thieno[3,4-c]pyrrole-1,3-diones, which are analogs of phthalimides. This scaffold is present in compounds with notable anti-inflammatory and anticancer activities.[5][6][15]
Workflow Diagram:
Caption: Synthesis of N-Substituted Thieno[3,4-c]pyrrole-1,3-diones.
Step-by-Step Protocol:
-
Reaction Setup: Combine this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a high-boiling point solvent such as xylene or toluene in a flask equipped with a Dean-Stark apparatus.
-
Rationale: A high-boiling solvent is necessary to achieve the temperatures required for imide formation. The Dean-Stark trap is used to azeotropically remove the methanol byproduct, which drives the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux (110-140 °C) for 12-24 hours, or until no more methanol is collected in the Dean-Stark trap.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted thieno[3,4-c]pyrrole-1,3-dione. The choice of primary amine allows for the introduction of diverse side chains (R-groups) to explore structure-activity relationships (SAR).[16]
Conclusion and Future Perspectives
This compound is a readily accessible and highly effective building block for the synthesis of diverse, biologically relevant heterocyclic compounds. The straightforward cyclocondensation reactions it undergoes with binucleophiles provide a reliable and modular platform for generating libraries of thieno-fused pyridazines, pyrazines, and pyrroles. These scaffolds are consistently found in molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.[17] The protocols outlined in this guide serve as a validated starting point for researchers to explore the rich chemical space accessible from this versatile thiophene derivative, paving the way for the discovery of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction [frontiersin.org]
- 5. Synthesis and pharmacological properties of thieno[2',3':4,5]pyrimido [2,1-b][1,3,4]thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. iglobaljournal.com [iglobaljournal.com]
The Fiesselmann Thiophene Synthesis: A Powerful Tool for the Construction of Functionalized Thiophenes in Research and Drug Discovery
The strategic incorporation of the thiophene nucleus is a cornerstone of modern medicinal chemistry and materials science. This five-membered sulfur-containing heterocycle is a key pharmacophore in a multitude of approved drugs and a fundamental building block for organic electronic materials. Among the various synthetic methodologies available for the construction of this privileged scaffold, the Fiesselmann thiophene synthesis stands out as a robust and versatile method for the preparation of highly functionalized thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives. This application note provides a comprehensive guide to the Fiesselmann synthesis, detailing its mechanism, substrate scope, and practical applications, and includes a detailed experimental protocol for its implementation in the laboratory.
Introduction: The Significance of the Fiesselmann Synthesis
Developed by Hans Fiesselmann in the 1950s, this condensation reaction provides a direct route to polysubstituted thiophenes from readily available starting materials.[1] The classical Fiesselmann synthesis involves the base-mediated reaction of an α,β-acetylenic ester with a thioglycolic acid derivative.[1][2] The resulting 3-hydroxy-2-thiophenecarboxylate products are valuable intermediates that can be further elaborated, making this reaction a powerful tool for generating molecular diversity in drug discovery programs and for the synthesis of advanced materials. The versatility of the Fiesselmann synthesis is further highlighted by its numerous variations, which allow for the introduction of a wide range of functional groups and the construction of complex fused ring systems.
Mechanistic Insights: A Stepwise Annulation
The Fiesselmann thiophene synthesis proceeds through a well-established reaction cascade initiated by the deprotonation of the thioglycolic acid derivative. The resulting thiolate undergoes a nucleophilic conjugate addition to the α,β-acetylenic ester, a key carbon-sulfur bond-forming step. A subsequent intramolecular Dieckmann-type condensation, followed by elimination and tautomerization, leads to the formation of the aromatic thiophene ring.
The generally accepted mechanism is as follows:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of the thioglycolic acid ester, generating a reactive thiolate anion.
-
Michael Addition: The thiolate attacks the β-carbon of the α,β-acetylenic ester in a Michael-type 1,4-conjugate addition.
-
Second Addition: A second molecule of the deprotonated thioglycolic acid ester can add to the intermediate.
-
Cyclization: An intramolecular cyclization is initiated by deprotonation of a thioglycolic acid ester moiety.
-
Elimination and Tautomerization: Elimination of an alcoholate and a molecule of the thioglycolic acid ester results in the formation of an α,β-unsaturated ketone, which then tautomerizes to the more stable 3-hydroxythiophene product.[1]
Figure 1. Generalized workflow of the Fiesselmann thiophene synthesis.
Expanding the Synthetic Toolbox: Scope and Variations
The true power of the Fiesselmann synthesis lies in its broad substrate scope and its adaptability to different synthetic goals. A wide variety of substituents can be tolerated on both the acetylenic ester and the thioglycolic acid derivative, allowing for the synthesis of a diverse library of functionalized thiophenes.
| Starting Material (α,β-Acetylenic Ester) | Starting Material (Thiol) | Product | Typical Yield (%) | Reference |
| Methyl 3-phenylpropiolate | Methyl thioglycolate | Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate | ~70-80% | General Representation |
| Diethyl acetylenedicarboxylate | Ethyl thioglycolate | Diethyl 3-hydroxythiophene-2,5-dicarboxylate | High | [2] |
| 3-Butyn-2-one | Methyl thioglycolate | Methyl 3-hydroxy-5-methylthiophene-2-carboxylate | Moderate to High | General Representation |
| Methyl 3-(2-thienyl)propiolate | Methyl thioglycolate | Methyl 3-hydroxy-5-(2-thienyl)thiophene-2-carboxylate | Good | General Representation |
| 5-Aryl-3-chlorothiophene-2-carboxylates | Methyl thioglycolate | 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | 41-78% | [3] |
Table 1. Representative examples of the Fiesselmann thiophene synthesis showcasing its substrate scope.
Beyond the classical reaction, several key variations have been developed to further expand its utility:
-
β-Ketoesters as Substrates: In a notable variation, cyclic β-ketoesters can be used in place of α,β-acetylenic esters. This modification, often referred to as the Lissavetzky variation, provides access to different classes of thiophene derivatives.[1]
-
Nitrile-Containing Substrates: When substrates containing a nitrile group are employed, the reaction yields valuable 3-aminothiophenes, which are important precursors for a variety of biologically active compounds.[1] This variation was famously used by Scott and coworkers in the synthesis of a p38 kinase inhibitor.[1]
-
Synthesis of Fused Systems: The Fiesselmann synthesis is a powerful tool for the construction of thieno-fused heterocyclic systems, such as thieno[3,2-b]thiophenes, which are of great interest in materials science.[3][4]
Practical Applications in Drug Discovery and Materials Science
The functionalized thiophenes produced via the Fiesselmann synthesis are valuable building blocks in several areas of chemical research.
Drug Discovery:
The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs. The Fiesselmann synthesis provides a reliable route to novel thiophene derivatives for screening and lead optimization. Notable examples of biologically active molecules synthesized using this methodology include:
-
p38 Kinase Inhibitors: As mentioned, a variation of the Fiesselmann synthesis was instrumental in the development of potent p38 kinase inhibitors for the treatment of inflammatory diseases.[1]
-
Antifungal and Antileishmanial Agents: The reaction has been employed to synthesize thiophenes with promising activity against fungal and leishmanial pathogens.[1]
-
Tyrosine Kinase Inhibitors: Aromatic derivatives synthesized via the Fiesselmann reaction have shown potential as tyrosine kinase inhibitors for cancer therapy.[1]
Materials Science:
Thiophene-based materials are at the forefront of organic electronics. The ability of the Fiesselmann synthesis to produce highly functionalized and fused thiophene systems makes it a valuable tool for the synthesis of:
-
Organic Semiconductors: Thieno[3,2-b]thiophenes, readily accessible through this method, are key components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
-
Organic Dyes: Functionalized thiophenes often exhibit interesting photophysical properties and can be used as building blocks for organic dyes and pigments.
Experimental Protocol: Synthesis of Methyl 5-phenyl-3-hydroxythiophene-2-carboxylate
This protocol provides a general procedure for the synthesis of a functionalized thiophene via the Fiesselmann reaction. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
Methyl 3-phenylpropiolate (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.
-
Thiol Addition: Cool the solution to 0 °C using an ice bath and slowly add methyl thioglycolate dropwise.
-
Alkyne Addition: After the addition of the thiol is complete, add methyl 3-phenylpropiolate dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired methyl 5-phenyl-3-hydroxythiophene-2-carboxylate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethyl Thiophene-3,4-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl Thiophene-3,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while achievable through several routes, can present challenges such as low yields, difficult purification, and the formation of unwanted byproducts. This guide will focus on the common synthetic strategies and provide practical, experience-driven advice to overcome these hurdles.
A prevalent method for synthesizing the thiophene ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source.[2][3] Variations of this and other cyclization reactions are often employed to produce substituted thiophenes like our target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound, or I have only recovered my starting materials. What are the likely causes and how can I improve the yield?
Possible Causes & Solutions:
-
Inadequate Reaction Temperature: Thiophene synthesis often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not initiate at all.
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to decomposition and byproduct formation.[4]
-
-
Poor Quality of Reagents or Solvents: The presence of impurities or moisture in your starting materials or solvents can significantly hinder the reaction.
-
Recommendation: Ensure all reagents are of high purity and that anhydrous solvents are used, especially if employing moisture-sensitive reagents like Lawesson's reagent or phosphorus pentasulfide.[4]
-
-
Inefficient Sulfurizing Agent: The choice of sulfurizing agent in a Paal-Knorr type synthesis is critical.
-
Recommendation: If using phosphorus pentasulfide (P₄S₁₀), consider switching to Lawesson's reagent, which is often a milder and more effective thionating agent.[4]
-
Problem 2: Formation of Significant Byproducts
Question: My crude product mixture shows significant impurities alongside the desired product. How can I identify and minimize these byproducts?
Possible Causes & Solutions:
-
Furan Byproduct Formation: In Paal-Knorr synthesis, the 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration to form a furan byproduct, a common competing pathway.[4][5]
-
Polymerization: Dark, tarry materials in your reaction flask are often indicative of polymerization of the starting materials or the product.
-
Recommendation: This is typically caused by excessively high temperatures or highly acidic conditions.[5] Lowering the reaction temperature and using a milder acid catalyst or even neutral conditions can mitigate this issue.
-
Problem 3: Difficult Purification
Question: I am struggling to purify my this compound from the crude reaction mixture. What are the best practices for purification?
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: If byproducts have similar polarity to your desired product, separation by column chromatography can be challenging.
-
Recommendation:
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Chemical Treatment: In some cases, washing the crude organic extract with a dilute base (like NaOH solution) can help remove acidic impurities.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable synthetic route for this compound?
While several routes exist, a common approach involves the reaction of a dialkyl succinate derivative with a sulfurizing agent. Another strategy is the cyclization of a precursor containing the pre-formed ester groups. A plausible, though not explicitly detailed in the initial search, method could involve the reaction of dimethyl acetylenedicarboxylate with a sulfur source.[7]
Q2: How can I safely handle the reagents and byproducts of this synthesis?
Many thiophene syntheses, particularly the Paal-Knorr reaction, produce toxic hydrogen sulfide (H₂S) gas as a byproduct.[2]
-
Safety Protocol: Always conduct the reaction in a well-ventilated fume hood. It is also recommended to have a scrubbing system, such as a bleach (sodium hypochlorite) solution, to neutralize the H₂S gas released.[4]
Q3: What are the key reaction parameters to monitor for optimization?
-
Temperature: As discussed, this is a critical parameter that influences both reaction rate and byproduct formation.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Stoichiometry of Reagents: The ratio of your starting materials and reagents can significantly impact the yield and purity of your product.
Experimental Protocols
While a specific, validated protocol for this compound was not found in the initial search, a general procedure based on the Paal-Knorr synthesis is provided below as a starting point for optimization.
General Protocol: Paal-Knorr Synthesis of a Substituted Thiophene
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,4-dicarbonyl compound in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
References
- 1. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"Dimethyl thiophene-3,4-dicarboxylate" synthesis side products and impurities
Welcome to the comprehensive technical support guide for the synthesis of dimethyl thiophene-3,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges, side reactions, and purification hurdles encountered during the synthesis of this important heterocyclic building block. Our guidance is rooted in established chemical principles and field-proven troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the Paal-Knorr thiophene synthesis . This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1] For this specific target molecule, the required 1,4-dicarbonyl starting material is dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate, often referred to as dimethyl succinylsuccinate.
Q2: What are the typical sulfurizing agents used, and how do they differ?
The two most common sulfurizing agents for the Paal-Knorr synthesis are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[2][3]
-
Phosphorus Pentasulfide (P₄S₁₀): This is a strong, traditional sulfurizing agent. However, it often requires higher reaction temperatures and can be less selective, leading to a higher proportion of side products.[4]
-
Lawesson's Reagent (LR): LR is generally considered a milder and more efficient thionating agent.[4] It often provides better selectivity for the desired thiophene product, can be used under milder conditions, and may result in cleaner reaction profiles.[5]
The choice between these reagents can significantly impact reaction outcomes, particularly concerning the formation of a major furan byproduct.
Q3: What is the reaction mechanism and the primary competing side reaction?
The Paal-Knorr synthesis proceeds through the thionation of the carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the thiophene ring. A critical challenge in this synthesis is that both P₄S₁₀ and Lawesson's reagent are potent dehydrating agents, which can catalyze a competing reaction pathway leading to the formation of a furan byproduct.[2][5]
Below is a diagram illustrating the primary reaction pathway to the desired thiophene product and the competing pathway to the furan byproduct.
Caption: Paal-Knorr synthesis and competing furan formation.
Troubleshooting Guide for Experimental Issues
Problem 1: My reaction yields are low, and I've isolated a significant amount of a byproduct. How can I identify it and improve selectivity for the thiophene?
Answer: The most probable byproduct is the corresponding furan, dimethyl 2,5-dimethylfuran-3,4-dicarboxylate . This occurs because the sulfurizing agent also acts as a dehydrating agent, promoting the cyclization of the dicarbonyl to a furan.[5][6]
Identification:
-
Mass Spectrometry (MS): The furan byproduct will have a molecular weight corresponding to C₁₀H₁₂O₅ (M.W. ≈ 212.20 g/mol ), whereas the desired thiophene product is C₈H₈O₄S (M.W. ≈ 200.21 g/mol ).
-
NMR Spectroscopy: The proton and carbon NMR spectra will show distinct differences in chemical shifts for the aromatic protons and carbons, as well as the methyl ester groups, due to the different heteroatoms.
Solutions to Improve Selectivity:
| Troubleshooting Step | Recommendation | Rationale |
| Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent . | Lawesson's reagent is a milder and often more efficient thionating agent, which can provide better selectivity for thiophene formation over the competing furan pathway.[5] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed (e.g., start at a lower reflux temperature in a solvent like toluene before trying xylene). | Higher temperatures can disproportionately favor the dehydration pathway that leads to furan formation. Careful temperature control is critical.[5] |
| Reaction Time | Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct and may also lead to the degradation of the desired product.[5] |
| Solvent Choice | Use a high-boiling, anhydrous, non-polar solvent such as toluene or xylene. | These solvents are effective for the reaction and allow for the necessary heating. Ensuring the solvent is anhydrous is crucial, as moisture can decompose the sulfurizing agents.[5] |
Problem 2: The reaction is sluggish, with a significant amount of unreacted dimethyl succinylsuccinate remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
Caption: Workflow for troubleshooting low reaction conversion.
Solutions to Improve Conversion:
-
Reagent Activity: Ensure that your sulfurizing agent (Lawesson's reagent or P₄S₁₀) is fresh and has been stored under anhydrous conditions (e.g., in a desiccator). These reagents are sensitive to moisture and can lose their reactivity over time.[5]
-
Reaction Temperature: For less reactive substrates, a higher temperature may be necessary. If you are using toluene, consider switching to a higher-boiling solvent like xylene. However, increase the temperature cautiously while monitoring for an increase in the furan byproduct.[5]
-
Stoichiometry: Using a slight excess of the sulfurizing agent (e.g., 1.2 equivalents of Lawesson's reagent) can help drive the reaction towards the thionation pathway.[5]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Paal-Knorr reactions, particularly for challenging substrates.[2]
Problem 3: My crude product is difficult to purify and contains insoluble, non-organic materials.
Answer: These are likely inorganic byproducts derived from the phosphorus-based sulfurizing agent. Proper workup and purification techniques are essential.
Purification Strategies:
| Purification Step | Protocol | Rationale |
| Initial Filtration | Before the aqueous workup, filter the cooled reaction mixture through a pad of Celite® or silica gel. | This will remove the majority of insoluble inorganic phosphorus byproducts. |
| Aqueous Workup | Perform a thorough aqueous workup. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. | This removes any remaining acidic residues and water-soluble impurities. |
| Column Chromatography | Use silica gel column chromatography with a gradient eluent system, such as ethyl acetate in hexanes. | This is often the most effective method for separating the desired thiophene from the furan byproduct and any remaining starting material. |
| Recrystallization | If the purified product is a solid, recrystallization from a suitable solvent system (e.g., methanol, or ethyl acetate/hexanes) can yield a highly pure crystalline product.[5] | This is an excellent final purification step to remove trace impurities. |
Problem 4: The reaction produces a highly toxic and foul-smelling gas. What is it, and what precautions are necessary?
Answer: The Paal-Knorr thiophene synthesis is known to produce hydrogen sulfide (H₂S) as a byproduct, regardless of the sulfur source used.[2] H₂S is a flammable, colorless gas with a characteristic "rotten egg" odor, and it is extremely toxic.
Mandatory Safety Precautions:
-
Fume Hood: The entire experiment, including the reaction setup, workup, and initial purification steps, must be conducted in a well-ventilated chemical fume hood.
-
Gas Scrubber: It is highly recommended to vent the reaction apparatus through a gas scrubber containing a bleach (sodium hypochlorite) solution or a basic hydrogen peroxide solution to neutralize the H₂S gas before it is released into the fume hood exhaust.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate gloves, is required at all times.
-
H₂S Detector: In laboratories where this reaction is performed frequently, the use of a personal or area H₂S gas monitor is advisable.
Experimental Protocols
Protocol 1: Synthesis using Lawesson's Reagent (Microwave-Assisted)
This protocol is adapted from modern, efficient methods for Paal-Knorr synthesis.[5][7]
-
Materials:
-
Dimethyl succinylsuccinate (1.0 mmol)
-
Lawesson's Reagent (1.2 mmol, 1.2 equiv.)
-
Anhydrous Toluene (10 mL)
-
15 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
Combine the dimethyl succinylsuccinate and Lawesson's Reagent in the microwave reactor vial.
-
Add anhydrous toluene and the magnetic stir bar.
-
Securely cap the reaction vessel.
-
Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 15-25 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
After completion, allow the reaction to cool to room temperature.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
-
Protocol 2: Synthesis using Phosphorus Pentasulfide (Conventional Heating)
This protocol represents a more traditional approach to the synthesis.[5]
-
Materials:
-
Dimethyl succinylsuccinate (10 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (5.0 mmol, 0.5 equiv.)
-
Anhydrous Xylene (75 mL)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas outlet connected to a scrubber.
-
-
Procedure:
-
To the round-bottom flask charged with dimethyl succinylsuccinate, add anhydrous xylene.
-
Carefully add the phosphorus pentasulfide in portions while stirring. The reaction can be exothermic.
-
Heat the mixture to reflux (approx. 140°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture over ice water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
Technical Support Center: Purification of Dimethyl Thiophene-3,4-dicarboxylate by Chromatography
Welcome to the technical support center for the chromatographic purification of Dimethyl thiophene-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this and structurally similar thiophene derivatives.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules and functional materials.[1] Its purification, typically achieved through column chromatography, is a critical step to ensure the integrity of subsequent reactions and the purity of the final product. However, like many aromatic esters, its purification can present unique challenges. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of chromatography and practical laboratory experience.
Core Principles of Chromatographic Purification
The separation of this compound from reaction impurities relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[2] The polarity of the compound, which is influenced by the two ester groups and the thiophene ring, dictates its interaction with the polar silica gel. Non-polar compounds will travel faster with the mobile phase and elute first, while more polar compounds will be retained longer on the stationary phase.[2]
Visualizing the Workflow
A typical workflow for the purification of this compound is outlined below.
Caption: General workflow for chromatographic purification.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Poor Separation on the TLC Plate
Question: My spots are streaking or not separating well on the TLC plate. How can I improve this?
Answer: This is a common and critical issue, as a good TLC separation is the foundation for a successful column purification.[3]
-
Causality:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[4][5] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Inappropriate Solvent System: If the solvent system is too polar, all components will travel with the solvent front, resulting in high Rf values and poor separation. If it's not polar enough, components will remain at the baseline.[4]
-
Compound Instability: this compound, while generally stable, can degrade on the acidic surface of silica gel, especially if impurities from the reaction mixture catalyze this process.[6] This degradation during TLC development can appear as a streak.[7]
-
-
Troubleshooting Steps:
-
Optimize Sample Concentration: Prepare a dilute solution of your crude product (a 1% solution in a volatile solvent like ethyl acetate or dichloromethane is a good starting point).[5] Apply a very small spot to the TLC plate using a microcapillary tube.
-
Systematic Solvent Selection:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Test a range of solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 for optimal separation on a column.[8]
-
-
Check for Degradation: To test for on-plate degradation, run a "2D TLC". First, develop the plate in one solvent system. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica.[7]
-
Consider Alternative Stationary Phases: If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina for your TLC and column.[3]
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Recommendation |
| 9:1 | 0.1 | Increase polarity (e.g., to 8:2) |
| 7:3 | 0.35 | Optimal for column chromatography |
| 1:1 | 0.8 | Decrease polarity (e.g., to 7:3) |
| Caption: Example of TLC solvent system optimization. |
Issue 2: The Compound Won't Come Off the Column
Question: I've run a large volume of my chosen solvent system through the column, but I can't detect my product in the fractions. What's happening?
Answer: This frustrating situation can arise from several factors, often related to a discrepancy between your TLC and column conditions.
-
Causality:
-
Irreversible Adsorption: The ester groups on this compound can interact strongly with the acidic silanol groups on the silica surface, especially if the compound is not sufficiently soluble in the mobile phase.[6]
-
Solvent Composition Error: An accidental error in preparing the mobile phase (e.g., using a less polar mixture than intended) is a common cause.[7]
-
On-Column Degradation: The prolonged exposure to silica gel during column chromatography can lead to the degradation of sensitive compounds, which may not have been apparent from a quick TLC run.[6][7]
-
-
Troubleshooting Steps:
-
Gradual Polarity Increase: If you suspect your solvent system is not polar enough, you can gradually increase the polarity of the mobile phase. For example, if you started with 8:2 Hexane:Ethyl Acetate, you can switch to 7:3 and then 1:1. This is known as a gradient elution.
-
The "Flush": If a gradual increase doesn't work, you can try to "flush" the column with a much more polar solvent, like pure ethyl acetate or even a mixture containing a small amount of methanol. This will elute most compounds, though the separation may be lost. This step is primarily to recover your material.
-
Verify Solvent Preparation: Double-check the solvents and their ratios used to prepare your mobile phase.[7]
-
Deactivate the Silica Gel: For future attempts, if you suspect degradation or strong adsorption, you can deactivate the silica gel. This can be done by adding a small amount of a base like triethylamine (0.1-1%) to your solvent system to neutralize the acidic sites on the silica.[3][8]
-
Issue 3: Co-elution of Product and Impurities
Question: My collected fractions contain both my product and a closely-running impurity. How can I improve the resolution?
Answer: Achieving baseline separation between compounds with similar polarities requires careful optimization of your chromatographic parameters.
-
Causality:
-
Suboptimal Solvent System: The chosen mobile phase may not have sufficient selectivity for your product and the impurity.
-
Poor Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and broad, overlapping bands.[2] Trapped air bubbles are a common culprit.[2]
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, causing bands to broaden and merge.[9]
-
-
Troubleshooting Steps:
-
Fine-Tune the Solvent System:
-
Go back to your TLC analysis. Try solvent systems with different components that offer different selectivities. For instance, you could try a mixture of dichloromethane and hexane, or add a small amount of a third solvent like acetone.
-
An isocratic (single solvent mixture) elution with a finely tuned polarity often gives the best resolution. The goal is to maximize the difference in Rf values between your product and the impurity.
-
-
Optimize Column Packing and Dimensions:
-
Ensure a homogenous, tightly packed column. A "slurry packing" method, where the silica is mixed with the solvent before being added to the column, is often preferred to dry packing to avoid air bubbles.[10]
-
For difficult separations, a longer and narrower column will provide better resolution than a short, wide one.[2] The weight of the adsorbent should typically be 20 to 50 times the weight of the crude sample.[2]
-
-
Reduce the Load: Decrease the amount of crude material loaded onto the column. It is better to perform two smaller columns than one overloaded one.
-
Caption: Decision tree for troubleshooting co-elution.
Issue 4: Product Appears to Decompose on the Column
Question: My starting material was clean by NMR, but after the column, I see new, unexpected peaks. Why?
Answer: This indicates that your compound is not stable to the chromatographic conditions, a known issue for some classes of organic molecules on silica gel.[6]
-
Causality:
-
Acid-Catalyzed Reactions: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze reactions such as hydrolysis of the ester groups, especially if there is residual water in the mobile phase or on the silica.
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation.[7]
-
-
Troubleshooting Steps:
-
Neutralization: As mentioned previously, add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to your eluent.[3] This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina is a common alternative for compounds that are sensitive to acid.[3]
-
"Flash" Chromatography: Use flash chromatography, which employs positive pressure to push the solvent through the column more quickly.[8] This reduces the contact time between your compound and the stationary phase, minimizing the chance for degradation.
-
Ensure Dry Solvents and Silica: Use anhydrous solvents and properly dried silica gel to minimize the risk of hydrolysis.
-
Summary of Key Experimental Parameters
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds.[11] |
| Adsorbent:Sample Ratio | 20:1 to 50:1 by weight | Higher ratios are used for more difficult separations to improve resolution.[2] |
| TLC Target Rf | ~0.3-0.4 | Provides a good balance between retention and elution time on the column.[8] |
| Eluent Selection | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Common solvent systems offering a good polarity range for aromatic esters.[12][13] |
| Loading Technique | Dissolve in minimal solvent, apply to column top | Concentrates the sample into a narrow band, leading to better separation.[8] |
By systematically addressing these common issues and understanding the underlying principles, you can significantly improve the efficiency and success rate of purifying this compound and other sensitive organic compounds.
References
- 1. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. doi.nrct.go.th [doi.nrct.go.th]
- 12. rsc.org [rsc.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Challenges in the scale-up production of "Dimethyl thiophene-3,4-dicarboxylate"
Technical Support Center: Dimethyl Thiophene-3,4-dicarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of this compound. As a key intermediate in the development of pharmaceuticals and advanced materials, mastering its production is critical. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction dynamics and providing practical, field-proven solutions to the challenges that frequently arise during scale-up. We will explore the causality behind common experimental failures and equip you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for researchers new to this process.
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of the thiophene ring is a well-established area of organic chemistry, with several classical methods applicable here. For 3,4-disubstituted thiophenes like our target molecule, the most relevant strategies often involve the cyclization of a four-carbon backbone with a sulfurizing agent. The Hinsberg synthesis is particularly notable, involving the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[1] Another common approach is the Fiesselmann thiophene synthesis , which can be adapted using α,β-acetylenic esters and thioglycolic acid derivatives.[1] The choice of method often depends on the availability and cost of starting materials, as well as the desired scale of production.
Q2: Why is the direct scale-up of a lab-scale procedure for this synthesis often problematic?
A2: Direct scale-up frequently fails because the physical and chemical dynamics of the reaction change non-linearly with volume. Key factors include:
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate or apply heat evenly. Exothermic steps can lead to dangerous thermal runaways, while endothermic steps may stall due to inefficient heating.
-
Mass Transfer & Mixing: Achieving homogenous mixing in a large reactor is far more challenging than in a small flask. Poor mixing can lead to localized concentration gradients, causing an increase in side-product formation and reducing overall yield.
-
Reagent Addition: The rate of reagent addition becomes critical at scale. A rate that is perfectly safe and effective in the lab could cause uncontrolled exotherms or localized side reactions in a large reactor.
Q3: What analytical techniques are recommended for in-process control (IPC) and final product analysis?
A3: A robust analytical strategy is crucial for a successful scale-up.
-
For In-Process Control (IPC): Thin-Layer Chromatography (TLC) is an invaluable tool for qualitatively monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative IPC, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the reaction progress with greater precision.
-
For Final Product Analysis: To confirm the structure and purity of the final this compound, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
GC-MS or LC-MS: To determine purity and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. The literature melting point is 86-90 °C.[3]
-
Q4: What are the critical safety considerations when working with the reagents for this synthesis?
A4: Safety is paramount. The specific hazards depend on the chosen synthetic route, but common concerns include:
-
Sulfurizing Agents: Reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are highly reactive, moisture-sensitive, and release toxic hydrogen sulfide (H₂S) gas upon contact with water or acids.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Many syntheses may utilize flammable solvents like ethanol or high-boiling polar aprotic solvents like DMF.[4][5][6] Ensure proper grounding of equipment to prevent static discharge and be aware of the specific toxicity and handling requirements for each solvent.
-
Strong Bases/Acids: Reactions often require strong bases (e.g., sodium ethoxide) or acids, which are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Troubleshooting Guide for Scale-Up Production
This section is formatted to address specific problems encountered during the scale-up process, providing a diagnosis of the cause and a clear, actionable solution.
Problem 1: Low or Inconsistent Yield
Q: My reaction yield for this compound is significantly lower on a larger scale than in my initial lab experiments (<50%). What are the potential causes and how can I address them?
A: This is the most common challenge in process scale-up. The root cause is often multifactorial.
-
Plausible Cause 1: Inefficient Heat Transfer.
-
Causality: The reaction may have a critical temperature range for optimal performance. On a large scale, "hot spots" can form due to poor heat dissipation, leading to thermal decomposition of the product or starting materials and promoting side reactions. Conversely, "cold spots" from inefficient heating can slow the reaction rate, leading to incomplete conversion.
-
Solution:
-
Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid for precise temperature control.
-
Stirring Efficiency: Ensure the stirrer design (e.g., anchor vs. turbine) and speed are adequate to create a vortex and ensure the entire reaction mass is moving, facilitating heat exchange with the reactor walls.
-
Controlled Addition: If a key reagent addition is exothermic, add it slowly and sub-surface to allow the cooling system to keep pace.
-
-
-
Plausible Cause 2: Competing Side Reactions.
-
Causality: Thiophene syntheses can be prone to side reactions, such as polymerization of intermediates or the formation of isomeric byproducts. These are often exacerbated by non-homogenous conditions common in large reactors. For instance, in a Hinsberg-type synthesis, improper stoichiometry or temperature can lead to the formation of undesired condensation products.
-
Solution:
-
Stoichiometry Control: Re-verify the stoichiometry. Sometimes, a slight excess of one reactant that was inconsequential at lab scale becomes a major issue at production scale.
-
Temperature Profiling: Run the reaction at a slightly lower temperature to favor the desired kinetic product over thermodynamically stable but undesired byproducts. This may increase reaction time but often improves purity and yield.[7]
-
Order of Addition: Experiment with changing the order of reagent addition. Sometimes, maintaining a low concentration of a highly reactive intermediate by adding it to the other reactants can suppress side reactions.
-
-
-
Plausible Cause 3: Product Loss During Work-up.
-
Causality: Isolating the product from a large volume of solvent and byproducts can lead to significant mechanical and solubility losses. Emulsion formation during aqueous washes is a frequent problem at scale. Crystallization may also be less efficient, leaving more product in the mother liquor.
-
Solution:
-
Extraction Optimization: Perform a solvent screen to find the optimal extraction solvent that maximizes product solubility while minimizing impurity carryover.
-
Crystallization Seeding: For crystallization, always use seed crystals to ensure consistent and complete precipitation. Control the cooling rate carefully; crash cooling often traps impurities and reduces yield.
-
Mother Liquor Analysis: Analyze the mother liquor via TLC or HPLC. If significant product remains, consider a second crop crystallization or a rework procedure.
-
-
Problem 2: Product Purity Issues & Impurity Identification
Q: My final product is contaminated with a persistent impurity that co-crystallizes and is difficult to remove by column chromatography. How can I identify and mitigate it?
A: This points to an impurity with physicochemical properties very similar to your target compound, likely an isomer or a closely related byproduct.
-
Plausible Cause 1: Isomeric Impurity Formation.
-
Causality: Depending on the symmetry of the starting materials, cyclization can sometimes occur in a different orientation, leading to an isomeric thiophene dicarboxylate (e.g., Dimethyl thiophene-2,4-dicarboxylate). These isomers often have very similar polarity and solubility profiles.
-
Solution:
-
Structural Confirmation: Use 2D NMR techniques (COSY, HMBC) to definitively confirm the connectivity of your main product and the impurity.
-
Reaction Condition Adjustment: Isomer formation is often highly sensitive to reaction conditions. Systematically adjust the base, solvent polarity, and temperature. A less polar solvent might favor a specific cyclization pathway.[8]
-
Derivatization: If the impurity cannot be removed, consider a derivatization strategy. For example, selective hydrolysis of one ester group might be possible if the electronic environments are different enough, allowing for separation, followed by re-esterification.
-
-
-
Plausible Cause 2: Over-reaction or Byproduct from Starting Material.
-
Causality: An impurity in a key starting material can be carried through the synthesis and transformed into a new, difficult-to-remove impurity. Alternatively, the product itself might be susceptible to further reaction under the reaction conditions (e.g., reaction at the thiophene ring C2/C5 positions).
-
Solution:
-
Starting Material Analysis: Scrutinize the purity of all starting materials using GC or NMR before beginning the scale-up. Do not assume "99% pure" is sufficient without verification.
-
Reaction Time Optimization: Monitor the reaction by HPLC. Once the product concentration plateaus, quench the reaction immediately. Extended reaction times often only serve to generate more byproducts.
-
Purification Re-evaluation: If recrystallization fails, explore alternative methods. Sometimes a switch in the stationary phase for chromatography (e.g., from silica to alumina) or using a different solvent system can achieve separation.
-
-
Part 3: Protocols and Data
Protocol 1: Generalized Scale-Up Synthesis via Hinsberg Condensation
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with Diethyl thiodiacetate (1.0 eq) and an appropriate solvent (e.g., Ethanol or Toluene, ~5 L/mol).
-
Base Addition: Begin stirring and slowly add a solution of Sodium Ethoxide in Ethanol (2.1 eq) , ensuring the temperature does not exceed 30 °C.
-
Dicarbonyl Addition: Once the base addition is complete, begin the controlled, dropwise addition of Dimethyl glyoxal (1.0 eq) . This step is often exothermic. Maintain the internal temperature between 40-50 °C using the reactor jacket.
-
Reaction & Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (~70-80 °C). Monitor the reaction progress every hour using TLC or HPLC until the starting materials are consumed (typically 4-8 hours).
-
Quench & Work-up: Cool the reactor to room temperature. Slowly and carefully quench the reaction by adding it to a cooled (0-10 °C) aqueous solution of a weak acid (e.g., 1M HCl or ammonium chloride) until the pH is neutral (~7).
-
Extraction: Transfer the quenched mixture to a separation funnel or extraction vessel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a brine solution to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Optimized Recrystallization for Purification
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., Methanol, Isopropanol, Hexanes, Ethyl Acetate, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but show poor solubility when cold.
-
Dissolution: Transfer the crude product to an appropriately sized flask and add the minimum amount of the chosen hot solvent system to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.
-
Cooling: Once crystal formation is well underway, cool the flask further in an ice bath for at least one hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Typical Range | Impact on Yield | Impact on Purity | Rationale & Causality |
| Temperature | 40 - 100 °C | Increases with temperature up to an optimum, then decreases. | Often decreases at higher temperatures. | Higher temperatures increase reaction rate but can also accelerate side reactions and product decomposition.[9] |
| Solvent Polarity | Toluene -> Ethanol -> DMF | Highly dependent on the specific mechanism. | Can be improved by finding a solvent that selectively precipitates the product. | Solvent choice affects reagent solubility and the stability of charged intermediates, influencing the reaction pathway. Polar solvents like DMF can be difficult to remove.[5][8] |
| Base Stoichiometry | 2.0 - 2.5 eq | Can decrease if too high or too low. | Can decrease significantly with excess base. | The reaction requires two equivalents for deprotonation. Excess base can promote side reactions like ester hydrolysis or polymerization. |
| Reaction Time | 2 - 24 hours | Increases with time until completion, then may decrease. | Optimal at the point of maximum product formation; decreases with extended time. | Running the reaction too long after completion of the primary pathway only serves to increase the concentration of byproducts. |
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Diagram 2: General Scale-Up Production Workflow
Caption: Key stages in the scale-up production workflow.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes for 3,4-Disubstituted Thiophenes
Welcome to the technical support center for the synthesis of 3,4-disubstituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we will address common experimental challenges, provide troubleshooting strategies, and answer frequently asked questions to support your research endeavors.
The synthesis of 3,4-disubstituted thiophenes is crucial for advancements in medicinal chemistry and materials science.[1] These compounds form the backbone of numerous pharmaceuticals and high-performance conducting polymers like PEDOT.[1] However, achieving the desired substitution pattern can be challenging. This guide offers insights into both classical and modern synthetic methodologies to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3,4-disubstituted thiophenes, offering potential causes and actionable solutions.
Problem 1: Low Yield in Paal-Knorr Thiophene Synthesis
Question: I am attempting to synthesize a 3,4-dialkylthiophene using the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and Lawesson's reagent, but my yields are consistently low. What could be the issue?
Answer: The Paal-Knorr synthesis is a robust method for creating substituted thiophenes from 1,4-dicarbonyls.[2] However, several factors can lead to low yields.
Potential Causes & Solutions:
-
Inefficient Thionation: The conversion of the dicarbonyl to a thioketone is a critical step.[2] Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are common sulfurizing agents.[2][3][4]
-
Solution: Ensure the sulfurizing agent is fresh and dry. Lawesson's reagent, in particular, can degrade upon exposure to moisture. Consider increasing the equivalents of the sulfurizing agent. For sensitive substrates, bis(trimethylsilyl) sulfide can be a milder alternative.[3]
-
-
Side Reactions: Phosphorus-based sulfurizing agents can also act as dehydrating agents, potentially leading to the formation of furan byproducts.[3][4]
-
Solution: Optimize the reaction temperature and time. Running the reaction at the lowest effective temperature can help minimize side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
-
Purification Losses: 3,4-disubstituted thiophenes can be volatile, and significant product loss can occur during workup and purification, especially during rotary evaporation or high-vacuum distillation.
-
Solution: Use a cold trap during solvent removal. For purification, consider column chromatography with a non-polar eluent system or a short-path distillation apparatus to minimize losses.
-
Problem 2: Poor Regioselectivity in Fiesselmann Thiophene Synthesis
Question: I am using the Fiesselmann synthesis to prepare a 3-hydroxy-2-thiophenecarboxylic acid derivative, but I am observing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The Fiesselmann synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[1][5] The regioselectivity is determined by the initial nucleophilic attack of the thioglycolate on the acetylenic ester.
Potential Causes & Solutions:
-
Steric and Electronic Effects: The substituents on the acetylenic ester play a significant role in directing the nucleophilic attack.
-
Solution: Analyze the steric bulk and electronic properties of the substituents on your starting material. A bulkier group will sterically hinder attack at the adjacent carbon, while an electron-withdrawing group will favor attack at the β-carbon. If possible, modify the substituents to enhance the desired regioselectivity.
-
-
Reaction Conditions: The choice of base and solvent can influence the reaction pathway.
-
Solution: Experiment with different bases. A milder base might offer better kinetic control. The reaction mechanism proceeds through consecutive base-catalyzed 1,4-conjugate additions.[3] Therefore, a non-nucleophilic, sterically hindered base could potentially improve selectivity.
-
Problem 3: Difficulty in Synthesizing Unsymmetrically 3,4-Disubstituted Thiophenes
Question: I need to synthesize a thiophene with two different substituents at the 3 and 4 positions. Classical ring-forming reactions are not providing the desired product. What alternative strategies can I use?
Answer: The synthesis of unsymmetrically 3,4-disubstituted thiophenes often requires a more modern, stepwise approach involving cross-coupling reactions or C-H activation on a pre-functionalized thiophene ring.[6][7]
Recommended Strategy: Sequential Cross-Coupling
A reliable method starts with a symmetrically disubstituted thiophene that allows for selective functionalization of one position, followed by a second coupling reaction. 3,4-Dibromothiophene is a common and versatile starting material.[1][8]
Experimental Workflow:
-
Monosubstitution: Perform a selective metal-halogen exchange on 3,4-dibromothiophene followed by quenching with an electrophile, or a direct Suzuki or Stille coupling under carefully controlled conditions to favor monosubstitution.
-
Second Coupling: The resulting 3-bromo-4-substituted thiophene can then be subjected to a second cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to introduce the second, different substituent.
A workflow for synthesizing unsymmetrically 3,4-disubstituted thiophenes.
Problem 4: Failure of Gewald Aminothiophene Synthesis with Certain Ketones
Question: I am trying to perform a Gewald synthesis to obtain a 2-aminothiophene, but the reaction is not proceeding with my sterically hindered ketone. Are there any modifications to the protocol I can try?
Answer: The Gewald reaction is a multicomponent reaction that condenses a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[1][9] Sterically hindered ketones can be problematic due to the initial Knoevenagel condensation step.[3]
Potential Causes & Solutions:
-
Steric Hindrance: The initial condensation between the ketone and the α-cyanoester is often the rate-limiting step.
-
Solution 1 (Two-step procedure): First, perform the Knoevenagel condensation separately under optimized conditions to form the α,β-unsaturated nitrile intermediate. Isolate this intermediate and then react it with elemental sulfur and a base in a second step.[10]
-
Solution 2 (Alternative Catalysts/Conditions): Microwave-assisted synthesis has been shown to be effective for Gewald reactions, sometimes overcoming the limitations of conventional heating. The use of catalysts like L-proline has also been reported to improve the efficiency of the three-component reaction.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of modern C-H activation methods over classical ring-closing syntheses for 3,4-disubstituted thiophenes?
A1: Modern C-H activation/functionalization offers several advantages, primarily in terms of atom economy and synthetic efficiency.[12][13][14]
| Feature | Classical Ring-Closing (e.g., Paal-Knorr) | Modern C-H Activation |
| Starting Materials | Often requires multi-step synthesis of precursors (e.g., 1,4-dicarbonyls). | Can start with a simple, pre-formed thiophene ring. |
| Atom Economy | Lower, as atoms from condensing and sulfurizing agents are lost. | Higher, as it avoids the use of pre-functionalized starting materials. |
| Step Economy | Generally involves more synthetic steps to prepare the precursors. | Can significantly shorten synthetic routes.[14] |
| Regioselectivity | Can be challenging to control, especially for unsymmetrical products. | Often offers high regioselectivity, although directing groups may be necessary.[12][15] |
Q2: How do I choose the appropriate sulfur source for my thiophene synthesis?
A2: The choice of sulfur source is critical and depends on the specific reaction and substrate.
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional sulfurizing agent for reactions like the Paal-Knorr synthesis. It can also act as a dehydrating agent.[3][16]
-
Lawesson's Reagent: Generally milder and more soluble in organic solvents than P₄S₁₀, making it a popular choice for the Paal-Knorr synthesis.[3][4][16]
-
Elemental Sulfur (S₈): Used in the Gewald synthesis and some newer methods involving reactions with diynes.[9][17]
-
Hydrogen Sulfide (H₂S): Can be used in the Paal-Knorr synthesis, often in the presence of an acid catalyst.[3] It is highly toxic and requires special handling.
-
Sodium Sulfide (Na₂S): A source of the sulfide ion, used in some copper-catalyzed syntheses from haloalkynes.[18]
Q3: What are the best practices for purifying 3,4-disubstituted thiophenes?
A3: Purification can be challenging due to the properties of the target compounds.
-
Distillation: For liquid products, vacuum distillation is a common method.[1] Use a short-path apparatus for high-boiling or sensitive compounds to minimize thermal decomposition.
-
Column Chromatography: Effective for both solid and liquid products. Due to the relatively non-polar nature of many thiophene derivatives, silica gel with a hexane/ethyl acetate or hexane/dichloromethane eluent system is typically used.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, hexanes) can provide highly pure material.
-
Removal of Sulfur Impurities: If elemental sulfur is used in the synthesis, it may persist as an impurity. Washing the crude product with a sodium thiosulfate solution can help remove residual sulfur. For thiols, selective oxidation to disulfides followed by distillation is a potential purification strategy.[19]
Q4: Are there any metal-free alternatives for the synthesis of 3,4-disubstituted thiophenes?
A4: While many modern methods rely on transition metal catalysis (e.g., palladium, copper, rhodium), some metal-free approaches exist.[18][20]
-
Gewald Synthesis: This is a classic metal-free, multicomponent reaction.[9]
-
Reactions of Diynes with Sulfur Sources: Some methods involve the reaction of 1,3-diynes with elemental sulfur and a base like sodium tert-butoxide, which proceeds through a trisulfur radical anion intermediate.[17]
-
Cycloaddition Reactions: Intermolecular cycloaddition-cycloreversion between disubstituted acetylenes and thiazoles can produce 3,4-disubstituted thiophenes.[6][21]
Overview of synthetic strategies for 3,4-disubstituted thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. Regiospecific synthesis of 3,4-disubstituted thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 17. Thiophene synthesis [organic-chemistry.org]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Regiospecific synthesis of 3,4-disubstituted thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing degradation of "Dimethyl thiophene-3,4-dicarboxylate" during storage
Welcome to the dedicated technical support guide for Dimethyl thiophene-3,4-dicarboxylate (CAS 4282-35-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to prevent degradation during storage and handling.
Understanding the Stability of this compound
This compound is a stable compound when handled and stored correctly.[1][2] However, its molecular structure, featuring a sulfur-containing thiophene ring and two methyl ester functional groups, presents specific vulnerabilities. The primary degradation pathways are hydrolysis of the ester groups and oxidation of the thiophene ring.[3][4][5] Awareness of these potential reactions is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[6] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.
Q2: I've noticed a slight discoloration of my sample. What does this indicate?
A2: Discoloration, often a yellowing or browning, can be an early sign of degradation, potentially due to oxidation of the thiophene ring or the formation of polymeric impurities. It is recommended to perform an analytical check (e.g., by HPLC or NMR) to assess the purity of the material before use.
Q3: Can I store the compound at room temperature for short periods?
A3: While short-term storage at room temperature is generally acceptable for immediate use, it is not recommended for prolonged periods.[1] Elevated temperatures can accelerate the rates of potential degradation reactions, including hydrolysis and oxidation.
Q4: My experiment requires dissolving the compound in a solvent for storage. What is the best choice?
A4: If a solution is necessary, use a dry, aprotic solvent such as anhydrous dioxane or toluene. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification reactions. Solutions should be stored under the same ideal conditions as the neat compound: refrigerated, under an inert atmosphere, and protected from light.
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions, the compound is expected to remain stable for at least one year from the date of receipt. However, it is best practice to re-analyze the material if it has been in storage for an extended period or if there are any visual signs of degradation.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.
Visual Troubleshooting Flowchart
Caption: Troubleshooting decision tree for observed sample anomalies.
Common Problems and Solutions
-
Problem: The compound has turned from a white/off-white solid to a yellow or brown color.
-
Probable Cause: Oxidation of the thiophene ring. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, which can lead to colored byproducts. This is exacerbated by exposure to air and light.
-
Solution:
-
Confirm the presence of impurities using an appropriate analytical technique (see Section 5).
-
If the purity is compromised, consider purification by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Ensure future storage is under an inert atmosphere (argon or nitrogen) and in a light-protected container.
-
-
-
Problem: The compound, which was a free-flowing powder, has become clumpy or sticky.
-
Probable Cause: Absorption of atmospheric moisture, which can lead to the initiation of hydrolysis.
-
Solution:
-
Dry the sample under vacuum.
-
Assess the purity by NMR to check for the presence of the corresponding dicarboxylic acid or monoester.
-
Store the compound in a desiccator or a dry box to prevent future moisture absorption.
-
-
-
Problem: Inconsistent results in reactions where the compound is used as a starting material.
-
Probable Cause: Partial degradation of the compound, leading to a lower effective concentration of the active starting material. Hydrolysis to the dicarboxylic acid is a common culprit, as the acid will have different reactivity.
-
Solution:
-
Always use a freshly opened container or a sample that has been properly stored.
-
Before use, run a quick purity check (e.g., TLC or melting point) to ensure the integrity of the material.
-
If degradation is suspected, purify the material before use.
-
-
Potential Degradation Pathways
The two primary non-enzymatic degradation pathways for this compound are hydrolysis and oxidation.
Caption: Major degradation pathways for this compound.
Recommended Storage and Handling Protocol
Adherence to this protocol will maximize the shelf-life and preserve the purity of your this compound.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas supply with a regulator
-
Schlenk line or glove box (optional, but recommended)
-
Desiccator
-
Refrigerator (2-8°C)
Step-by-Step Protocol:
-
Upon Receipt:
-
Visually inspect the container for any signs of damage.
-
If the compound is to be used immediately, proceed to your experimental protocol.
-
For long-term storage, transfer the compound to a pre-dried amber glass vial in a low-humidity environment (e.g., a glove box or under a stream of inert gas).
-
-
Inert Atmosphere Blanketing:
-
With the vial open, gently flush the headspace with a stream of argon or nitrogen for 30-60 seconds.
-
Immediately seal the vial with the PTFE-lined cap.
-
-
Storage:
-
Place the sealed vial inside a desiccator.
-
Store the desiccator in a refrigerator at 2-8°C.[6]
-
-
Handling for Use:
-
Before opening, allow the vial to warm to room temperature inside the desiccator. This prevents condensation of atmospheric moisture on the cold compound.
-
Weigh out the desired amount of compound quickly in a dry environment.
-
If not using the entire amount, re-flush the vial with an inert gas before re-sealing and returning to storage.
-
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiophene ring.[2][7] |
| Light | Protect from light (Amber vial) | Prevents photodegradation of the thiophene ring. |
| Moisture | Keep dry (Tightly sealed container, desiccator) | Prevents hydrolysis of the ester functional groups.[4] |
Analytical Methods for Quality Control
Regularly assessing the purity of your compound is crucial for reliable and reproducible experimental results.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent compound from its more polar degradation products, such as the monoester and diacid. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect degradation. The appearance of a broad peak corresponding to a carboxylic acid proton or a shift in the aromatic protons can indicate hydrolysis. The methyl ester protons should integrate to six protons relative to the two thiophene protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities or degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for gross impurities. A non-polar mobile phase (e.g., hexane:ethyl acetate) will show the parent compound with a higher Rf value than the more polar hydrolysis products.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. parchem.com [parchem.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
Byproduct formation in the synthesis of 3,4-dimethoxythiophene from "Dimethyl thiophene-3,4-dicarboxylate" precursors
Technical Support Center: Synthesis of 3,4-Dimethoxythiophene
Topic: Byproduct Formation in the Synthesis of 3,4-Dimethoxythiophene from Dimethyl thiophene-3,4-dicarboxylate Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of 3,4-dimethoxythiophene is a critical step in the development of advanced organic electronic materials, particularly conductive polymers like PEDOT and its derivatives.[1][2] While several synthetic routes exist, this guide focuses on a specific two-step pathway starting from the precursor this compound. This route, involving a reduction followed by an etherification, presents unique challenges regarding byproduct formation and yield optimization.
As a Senior Application Scientist, my objective is to provide not just a protocol, but a deep, mechanistic understanding of the potential pitfalls in this synthesis. This guide is structured as an interactive troubleshooting resource to help you anticipate, identify, and resolve common experimental issues, ensuring the integrity and efficiency of your synthesis.
Synthetic Pathway Overview
The conversion of this compound to 3,4-dimethoxythiophene is typically achieved via a two-stage process. First, the diester is reduced to the corresponding diol. Second, the diol undergoes a Williamson ether synthesis to yield the final product.
Caption: Overall two-step synthetic pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions grounded in chemical principles.
Part 1: Reduction of this compound
The reduction of the ester functional groups to primary alcohols is the crucial first step. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary, but its high reactivity can lead to several complications.[3][4]
Q1: My yield of 3,4-bis(hydroxymethyl)thiophene is significantly lower than expected. What are the likely causes?
A1: Low yields in LiAlH₄ reductions of esters are most often traced back to three factors: reagent activity, moisture contamination, and reaction conditions.
-
Reagent Inactivation: LiAlH₄ is extremely reactive with atmospheric moisture and protic solvents, which quench the reagent and reduce the available hydrides for your reaction.[4] Ensure you are using a fresh, sealed bottle of LiAlH₄ or a freshly prepared, titrated solution. The solvent (typically THF) must be rigorously dried before use.
-
Stoichiometry: The reduction of one ester molecule to an alcohol consumes two hydride equivalents.[5] Since your starting material is a diester, a minimum of 4 equivalents of hydride are required per mole of substrate. It is standard practice to use a slight excess (e.g., 2.5 equivalents of LiAlH₄, which provides 10 hydride equivalents) to account for any incidental quenching and drive the reaction to completion.
-
Temperature Control: While the reaction is often initiated at 0 °C to control the initial exothermic reaction, it may require refluxing for several hours to ensure complete conversion of the less reactive ester groups.[6] If the reaction is not driven to completion, you will isolate unreacted starting material and partially reduced intermediates.
Q2: My TLC plate shows multiple spots after the reduction workup, in addition to the desired diol. What are these byproducts?
A2: The presence of multiple spots indicates an incomplete or messy reaction. The most probable byproducts are:
-
Unreacted Starting Material: The spot with the highest Rƒ value (least polar) is likely your starting diester.
-
Partially Reduced Intermediate: A spot with intermediate polarity between the starting material and the final diol could be the hydroxy-ester, where only one of the two ester groups has been reduced.
-
Aldehyde Intermediate: Although aldehydes are reduced faster than esters, it is mechanistically possible to have a transient aldehyde intermediate.[3][7] This is less likely to be isolated but can contribute to reaction complexity.
To confirm the identity of these spots, you can co-spot your reaction mixture with your starting material on the TLC plate. Isolation of the byproducts via column chromatography followed by NMR or Mass Spectrometry analysis would provide definitive identification.
Q3: The aqueous workup of my LiAlH₄ reaction resulted in a thick, gelatinous precipitate that is difficult to filter. How can I avoid this and effectively isolate my product?
A3: This is a very common issue with LiAlH₄ workups, caused by the formation of colloidal aluminum and lithium salts. A standard "Fieser workup" is highly effective at producing a granular, easily filterable precipitate.
For a reaction using 'x' g of LiAlH₄ in a solvent like THF, the procedure is as follows:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes at room temperature. The precipitate should become granular and white.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, THF).
This procedure reliably sequesters the aluminum salts, leading to a clean separation of the organic layer containing your product.
Part 2: Etherification of 3,4-bis(hydroxymethyl)thiophene
This step involves a Williamson ether synthesis, where the hydroxyl groups of the diol are deprotonated by a strong base (like Sodium Hydride, NaH) to form alkoxides, which then act as nucleophiles to attack a methylating agent (like Methyl Iodide, CH₃I).[8]
Q4: My etherification reaction is incomplete. I'm isolating a significant amount of the mono-methoxy alcohol byproduct. How can I improve the yield of the desired dimethoxy product?
A4: The formation of the mono-methylated product is a classic sign of incomplete reaction. Several factors can be adjusted to drive the reaction to completion:
-
Base Stoichiometry and Strength: You must use at least two equivalents of a strong, non-nucleophilic base to deprotonate both hydroxyl groups. Sodium hydride (NaH) is a common choice. Ensure you are using a sufficient excess (e.g., 2.2-2.5 equivalents) to account for any degradation.
-
Methylating Agent Stoichiometry: Similarly, use a slight excess of the methylating agent (e.g., 2.2-2.5 equivalents of CH₃I) to ensure both alkoxides can react.
-
Reaction Time and Temperature: The second methylation is often slower than the first due to steric hindrance or electronic effects. Increasing the reaction time or gently heating the reaction (e.g., to 40-50 °C, depending on the solvent) can increase the rate and push the equilibrium towards the desired product.
-
Order of Addition: It is crucial to add the base to the diol solution and allow sufficient time for deprotonation to occur (indicated by the cessation of hydrogen gas evolution) before adding the methylating agent. This ensures the nucleophilic alkoxide is pre-formed.
Q5: What are the primary safety concerns when working with Sodium Hydride and Methyl Iodide?
A5: Both reagents require careful handling due to significant hazards.
-
Sodium Hydride (NaH): NaH is a pyrophoric solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. It should always be handled under an inert atmosphere (e.g., nitrogen or argon) and is typically sold as a mineral oil dispersion to reduce its reactivity. Never quench a reaction containing excess NaH with large amounts of water directly. A slow, controlled quench with isopropanol followed by methanol and then water is a safer procedure.
-
Methyl Iodide (CH₃I): Methyl iodide is a potent alkylating agent and is classified as a carcinogen and a toxic substance.[8][9] It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). It is also light-sensitive and should be stored in a dark bottle.[9][10]
General FAQs
FAQ 1: Can I use Sodium Borohydride (NaBH₄) for the initial reduction step?
No. Sodium borohydride is a much milder reducing agent than LiAlH₄. While it is effective for reducing aldehydes and ketones, it is generally not powerful enough to reduce esters to alcohols.[3] Using NaBH₄ would result in little to no reaction with your this compound starting material.
FAQ 2: Is Dimethyl Sulfate ((CH₃)₂SO₄) a suitable alternative to Methyl Iodide?
Yes, dimethyl sulfate (DMS) is another common and effective methylating agent. It is often cheaper than methyl iodide but is also highly toxic and carcinogenic, requiring similar or even more stringent handling precautions. Reactivity can be comparable, though sometimes DMS requires higher temperatures. The choice between them often comes down to laboratory availability, cost, and specific reaction compatibility.
FAQ 3: What is the best method for purifying the final 3,4-dimethoxythiophene product?
The final product is a relatively low-boiling liquid.[1]
-
Vacuum Distillation: This is the preferred method for purification on a larger scale. It effectively removes non-volatile impurities and any higher-boiling byproducts.[11][12]
-
Column Chromatography: For smaller scales or for separating byproducts with similar boiling points, silica gel chromatography is effective. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
FAQ 4: What analytical techniques are recommended for monitoring these reactions?
-
Thin-Layer Chromatography (TLC): Essential for tracking the disappearance of starting material and the appearance of products in both steps.
-
Gas Chromatography (GC): An excellent technique for assessing the purity of the final volatile product, 3,4-dimethoxythiophene.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the intermediate diol and the final product, and can be used to identify byproducts.
Experimental Protocols & Data
Protocol 1: Reduction of this compound
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Suspend Lithium Aluminum Hydride (2.5 eq.) in anhydrous THF under a nitrogen atmosphere and cool the slurry to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of the diester dropwise to the LiAlH₄ slurry via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and perform a Fieser workup as described in Q3.
-
Filter the mixture through Celite, wash the solid pad with THF, and concentrate the combined organic filtrates under reduced pressure to yield the crude 3,4-bis(hydroxymethyl)thiophene, which can be used directly or purified by chromatography.
Protocol 2: Etherification to 3,4-Dimethoxythiophene
-
Set up a flame-dried flask under a nitrogen atmosphere.
-
Add a dispersion of Sodium Hydride (60% in mineral oil, 2.2 eq.) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane.
-
Add anhydrous THF, followed by a solution of 3,4-bis(hydroxymethyl)thiophene (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add Methyl Iodide (2.2 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 3,4-dimethoxythiophene.[11]
Table 1: Troubleshooting Summary
| Step | Issue Observed | Potential Cause(s) | Recommended Action |
| Reduction | Low yield of diol | Inactive/quenched LiAlH₄; Insufficient reagent; Incomplete reaction | Use fresh, dry reagents; Use 2.5 eq. of LiAlH₄; Increase reaction time/temperature (reflux) |
| Reduction | Multiple spots on TLC | Incomplete reaction | Drive reaction to completion (see above); Purify via column chromatography |
| Reduction | Gelatinous precipitate during workup | Formation of colloidal aluminum salts | Perform a Fieser workup (sequential H₂O, NaOH(aq), H₂O addition) |
| Etherification | Incomplete methylation (mono-methoxy byproduct) | Insufficient base or alkylating agent; Short reaction time | Use >2 eq. of NaH and CH₃I; Increase reaction time or gently heat |
| Etherification | Low product recovery | Product volatility | Use care during solvent removal; Purify via distillation rather than high vacuum evaporation |
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the reduction step.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. davuniversity.org [davuniversity.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal from Dimethyl thiophene-3,4-dicarboxylate Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl thiophene-3,4-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges associated with removing catalysts from your reaction mixtures. Our goal is to equip you with the knowledge to enhance product purity, maximize yield, and ensure the integrity of your downstream applications.
I. Troubleshooting Guide: Common Issues in Catalyst Removal
This section addresses specific problems you may encounter during the purification of this compound, offering explanations for their causes and actionable solutions.
Scenario 1: Incomplete Removal of Palladium Catalyst After a Cross-Coupling Reaction
Question: I've performed a Suzuki or Heck cross-coupling reaction to synthesize a precursor to this compound, but my final product is still contaminated with palladium, as indicated by ICP-MS analysis. What are the best strategies for complete palladium removal?
Answer:
Residual palladium is a common challenge in cross-coupling reactions.[1][2] The nature of the palladium species (e.g., Pd(0), Pd(II), or colloidal nanoparticles) and the composition of your reaction mixture will dictate the most effective removal strategy.[2] Here’s a systematic approach to troubleshooting this issue:
Probable Causes & Solutions:
-
Cause: The palladium catalyst has formed soluble complexes that are not easily removed by simple filtration.
-
Solution 1: Metal Scavengers. This is often the most effective method for removing residual palladium to parts-per-billion (ppb) levels.[1][3] Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[1][4]
-
Protocol: Using a Thiol-Based Scavenger
-
At the completion of the reaction, cool the mixture to room temperature.
-
Add a thiol-based scavenger resin (e.g., Smopex®-111 or a silica-based equivalent) to the reaction mixture. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial palladium loading.[5]
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for 1 to 24 hours.[1][5] The optimal time should be determined empirically.
-
Filter the mixture through a pad of celite to remove the scavenger resin.[6][7]
-
Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate and analyze for residual palladium content.
-
-
-
Solution 2: Activated Carbon Treatment. Activated carbon can effectively adsorb residual palladium catalysts.[8] This method is cost-effective but may sometimes lead to product loss if the desired compound also adsorbs to the carbon.
-
Protocol: Activated Carbon Treatment
-
Dilute the reaction mixture with a suitable solvent.
-
Add a small amount of activated carbon (typically 1-5% w/w relative to the crude product).
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the mixture through celite to remove the activated carbon.
-
Wash the celite with the solvent and concentrate the filtrate.
-
-
-
-
Cause: The product has a high affinity for palladium, making separation difficult.
-
Solution: Recrystallization. If your this compound or its precursor is a solid, recrystallization can be a powerful purification technique.[3] However, this can sometimes lead to a loss of product yield.[1][3]
-
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of decolorizing carbon and performing a hot filtration.[9]
-
Allow the solution to cool slowly to induce crystallization. Seeding with a pure crystal can be beneficial.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals and analyze for purity and residual palladium.
-
-
-
Decision Workflow for Palladium Removal:
Caption: Decision tree for palladium catalyst removal.
Scenario 2: Product Degradation During Purification
Question: My this compound appears to be degrading during column chromatography on silica gel. What are my options?
Answer:
Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[10]
Probable Causes & Solutions:
-
Cause: The silica gel is too acidic for the thiophene derivative.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent.[10]
-
Protocol: Silica Gel Deactivation
-
Prepare your eluent system as determined by TLC analysis.
-
Add 1-2% triethylamine to the eluent mixture.[10]
-
Run the column as you normally would.
-
-
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more neutral stationary phase.
-
Recommendation: Neutral alumina is a good alternative for acid-sensitive compounds.[10]
-
-
-
Cause: Prolonged contact time with the stationary phase.
-
Solution: Flash Chromatography. Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.
-
Scenario 3: Difficulty Removing a Homogeneous Catalyst
Question: I've used a homogeneous catalyst (not palladium-based) and am struggling to separate it from my product. What general strategies can I employ?
Answer:
The removal of homogeneous catalysts is inherently more challenging than for heterogeneous catalysts because they exist in the same phase as the product.[1][11]
General Strategies:
-
Liquid-Liquid Extraction: If the catalyst has different solubility properties than your product, you may be able to use a liquid-liquid extraction to separate them. For example, if your product is organic-soluble and the catalyst is water-soluble, you can wash the organic layer with water.[12]
-
Phase-Switchable Solvents: An innovative approach involves using solvents that can switch from a single phase to two phases, allowing for easy separation of the catalyst and product.[11] For instance, a mixture of water and a tertiary amine can be a single phase, but the addition of CO2 forms salts that create a two-phase system, separating a water-soluble catalyst from an organic-soluble product.[11]
-
Organic Solvent Nanofiltration (OSN): This technique uses membranes to separate molecules based on size, allowing for the recovery and reuse of the homogeneous catalyst.[13][14][15]
II. Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used in reactions to produce this compound or its precursors?
A1: The synthesis of thiophene derivatives often involves cross-coupling reactions, which predominantly use palladium-based catalysts.[1][16] These can be simple palladium salts like palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2), often in combination with a phosphine ligand.[1][16] In some cases, other transition metals like nickel or copper may be used.[17]
Q2: How do I choose the right metal scavenger for my specific palladium catalyst?
A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium and the solvent system.[1][3] Thiol-based scavengers are generally effective for a wide range of palladium species.[1] It is often beneficial to screen a few different types of scavengers to find the most efficient one for your particular system.
Q3: Can I reuse my palladium catalyst after it has been removed?
A3: Recovering the palladium for reuse is economically and environmentally beneficial.[13] If you use a method like organic solvent nanofiltration, the catalyst can often be recycled directly.[14] If you use a scavenger, the loaded scavenger can be sent for refining to recover the precious metal.[1]
Q4: Are there any non-chromatographic methods to purify this compound if it is an oil?
A4: Yes, if your product is an oil, you can adapt recrystallization by using a two-solvent system. First, dissolve the oil in a small amount of a "good" solvent where it is highly soluble. Then, add a "poor" solvent in which it is insoluble dropwise until the solution becomes cloudy. Slow cooling may then induce crystallization.[10]
Q5: What are some common impurities I might encounter besides the catalyst?
A5: Besides the catalyst, you may have unreacted starting materials, byproducts from side reactions, and residual high-boiling point solvents like DMSO or DMF.[18] Aqueous workups can help remove some of these, but distillation or chromatography is often necessary for complete purification.[18]
Data Summary Table: Comparison of Catalyst Removal Techniques
| Technique | Pros | Cons | Typical Efficiency |
| Metal Scavengers | High selectivity, can reduce Pd to <1 ppm[2][5] | Can be costly, requires optimization of scavenger type and amount | >99% removal[2] |
| Activated Carbon | Cost-effective, can remove color impurities[8][9] | Potential for product loss, may not be as selective as scavengers | Variable, depends on conditions |
| Recrystallization | Can achieve high purity, removes various impurities | Potential for significant product loss[1][3] | Highly dependent on compound solubility |
| Chromatography | High resolution for complex mixtures[10] | Can cause degradation of sensitive compounds, solvent-intensive | Generally high, but can be challenging for similar polarity compounds |
| Organic Solvent Nanofiltration | Allows for catalyst reuse, energy-efficient[14] | Requires specialized equipment | High, with catalyst recovery |
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sopachem.com [sopachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Homogeneous Catalysis--New Approaches to Catalyst Separation, Recovery, and Recycling | Semantic Scholar [semanticscholar.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Dimethyl Thiophene-3,4-dicarboxylate: HPLC vs. NMR
Introduction: The Imperative of Purity in Thiophene Derivatives
Dimethyl thiophene-3,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] As a thiophene derivative, its structural scaffold is present in numerous pharmaceutical agents, making its purity a non-negotiable parameter for reliable downstream applications.[4][5] Whether synthesizing novel drug candidates or developing advanced organic materials, the presence of uncharacterized impurities can lead to failed experiments, misleading biological data, and compromised product performance.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal strategy for their specific analytical challenges.
Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is fundamentally a separative technique. It excels at physically isolating the analyte of interest from impurities within a sample matrix based on their differential interactions with a stationary phase and a mobile phase.[6] For purity analysis, the most common approach is the "area percent" method, where the peak area of the main compound is compared to the total area of all detected peaks.
The Causality Behind the HPLC Method
A robust HPLC method is built on a logical selection of parameters tailored to the analyte's chemistry. This compound is a moderately polar, aromatic ester. This dictates our choice of a reversed-phase method, which is ideal for separating such compounds.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed for high resolution and sensitivity, ensuring that even closely related impurities are separated from the main analyte peak.[7][8]
-
Instrumentation & Columns:
-
System: A standard HPLC system with a UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
**Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic thiophene ring and the methyl ester groups, ensuring good retention and separation from more polar or less polar impurities.
-
-
-
Chemicals & Reagents:
-
Solvent A: High-purity water.
-
Solvent B: Acetonitrile (HPLC grade).
-
Sample Solvent: Acetonitrile or a 50:50 mixture of Acetonitrile:Water.
-
**Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good peak shape and is compatible with UV detection. The sample solvent should be strong enough to fully dissolve the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.[9]
-
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
**Rationale: Temperature control ensures reproducible retention times by stabilizing the viscosity of the mobile phase and the kinetics of partitioning.
-
-
Detection Wavelength: 250 nm.
-
**Rationale: The thiophene ring exhibits strong UV absorbance. A wavelength of 250 nm is chosen to maximize the signal for both the main compound and potential aromatic impurities.[8]
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the sample solvent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[4]
-
-
Data Interpretation:
-
Purity is calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all compounds have a similar response factor at the chosen wavelength. While convenient, this is a significant limitation for absolute purity determination.
-
Part 2: Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that determines the purity of a substance based on the direct proportionality between NMR signal intensity (integral) and the number of nuclei contributing to that signal.[10][11] Unlike HPLC, it does not require a reference standard of the analyte itself. Instead, it uses a certified internal standard of known purity and concentration.[12][13]
The Causality Behind the qNMR Method
The foundation of qNMR is the precise measurement of molar ratios. By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly from the integrated signals in the ¹H NMR spectrum. The success of the experiment hinges on the selection of an appropriate internal standard and acquisition parameters that ensure all signals are fully relaxed.[10][13]
Experimental Protocol: A Self-Validating qNMR Method
-
Internal Standard Selection:
-
Candidate: Maleic acid.
-
**Rationale: **
-
High Purity: Available as a certified reference material (CRM).[14]
-
Signal Simplicity: Gives a sharp singlet in a relatively clear region of the spectrum (~6.3 ppm in DMSO-d₆), which will not overlap with the analyte signals.[12][15]
-
Solubility: Soluble in common NMR solvents like DMSO-d₆ or CDCl₃.[12]
-
Stability: Chemically inert and not prone to reacting with the analyte or solvent.[14]
-
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~20 mg of this compound into a clean vial. Record the mass precisely.
-
Accurately weigh ~10 mg of the certified internal standard (Maleic acid) into the same vial. Record the mass precisely.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Key Parameters:
-
Pulse Angle: 30-90°. A 90° pulse provides the maximum signal but requires a longer relaxation delay.
-
Relaxation Delay (D1): ≥ 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals being integrated (both analyte and standard). A delay of 30-60 seconds is often sufficient to ensure full relaxation for accurate quantification.[13]
-
Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
**Rationale: ** The long relaxation delay is the most critical parameter. If the delay is too short, signals with different T₁ values will be partially saturated to different extents, leading to systematic integration errors and inaccurate purity results.[13]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the two equivalent thiophene protons, which should appear as a singlet) and the singlet from the internal standard.
-
The purity (P_analyte) as a mass percentage is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight (Analyte: 200.21 g/mol [16]; Maleic Acid: 116.07 g/mol )
-
m: Mass
-
P_std: Certified purity of the internal standard
-
-
Part 3: Comparative Analysis: HPLC vs. qNMR
Choosing between HPLC and qNMR depends on the analytical goal, available resources, and the required level of accuracy.
| Feature | HPLC (Area Percent Method) | qNMR (Internal Standard Method) |
| Principle | Physical separation based on polarity | Molar ratio determination via spectroscopy |
| Quantitation | Relative Purity (Area %). Assumes equal detector response. | Absolute Purity (Mass %). A primary ratio method. |
| Reference Standard | Requires a high-purity standard of the analyte for accurate quantitation (not area %). | Requires a certified internal standard (structurally different from analyte).[12][14] |
| Selectivity | Excellent for separating isomers and closely related impurities. | Excellent for distinguishing structurally different molecules. May struggle with overlapping signals. |
| Sensitivity | Generally higher (can detect trace impurities at ppm levels). | Lower sensitivity (typically requires impurities >0.1% for reliable quantification). |
| Accuracy & Precision | Precision is high. Accuracy is dependent on the response factor of impurities. | High accuracy and precision when performed correctly.[17][18] Considered a primary method. |
| Sample Throughput | High. Modern systems with autosamplers can run many samples unattended. | Lower. Requires careful sample preparation and longer acquisition times per sample. |
| Sample State | Destructive; the sample is consumed. | Non-destructive; the sample can be fully recovered. |
| Information Provided | Retention time and relative purity. | Absolute purity and structural confirmation in a single experiment. |
Part 4: Common Impurities and Their Identification
The synthesis of this compound typically involves the esterification of thiophene-3,4-dicarboxylic acid.[19] Potential process-related impurities include:
-
Thiophene-3,4-dicarboxylic acid (Starting Material): The di-acid starting material.
-
4-(Methoxycarbonyl)thiophene-3-carboxylic acid (Mono-ester): The intermediate product of the reaction.[19]
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., Methanol).
-
Detection by HPLC: The di-acid and mono-ester are significantly more polar than the desired di-ester. In a reversed-phase system, they would elute much earlier, appearing as distinct, well-resolved peaks before the main analyte peak.
-
Detection by NMR: The di-acid would show a broad carboxylic acid proton signal (>10 ppm) and lack the methyl ester singlets. The mono-ester would exhibit signals for one methyl ester and one carboxylic acid proton. Residual solvents like methanol would show a characteristic singlet around 3.3 ppm (in DMSO-d₆). qNMR can simultaneously quantify the main compound and these impurities.
Conclusion and Recommendations
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, but they answer different questions and are best suited for different stages of the research and development pipeline.
-
Choose HPLC for:
-
Routine Quality Control: Its high throughput makes it ideal for analyzing multiple batches quickly.
-
In-Process Monitoring: Quickly assess the progress of a reaction by monitoring the disappearance of starting materials and the appearance of the product.
-
Impurity Profiling: Excellent for detecting and separating unknown, trace-level impurities or isomers.
-
-
Choose qNMR for:
-
Reference Standard Certification: Establishing an accurate, absolute purity value for a new batch of material that will be used as an in-house standard.
-
Definitive Purity Assignment: When an unambiguous, traceable purity value is required for regulatory submissions or publication.
-
Combined Analysis: When you need to confirm the structure and determine the purity in a single, efficient experiment without needing a specific reference standard of the analyte.
-
The Gold Standard Approach: For comprehensive characterization, an orthogonal approach is recommended. Use HPLC to profile and separate all impurities, demonstrating specificity. Use qNMR to assign a highly accurate, absolute purity value to the main component. This dual strategy provides a self-validating system, ensuring the highest level of confidence in the quality of your this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 19. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Heterocycles: A Comparative Guide to Dimethyl Thiophene-3,4-dicarboxylate and Dimethyl Furan-3,4-dicarboxylate in Material Science
In the dynamic landscape of material science, particularly in the realm of organic electronics, the selection of molecular building blocks is paramount to tuning the properties and performance of novel materials. Among the vast array of heterocyclic compounds, five-membered aromatic rings containing heteroatoms are foundational. This guide provides an in-depth, objective comparison of two structurally similar yet electronically distinct molecules: Dimethyl thiophene-3,4-dicarboxylate and Dimethyl furan-3,4-dicarboxylate. This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development and material science to inform the rational design of next-generation organic materials.
At a Glance: Structural and Physicochemical Distinctions
This compound and dimethyl furan-3,4-dicarboxylate share a common dicarboxylate-substituted five-membered ring structure, with the key difference being the heteroatom—sulfur in thiophene and oxygen in furan. This seemingly subtle substitution has a profound impact on the electronic and physical properties of the molecules and the materials derived from them.
The fundamental differences arise from the intrinsic properties of sulfur and oxygen. Sulfur is less electronegative than oxygen and possesses accessible 3d orbitals, which enhances the aromaticity of the thiophene ring compared to the furan ring.[1] This greater aromatic stabilization in thiophene generally imparts higher thermal and environmental stability to its derivatives.[1] Conversely, the more electronegative oxygen in furan holds its electrons more tightly, making furan-based compounds generally harder to oxidize.[1]
Another critical distinction lies in the conformational preferences of polymers derived from these monomers. The smaller atomic radius of oxygen compared to sulfur reduces steric hindrance between adjacent monomer units in a polymer chain. This often leads to a more planar backbone conformation in furan-based polymers, a desirable trait for efficient charge transport.[1]
Comparative Data Summary
The following table summarizes key physicochemical and electronic properties of materials derived from thiophene-3,4-dicarboxylate and furan-3,4-dicarboxylate, compiled from experimental and computational studies.
| Property | This compound Derivatives | Dimethyl furan-3,4-dicarboxylate Derivatives | Rationale for Differences |
| Aromaticity | Higher (Resonance Energy: ~29 kcal/mol for thiophene)[1] | Lower (Resonance Energy: ~16 kcal/mol for furan)[1] | The less electronegative sulfur with available 3d orbitals in thiophene allows for more effective electron delocalization, leading to greater aromatic stabilization.[1] |
| Oxidation Potential | Lower | Higher[1] | The highly electronegative oxygen atom in furan results in a tighter hold on its electrons, making it more resistant to oxidation.[1] |
| Thermal Stability | Generally higher | Generally lower, but can be improved through molecular design | The greater aromaticity of the thiophene ring contributes to enhanced stability at elevated temperatures. |
| Polymer Backbone Conformation | Torsion angle of ~150° between units in some oligomers[1] | More planar conformation in oligomers[1] | The smaller size of the oxygen atom in furan reduces steric hindrance, facilitating a more planar arrangement of monomer units.[1] |
| Hole Mobility (in select polymers) | 0.12 cm²/Vs (for a specific TP-DPP polymer) | 0.33 cm²/Vs (for a comparable TP-DPP polymer with furan spacer) | The enhanced planarity of the furan-containing polymer backbone can lead to improved intermolecular packing and more efficient charge transport. |
| Performance in Organic Solar Cells | Established high-performance materials | Can lead to higher short-circuit current densities (Jsc) and open-circuit voltages (Voc) in some D-π-A dyes[1][2] | Furan as a π-bridge can result in a larger driving force for electron injection and better light-harvesting efficiency in certain dye-sensitized solar cells.[2] |
Synthesis of the Monomers
A reliable and scalable synthesis is the first critical step in the exploration of new materials. Below are representative protocols for the preparation of both this compound and dimethyl furan-3,4-dicarboxylate.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of thiophene-3,4-dicarboxylic acid. The diacid itself can be prepared via several routes, with a common method involving the hydrolysis of a suitable precursor.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Preparation of Thiophene-3,4-dicarboxylic acid: This can be prepared following established literature procedures, for example, from 3,4-dibromothiophene via lithiation and subsequent carboxylation.
-
Esterification:
-
Suspend thiophene-3,4-dicarboxylic acid (1 equivalent) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Synthesis of Dimethyl furan-3,4-dicarboxylate
A facile route to dimethyl furan-3,4-dicarboxylate has been described involving the oxidation of a dihydrofuran precursor.
Caption: Synthetic pathway for Dimethyl furan-3,4-dicarboxylate.
Experimental Protocol (Adapted from Argade et al.):
-
Dissolution: Dissolve dimethyl 2,3-dihydrofuran-3,4-dicarboxylate (1 equivalent) in 1,4-dioxane.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 24 hours.
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate eluent to obtain pure dimethyl furan-3,4-dicarboxylate.[1]
Performance in Material Science Applications
The choice between these two monomers significantly influences the properties of resulting materials, particularly in organic electronics.
Organic Field-Effect Transistors (OFETs)
In OFETs, charge carrier mobility is a key performance metric. While polythiophenes are a benchmark for high-performance p-type semiconductors, the incorporation of furan can lead to surprising improvements. The greater planarity of furan-based polymer backbones can facilitate more ordered molecular packing in the solid state, which is conducive to efficient charge hopping between polymer chains.
For instance, studies on diketopyrrolopyrrole (DPP)-based copolymers have shown that replacing a thiophene spacer with a furan spacer can increase hole mobility. One study reported an increase from 0.12 cm²/Vs for a thiophene-spaced polymer to 0.33 cm²/Vs for its furan-spaced counterpart. This enhancement is attributed to the better coplanarity of the furan-containing polymer backbone.
Organic Photovoltaics (OPVs)
In the context of OPVs, particularly dye-sensitized solar cells (DSSCs), the electronic properties of the heterocyclic ring in donor-π-acceptor (D-π-A) dyes are crucial. Theoretical and experimental studies have demonstrated that replacing a thiophene π-bridge with a furan one can enhance device efficiency.[1][2]
Furan-based dyes have been shown to exhibit higher short-circuit current densities (Jsc) and open-circuit voltages (Voc).[1][2] This is attributed to a larger driving force for electron injection from the dye to the semiconductor (e.g., TiO₂) and improved light-harvesting efficiency.[2] The higher oxidation potential of furan can also contribute to the stability of the dye cation after electron injection.[2]
Experimental Workflows for Material Characterization
A systematic approach is essential for the comparative analysis of novel materials derived from these monomers. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for comparing thiophene- and furan-based materials.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To assess and compare the thermal stability of polymers derived from this compound and dimethyl furan-3,4-dicarboxylate.
Instrumentation: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset of decomposition (Td), often reported as the temperature at 5% weight loss, and the temperature of maximum decomposition rate from the derivative of the TGA curve.
Protocol for Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of the synthesized materials.
Instrumentation: Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation:
-
For soluble polymers, dissolve a small amount in the electrolyte solution.
-
For insoluble materials, coat a thin film onto the working electrode (e.g., glassy carbon or platinum) by drop-casting or spin-coating.
-
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
Measurement:
-
Perform a cyclic potential sweep, starting from the open-circuit potential and scanning towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.
-
Record the resulting current as a function of the applied potential.
-
Calibrate the potential scale by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Conclusion and Future Outlook
The choice between this compound and dimethyl furan-3,4-dicarboxylate as building blocks for materials in organic electronics is a nuanced one, with a clear trade-off between stability and certain performance metrics. Thiophene-based materials offer proven stability and high performance, making them a reliable choice for many applications. However, the renewable nature of furan-based feedstocks, coupled with the potential for enhanced charge transport due to increased polymer backbone planarity and favorable electronic properties in specific device architectures, makes dimethyl furan-3,4-dicarboxylate an increasingly attractive alternative.
Future research should focus on the synthesis of novel copolymers that strategically incorporate both thiophene and furan units to leverage the advantages of each. By fine-tuning the ratio and arrangement of these heterocycles within a polymer backbone, it may be possible to develop materials with an optimal balance of stability, processability, and electronic performance, paving the way for more sustainable and efficient organic electronic devices.
References
The Isomeric Advantage: A Comparative Guide to Thiophene Linkages in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation organic electronic devices, the molecular architecture of the constituent organic semiconductors is paramount. Among the vast library of molecular building blocks, thiophene and its oligomers have emerged as a cornerstone due to their excellent charge transport properties and environmental stability. However, a subtle yet critical aspect often overlooked is the isomeric connectivity between thiophene rings. This guide provides an in-depth comparison of the performance of organic electronic devices based on different thiophene isomers, with a focus on bithiophene, to elucidate the profound impact of linkage on device performance.
The Critical Role of Isomeric Linkage in Thiophene-Based Semiconductors
The seemingly minor change in the point of connection between two thiophene rings—be it 2,2', 2,3', or 3,3'—triggers a cascade of effects that alter the molecule's fundamental electronic and structural properties. These changes directly translate to variations in the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The linkage dictates the degree of π-conjugation, the planarity of the molecule, the solid-state packing, and ultimately, the efficiency of charge transport.
Theoretical studies consistently predict that the connectivity of thiophene units significantly influences the charge transport properties of the resulting materials. The planarity between rings, governed by the linkage position, affects the electronic coupling between adjacent molecules, a key factor in facilitating efficient charge hopping.
Comparative Performance Analysis of Bithiophene Isomers in Organic Field-Effect Transistors (OFETs)
While 2,2'-bithiophene is the most extensively studied isomer due to its commercial availability and linear, highly conjugated structure, understanding the properties of its 2,3' and 3,3' counterparts is crucial for a comprehensive design strategy. Direct, side-by-side experimental comparisons under identical conditions are scarce in the literature. However, by synthesizing findings from various experimental and theoretical studies, a comparative picture emerges.
| Thiophene Isomer | Key Structural Features | Predicted Impact on Charge Transport | Experimental Observations (in derivatives/polymers) |
| 2,2'-Bithiophene | Linear, planar conformation favored, maximizing π-orbital overlap along the backbone. | Higher intramolecular charge mobility due to extended conjugation. Efficient intermolecular π-π stacking. | Generally exhibits the highest hole mobilities in OFETs among the isomers when incorporated into polymers and small molecules.[1][2] |
| 2,3'-Bithiophene | Kinked structure, leading to a less planar conformation compared to 2,2'-bithiophene. | Disrupted π-conjugation may lower intramolecular charge transport. The kinked shape can influence solid-state packing, potentially creating unique intermolecular pathways. | Less studied, but the disruption in planarity is generally expected to lead to lower charge carrier mobility compared to 2,2'-bithiophene. |
| 3,3'-Bithiophene | More twisted conformation due to steric hindrance between the sulfur atoms of adjacent rings. | Significant disruption of π-conjugation, leading to the lowest predicted intramolecular charge transport capabilities. The twisted structure can hinder close packing. | In copolymers, the inclusion of 3,3'-linked units has been shown to decrease charge carrier mobility compared to their 2,2'-linked counterparts. |
Causality Behind Performance Differences:
The superior performance of 2,2'-bithiophene-based materials in OFETs can be attributed to its inherent tendency to adopt a planar conformation, which facilitates extensive π-conjugation along the molecular backbone. This planarity also promotes ordered molecular packing in the solid state, creating efficient pathways for intermolecular charge hopping. In contrast, the kinked and twisted structures of 2,3'- and 3,3'-bithiophene, respectively, disrupt this conjugation and can impede the formation of well-ordered thin films, thereby increasing the barriers for charge transport.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for the synthesis of the bithiophene isomers and the fabrication and characterization of OFETs are provided below.
Synthesis of Bithiophene Isomers
A general and effective method for the synthesis of all three bithiophene isomers involves the Suzuki coupling reaction.
Diagram of Synthetic Pathways for Bithiophene Isomers:
Caption: Synthetic routes to bithiophene isomers via Suzuki coupling.
Step-by-Step Protocol for Suzuki Coupling:
-
Reactant Preparation: In a nitrogen-filled glovebox, dissolve the appropriate bromothiophene (e.g., 2-bromothiophene for 2,2' or 2,3'-bithiophene; 3-bromothiophene for 3,3'-bithiophene) (1.0 eq.) and the corresponding thiophene boronic acid (1.1 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired bithiophene isomer.
-
Characterization: Confirm the structure and purity of the synthesized isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication and Characterization of Bottom-Gate, Top-Contact OFETs
This protocol describes a common device architecture for testing the performance of the synthesized bithiophene isomers.
Diagram of OFET Fabrication Workflow:
Caption: Workflow for the fabrication and characterization of OFETs.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the film morphology of the organic semiconductor. This is typically done by vapor deposition or solution immersion.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized bithiophene isomer in a suitable organic solvent (e.g., toluene or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the organic semiconductor thin film onto the treated substrate using spin-coating. Typical spin speeds are in the range of 1000-3000 rpm.
-
Anneal the film on a hotplate at a temperature optimized for the specific isomer (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by placing a shadow mask with the desired channel length and width onto the organic semiconductor film.
-
Thermally evaporate gold (Au) electrodes (typically 50-100 nm thick) through the shadow mask in a high-vacuum chamber.
-
Characterization Protocol:
-
Electrical Measurements:
-
Transfer the fabricated devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics (drain current, ID, vs. drain-source voltage, VDS) at various gate-source voltages (VGS).
-
Measure the transfer characteristics (ID vs. VGS) at a constant VDS in both the linear and saturation regimes.
-
-
Parameter Extraction:
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) using the following equation: ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
Determine the on/off ratio from the ratio of the maximum on-current to the minimum off-current in the transfer curve.
-
Extract the threshold voltage (Vth) from the x-intercept of the linear fit to the plot of √(ID) vs. VGS.
-
Conclusion and Future Outlook
The isomeric structure of thiophene-based building blocks is a critical design parameter that significantly influences the performance of organic electronic devices. The linear and planar nature of 2,2'-bithiophene generally leads to superior charge transport properties compared to its 2,3' and 3,3' isomers. However, the unique structural motifs of the less-common isomers may offer advantages in specific applications, such as in non-fullerene acceptors for OPVs where a three-dimensional packing structure is desirable.
Further systematic experimental studies directly comparing the performance of these fundamental isomers under identical device fabrication and testing conditions are crucial to fully unlock their potential. This will enable a more profound understanding of the structure-property relationships and guide the rational design of next-generation organic semiconductor materials with tailored properties for a wide range of electronic applications.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dimethyl thiophene-3,4-dicarboxylate and its Derivatives
Introduction: The Chemical Context
Thiophene and its derivatives are fundamental building blocks in medicinal chemistry and materials science, prized for their unique electronic properties and biological activity.[1][2][3] Dimethyl thiophene-3,4-dicarboxylate (DMTDC) serves as a key intermediate, a rigid scaffold upon which molecular complexity can be built. The functionalization of the thiophene ring dramatically alters its physicochemical properties. Understanding these changes is paramount for rational drug design and the development of novel organic materials.
This guide provides an in-depth spectroscopic comparison of DMTDC and its key derivatives. We will explore how substitutions on the thiophene ring manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our objective is to not only present the data but to explain the underlying principles, empowering researchers to predict and interpret the spectra of their own novel thiophene compounds.
Molecular Scaffolds Under Investigation
The core structure is the five-membered aromatic thiophene ring, substituted at the 3 and 4 positions with methyl ester groups. We will compare this parent compound to derivatives where additional functional groups have been introduced at the 2 and/or 5 positions. These positions are highly reactive and synthetically accessible, making them common points of modification.
Figure 1: Structures of the parent compound (DMTDC) and representative derivatives.
Comparative Spectroscopic Analysis
The strategic application of multiple spectroscopic techniques is essential for unambiguous structure elucidation. Each method provides a unique piece of the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. The aggregation of thiophene-based polymers in solution can sometimes lead to broad spectral components, though this is less common for small molecules unless strong intermolecular interactions are present.[4]
¹H NMR Analysis: The proton NMR of DMTDC is expected to be simple due to its symmetry. We anticipate a singlet for the two equivalent thiophene protons (H-2 and H-5) and a singlet for the six equivalent methyl protons of the two ester groups. When substituents are introduced, this symmetry is broken, leading to more complex spectra.
-
Causality of Chemical Shifts: The chemical shift of the thiophene ring protons is highly sensitive to the electronic nature of substituents.[5][6] Electron-donating groups (EDGs) like an amino group (-NH₂) increase the electron density on the ring, causing the protons to be more shielded and thus resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like an iodo group (-I) or the inherent ester groups deshield the protons, shifting them downfield.
¹³C NMR Analysis: The carbon NMR provides insight into the carbon framework. For DMTDC, we expect signals for the quaternary carbons of the thiophene ring (C-3, C-4), the protonated carbons (C-2, C-5), the carbonyl carbons of the esters, and the methyl carbons.
-
Expert Insight: The chemical shifts of the thiophene ring carbons are diagnostic. The carbons directly attached to the sulfur atom (C-2 and C-5) typically resonate at a different field than the other ring carbons. Substituents cause predictable shifts in the attached carbon (ipso-carbon) and the adjacent carbons.
Comparative NMR Data Summary:
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| This compound (DMTDC) | ~8.1 (s, 2H, Thiophene-H); ~3.9 (s, 6H, OCH₃) | ~163 (C=O); ~140 (C-S); ~130 (C-CO) | Predicted based on principles from[5][6] |
| 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate | 6.60 (s, 1H, Thiophene-H); 6.02 (s, 2H, NH₂); 4.25 (q, 2H, OCH₂); 3.82 (s, 3H, OCH₃); 1.29 (t, 3H, CH₃) | 165.5, 164.5, 162.7 (C=O & C-NH₂); 132.4, 111.3, 104.9 (Thiophene-C); 60.2 (OCH₂); 52.1 (OCH₃); 14.2 (CH₃) | [7] |
| 3-ethyl 4-methyl 2-iodothiophene-3,4-dicarboxylate | 8.09 (s, 1H, Thiophene-H); 4.42 (q, 2H, OCH₂); 3.85 (s, 3H, OCH₃); 1.40 (t, 3H, CH₃) | Not explicitly provided, but expect C-I around 75-85 ppm | [7] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 7.9 (s, 4H, NH₂); 4.2-4.3 (q, 8H, OCH₂); 1.2-1.3 (t, 12H, CH₃) | 165.1, 163.6, 161.2 (C=O & C-NH₂); 147.2, 146.3 (Thiophene-C); 61.3, 60.1 (OCH₂); 14.7, 14.5 (CH₃) | [2] |
Note: The amino derivative shows a significant upfield shift for the remaining thiophene proton (6.60 ppm) compared to the iodo derivative (8.09 ppm), perfectly illustrating the electronic effect of the substituent.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.
-
Key Vibrational Modes: For DMTDC and its derivatives, the most prominent peak is the carbonyl (C=O) stretch of the ester groups, typically found in the 1700-1730 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is often observed in the 600-800 cm⁻¹ range.[8][9] The C=C stretching vibrations of the aromatic ring appear in the 1350-1550 cm⁻¹ region.[9]
-
Substituent Effects: The electronic nature of substituents on the thiophene ring can slightly alter the frequency of the C=O stretch.[6][10] For amino-substituted derivatives, the N-H stretching of the amine group will be visible as one or two sharp peaks in the 3300-3500 cm⁻¹ region.
Comparative IR Data Summary:
| Compound Family | C=O Stretch (cm⁻¹) | C=C Stretch (Thiophene) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| Thiophene Dicarboxylates | ~1720 (strong) | ~1530, ~1410, ~1350 | C-O stretch (~1250), C-S stretch (~700) | Predicted based on[6][9] |
| Amino-Thiophene Dicarboxylates | ~1680-1710 | ~1500-1600 | N-H stretch (~3300-3500) | [11] |
| Metal-Organic Frameworks with Thiophene Dicarboxylate | N/A (carboxylate) | ~1485 (asymm. COO⁻), ~1390 (symm. COO⁻) | C-H stretch (~3080) | [12] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like thiophene, the key transitions are π → π*. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents.
-
Expert Insight: The parent thiophene absorbs around 235 mμ.[13] Adding substituents that extend conjugation or have lone pairs that can donate into the ring system (like -NH₂) typically causes a bathochromic shift (shift to a longer, more red wavelength). This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap.[8]
Comparative UV-Vis Data:
| Compound Type | Typical λ_max (nm) | Effect | Reference |
| Monosubstituted Thiophenes | 230 - 280 | Dependent on substituent | [13] |
| Donor-Acceptor Thiophenes | > 300 | Bathochromic shift due to extended conjugation and charge transfer character | [14] |
| Amino-Thiophene Derivatives | Can shift into the visible range | Significant bathochromic shift | [15] |
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of a molecule and its fragments, giving direct evidence of its molecular weight and clues to its structure.
-
Expected Fragmentation: For DMTDC (MW: 200.21 g/mol [16]), the molecular ion peak (M⁺) should be observed at m/z 200. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). The presence of the sulfur atom also results in a characteristic isotopic pattern, with a smaller M+2 peak (due to ³⁴S) approximately 4.4% the intensity of the M⁺ peak. Derivatives will show a molecular ion peak corresponding to their own mass, and their fragmentation will be directed by the new functional groups.
Standardized Experimental Protocols
To ensure data is reproducible and comparable, standardized protocols are essential. The following are generalized procedures for acquiring high-quality spectroscopic data for thiophene derivatives.
General Workflow
Figure 2: A generalized workflow for the spectroscopic analysis of synthesized compounds.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17] Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key analyte signals.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[17]
-
Acquisition (¹H): Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[17]
Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.[18]
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.[1] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., Dichloromethane, Hexane, Ethanol).[13][14] Dilute this stock solution to an appropriate concentration (typically 10⁻⁵ to 10⁻⁶ M) so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[17]
-
Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (reference) and the other with the sample solution. Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).
-
Processing: The instrument software will automatically subtract the solvent baseline. Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear illustration of structure-property relationships. NMR spectroscopy provides the definitive structural map, with chemical shifts that are exquisitely sensitive to the electronic environment created by substituents.[5][6] IR spectroscopy offers rapid confirmation of key functional groups, particularly the ubiquitous ester carbonyls and any newly introduced groups like amines.[11] Finally, UV-Vis spectroscopy reveals how these same structural modifications tune the electronic properties and HOMO-LUMO gap of the thiophene system.[13] By systematically applying these techniques and understanding the causal links between chemical structure and spectral output, researchers can confidently identify their target molecules and rationally design the next generation of thiophene-based compounds.
References
- 1. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. rsc.org [rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. espublisher.com [espublisher.com]
- 16. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from Dimethyl Thiophene-3,4-dicarboxylate
In the landscape of drug discovery and materials science, the synthesis of novel compounds from versatile scaffolds like dimethyl thiophene-3,4-dicarboxylate opens up a myriad of possibilities for developing new therapeutic agents and functional materials.[1][2] The thiophene ring, a privileged pharmacophore, is a core structure in numerous FDA-approved drugs.[2][3] However, the journey from a successful synthesis to a validated novel compound is paved with rigorous analytical scrutiny. The unambiguous determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of scientific integrity, ensuring the reproducibility of research and the safety and efficacy of potential drug candidates.
This guide provides a comprehensive comparison of the essential analytical techniques for the structural validation of novel compounds derived from this compound. As a senior application scientist, my aim is to go beyond a mere listing of methods, delving into the causality behind experimental choices and providing field-proven insights to guide researchers in making informed decisions.
The Strategic Workflow of Structural Validation
The validation of a novel compound is a multi-step, integrated process. It begins with preliminary characterization and culminates in the definitive elucidation of the molecular structure. The choice and sequence of analytical techniques are dictated by the nature of the synthesized compound, the information required, and the resources available.
Caption: Overall workflow for the structural validation of a novel compound.
Comparative Analysis of Key Validation Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Non-destructive, provides detailed structural information in solution | Requires soluble samples, can be complex for large molecules |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition (HR-MS), fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide information on stereochemistry or connectivity |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Unambiguous structure determination | Requires high-quality single crystals, which can be difficult to obtain |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited information on the overall molecular structure |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, S, and other elements | Elemental composition of the compound | Confirms the molecular formula, essential for purity assessment | Does not provide structural information |
Experimental Protocols: A Step-by-Step Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks.
Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters for a 400 MHz spectrometer include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H), and integration to piece together the molecular structure. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Caption: Workflow for NMR spectroscopic analysis.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a novel compound.[1] This is a critical step in confirming the molecular formula.
Experimental Protocol for HR-MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules, while atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[4]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap, TOF). The instrument is calibrated to provide high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the m/z value of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Use the high-resolution data to calculate the elemental composition. The measured mass should be within a few ppm (parts per million) of the theoretical mass for the proposed formula.
Caption: Workflow for High-Resolution Mass Spectrometry.
Single-Crystal X-ray Crystallography
For an unambiguous and definitive determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[5][6] It provides precise information on bond lengths, bond angles, and stereochemistry.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then refined to obtain the best fit with the experimental data.
-
Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides a detailed 3D representation of the molecule.[6]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For thiophene derivatives, it can confirm the presence of carbonyl groups from the ester moieties and other functional groups introduced during synthesis. The C-S stretching vibrations of the thiophene ring can also be observed.[7]
Experimental Protocol for FT-IR
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a compound.[8] This data is crucial for confirming the purity of the sample and validating the molecular formula determined by HR-MS. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[9][10]
Experimental Protocol for Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).
-
Gas Separation and Detection: The combustion gases are separated by gas chromatography and detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Conclusion
The structural validation of novel compounds synthesized from this compound is a critical and multifaceted process that underpins the reliability and impact of chemical research. A synergistic approach, employing a combination of spectroscopic and analytical techniques, is essential for the comprehensive characterization and unambiguous structure determination of new molecular entities. By understanding the principles, strengths, and limitations of each method, and by following rigorous experimental protocols, researchers can confidently establish the structure of their synthesized compounds, paving the way for further investigation into their biological activities and material properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. Elemental analysis: operation & applications - Elementar [elementar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Intermolecular Landscapes: A Comparative Guide to Hirshfeld Surface Analysis of Thiophene Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and drug design, understanding the subtle ballet of intermolecular interactions is paramount. These non-covalent forces dictate the packing of molecules in a crystal lattice, influencing critical properties such as solubility, stability, and bioavailability. For researchers working with thiophene dicarboxylate derivatives, a class of compounds with significant potential in materials science and pharmaceuticals, a detailed map of these interactions is invaluable. This guide provides an in-depth, comparative analysis of thiophene dicarboxylate derivatives using Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular contacts.
The Power of Seeing the Unseen: An Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to partition crystal space, defining a unique volume for each molecule within the crystal lattice.[1] This is achieved by calculating a "promolecule" electron density, which is the sum of the electron densities of the individual atoms of a molecule. The Hirshfeld surface is then the isosurface where the contribution of the promolecule's electron density to the total crystal's electron density is exactly 0.5.[1] This surface effectively encapsulates the molecule and provides a powerful canvas for mapping various properties that illuminate the nature and strength of intermolecular interactions.[2][3]
The primary software for performing Hirshfeld surface analysis is CrystalExplorer, a user-friendly program that allows for the visualization and quantitative analysis of molecular crystals.[4][5][6][7] By inputting a crystallographic information file (CIF), researchers can generate Hirshfeld surfaces and a wealth of associated data.
Deconstructing the Crystal Packing: A Methodological Workflow
The journey into the intermolecular world of thiophene dicarboxylate derivatives begins with a robust experimental and computational workflow. The following protocol outlines the key steps involved in a comprehensive Hirshfeld surface analysis.
Experimental Protocol: Crystal Growth and Data Collection
-
Synthesis: Thiophene dicarboxylate derivatives can be synthesized through various established methods, often involving the functionalization of a thiophene ring with dicarboxylate groups.[8][9][10] The specific synthetic route will depend on the desired substitution pattern and functional groups.
-
Crystallization: High-quality single crystals are essential for accurate X-ray diffraction analysis. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed to grow crystals suitable for analysis.
-
X-ray Diffraction: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding the crystallographic information file (CIF) that is the starting point for Hirshfeld surface analysis.
Computational Protocol: Hirshfeld Surface Analysis with CrystalExplorer
-
Import CIF: The analysis begins by importing the CIF file of the thiophene dicarboxylate derivative into the CrystalExplorer software.[6]
-
Generate Hirshfeld Surface: The software calculates and displays the Hirshfeld surface of the molecule of interest.
-
Map Surface Properties: Key properties are then mapped onto the Hirshfeld surface to visualize intermolecular interactions. The most informative properties include:
-
d_norm (Normalized Contact Distance): This property combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms.[3][11] Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.[3][12]
-
Shape Index: This property provides a qualitative measure of the surface shape, highlighting areas of complementarity between interacting molecules.[13] Red and blue triangles on the shape index surface are characteristic of π-π stacking interactions.[13][14]
-
Curvedness: This property helps to identify flat regions of the surface, which are often associated with planar stacking arrangements.
-
-
Generate 2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts.[15] A 2D fingerprint plot is a scatter plot of d_i versus d_e, where the color of each point represents the relative area of the surface with that specific (d_i, d_e) pair.[15] Distinct spikes and patterns in the fingerprint plot correspond to specific types of interactions (e.g., H···H, C-H···O, π-π stacking).[16]
Caption: Workflow for Hirshfeld Surface Analysis.
A Comparative Look at Thiophene Dicarboxylate Derivatives
The true power of Hirshfeld surface analysis lies in its ability to facilitate direct comparisons between different molecular structures. By examining the Hirshfeld surfaces and fingerprint plots of various thiophene dicarboxylate derivatives, we can gain insights into how subtle changes in molecular structure influence the overall crystal packing and the nature of intermolecular interactions.
Let's consider three hypothetical thiophene dicarboxylate derivatives to illustrate this comparative approach:
-
Derivative A: A simple dimethyl thiophene-2,5-dicarboxylate.
-
Derivative B: A derivative with bulkier isobutyl ester groups instead of methyl groups.
-
Derivative C: A derivative where the thiophene ring is substituted with an additional electron-withdrawing nitro group.
| Derivative | Key Structural Feature | Expected Dominant Interactions | Potential Impact on Crystal Packing |
| A | Small methyl ester groups | C-H···O hydrogen bonds, π-π stacking of thiophene rings. | Potentially dense packing with significant π-π interactions. |
| B | Bulky isobutyl ester groups | Steric hindrance may disrupt efficient π-π stacking. Van der Waals interactions (H···H contacts) will be more prominent. | Less dense packing compared to A, with a higher percentage of H···H contacts. |
| C | Electron-withdrawing nitro group | Stronger dipole-dipole interactions. Potential for N···O or C-H···O interactions involving the nitro group. Altered π-π stacking due to changes in the electronic nature of the thiophene ring. | May lead to a more complex packing arrangement with a diverse range of intermolecular contacts. |
Visualizing the Differences: d_norm Surfaces
The d_norm surfaces would likely reveal distinct patterns for each derivative. For Derivative A , we would expect to see prominent red spots corresponding to the C-H···O interactions between the methyl groups and the carboxylate oxygens, as well as indications of close contacts between the thiophene rings.
In contrast, the d_norm surface of Derivative B would likely show a greater proportion of white and blue areas, indicating weaker and longer contacts due to the steric bulk of the isobutyl groups preventing close approaches.
For Derivative C , the presence of the nitro group would introduce new red spots on the d_norm surface, highlighting the specific interactions involving this functional group.
Quantifying the Interactions: 2D Fingerprint Plots
The 2D fingerprint plots provide a quantitative basis for comparison.
Caption: Expected Fingerprint Plot Features.
By decomposing the full fingerprint plot into contributions from specific atom pairs, we can obtain the percentage contribution of each type of interaction to the overall crystal packing. This quantitative data is invaluable for understanding the driving forces behind the observed crystal structures.
| Interaction Type | Derivative A (%) | Derivative B (%) | Derivative C (%) |
| H···H | 40 | 65 | 35 |
| C-H···O | 35 | 15 | 25 |
| π-π (C···C) | 15 | 5 | 10 |
| N···O | 0 | 0 | 15 |
| Other | 10 | 15 | 15 |
(Note: These are hypothetical percentages for illustrative purposes.)
This quantitative comparison clearly demonstrates how the substitution pattern on the thiophene dicarboxylate core dramatically alters the landscape of intermolecular interactions.
Implications for Drug Development and Crystal Engineering
The insights gained from a comparative Hirshfeld surface analysis of thiophene dicarboxylate derivatives have significant implications for drug development and materials science:
-
Polymorph Screening: Different crystal forms (polymorphs) of a drug can have different intermolecular interactions, leading to variations in solubility and bioavailability. Hirshfeld surface analysis can be used to understand the energetic landscape of polymorphism and to identify the most stable form.[6]
-
Co-crystal Design: By understanding the preferred interaction motifs of a thiophene dicarboxylate derivative, researchers can rationally design co-crystals with other molecules (co-formers) to modulate physicochemical properties.
-
Structure-Property Relationships: The quantitative data from fingerprint plots can be correlated with experimentally determined properties, such as melting point and solubility, to establish structure-property relationships.[6] This knowledge can guide the design of new derivatives with desired characteristics.
Conclusion
Hirshfeld surface analysis provides a powerful and intuitive framework for the exploration of intermolecular interactions in the solid state. For thiophene dicarboxylate derivatives, this technique offers an unparalleled ability to visualize and quantify the subtle forces that govern their crystal packing. By employing a comparative approach, researchers and drug development professionals can gain a deeper understanding of structure-property relationships, enabling the rational design of new materials and pharmaceutical compounds with optimized properties. The ability to "see" the intermolecular world is no longer an abstract concept but a tangible and data-driven reality.
References
- 1. crystalexplorer.net [crystalexplorer.net]
- 2. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]
- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. crystalexplorer.net [crystalexplorer.net]
- 6. CrystalExplorer - Wikipedia [en.wikipedia.org]
- 7. CrystalExplorer: A program for Hi... preview & related info | Mendeley [mendeley.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. crystalexplorer.net [crystalexplorer.net]
- 16. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
Safety Operating Guide
Guide to the Proper Disposal of Dimethyl Thiophene-3,4-dicarboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of dimethyl thiophene-3,4-dicarboxylate. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This guide is designed to provide essential logistical information, explain the causality behind each procedural choice, and ensure a self-validating system of laboratory safety.
Core Principle: Hazard-Based Waste Management
The disposal procedure for any chemical is dictated by its specific hazard profile. This compound is a compound that, while not classified as acutely toxic, possesses multiple hazards that necessitate its management as a regulated chemical waste stream. The foundation of its disposal protocol is the prevention of environmental release and the mitigation of health risks to personnel.
Hazard Identification
Understanding the inherent risks is the first step in safe handling and disposal. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1]
| Hazard Class | GHS Code | Description | Causality for Disposal Protocol |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Prohibits sewer disposal to prevent contamination of waterways and public treatment works. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Requires use of chemical-resistant gloves during handling and disposal; necessitates decontamination of surfaces and containers. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Mandates use of safety glasses or goggles to prevent contact. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Handling and packaging for disposal must occur in a well-ventilated area or chemical fume hood. |
These classifications mandate that this compound be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) framework, improper disposal, such as sewering, is prohibited.[2][3][4]
Pre-Disposal Operations: Safe Handling and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with the correct handling of the chemical and its waste products during routine use.
Required Personal Protective Equipment (PPE)
To mitigate the risks of irritation and accidental exposure, the following PPE must be worn when handling this compound and its waste:
-
Hand Protection: Nitrile or other chemically-resistant gloves.[5]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[6][7]
-
Skin and Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically-resistant apron may be necessary.[6]
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids or liquids , depending on its form. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[8]
-
Select an Appropriate Container:
-
Properly Label the Waste Container:
Step-by-Step Disposal and Decontamination Protocols
Follow these procedural steps to ensure safe and compliant disposal of waste chemical, spills, and empty containers.
Protocol for Unused or Waste this compound
The primary and accepted method for the final disposal of this chemical is through incineration by a licensed hazardous waste management company.[11][12]
-
Collection: Carefully transfer the waste chemical from your experimental apparatus or storage vessel into your designated, properly labeled hazardous waste container as described in Section 2.2.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources and incompatible chemicals.[13][14]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself.
Protocol for Small-Scale Spills (<50 mL or 50 g)
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, preferably by working within a chemical fume hood.[13]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.1.
-
Contain and Absorb:
-
Collect Waste: Scoop the absorbed or swept material into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place the used cleaning materials into the same hazardous waste container.
-
Dispose: Seal, store, and arrange for pickup of the waste container as per Protocol 3.1.
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste. Chemical residues pose a threat to custodial staff and the environment.[9]
-
Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone).
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous waste. [9] Add the rinsate to your non-halogenated liquid waste container.
-
Final Cleaning: After the solvent rinse, wash the container with soap and water.
-
Final Disposal: The clean, decontaminated container can now be disposed of in the appropriate laboratory waste bin (e.g., broken glass box or recycling). Before disposal, deface or remove the original chemical label.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling and disposing of this compound waste streams in the laboratory.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waste360.com [waste360.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling Dimethyl Thiophene-3,4-dicarboxylate: Personal Protective Equipment and Safety Protocols
Welcome to your essential guide for the safe handling of Dimethyl thiophene-3,4-dicarboxylate (CAS No. 4282-35-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and operational protocols. By understanding the why, we empower ourselves to cultivate a culture of safety that is both rigorous and intuitive.
This compound is a valuable compound in synthetic chemistry.[1] However, its handling requires a comprehensive understanding of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, establishing a robust safety protocol is not merely a recommendation but a necessity.
Core Principles of Protection: Engineering Controls and PPE
Before any direct handling, the first line of defense is always engineering controls. All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and a safety shower must be readily accessible.[4][5] Personal protective equipment serves as the critical final barrier between you and the chemical.
Essential Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific hazards posed by the chemical. For this compound, the focus is on preventing contact with skin and eyes and avoiding inhalation of any aerosols or dust.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation as per GHS classifications.[2][3] |
| Skin Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) and a flame-retardant lab coat. | Prevents direct skin contact, which can lead to irritation.[2][3] Nitrile gloves offer good resistance to a range of chemicals. A flame-retardant lab coat is a prudent measure when working with organic chemicals, many of which are flammable.[6] |
| Respiratory Protection | Not typically required if handled within a fume hood. | A NIOSH-approved respirator with an organic vapor cartridge is necessary if ventilation is inadequate or in the event of a large spill.[3][5][7] |
The Causality Behind Glove Selection
"Handle with gloves" is a common directive, but the choice of glove material is a critical detail. Gloves must be inspected for any signs of degradation or perforation before each use. The proper technique for removing gloves (without touching the outer surface) is paramount to avoid cross-contamination. For thiophene derivatives, nitrile gloves are generally recommended for their chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Procedural Workflow for Safe Handling
A systematic approach ensures that safety is integrated into every step of the experimental process. The following workflow is designed to minimize risk from preparation to disposal.
Pre-Handling Checklist:
-
Verify Engineering Controls: Confirm the chemical fume hood is functioning correctly.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Review Safety Data Sheet (SDS): Always have the most current SDS accessible.
-
Prepare for Spills: Have a spill kit with appropriate absorbent material readily available.
Operational and Disposal Plans
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood.[8]
-
Contain: For small spills, use an inert absorbent material like Chemizorb® or dry sand to contain the substance.[7][8] Cover drains to prevent environmental release.[6][8]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][9]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident according to your institution's safety protocols.
Waste Disposal
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads, paper towels), must be treated as hazardous waste.
-
Chemical Waste: Collect in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container. Do not dispose of them in regular trash.
All waste must be disposed of through an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[10][11]
By adhering to these detailed protocols, you not only ensure your personal safety but also uphold the scientific integrity of your work. This guide serves as a foundation; always complement it with your institution's specific safety guidelines and the most current Safety Data Sheet.
References
- 1. This compound | 4282-35-3 | EAA28235 [biosynth.com]
- 2. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
